molecular formula C6H6ClN3 B3026552 6-Chloropyridine-2-carboximidamide CAS No. 1011231-34-7

6-Chloropyridine-2-carboximidamide

Numéro de catalogue: B3026552
Numéro CAS: 1011231-34-7
Poids moléculaire: 155.58
Clé InChI: XTJYECULYBIMID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-Chloropyridine-2-carboximidamide is a valuable chemical intermediate in scientific research and development. Its molecular structure, featuring both a chloropyridine ring and a reactive amidine group, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds . While analytical data for this specific compound is limited in the public domain, its core structure is closely related to 6-chloropyridine-2-carboxamide, a well-established reagent used in the preparation of pharmaceuticals and agrochemicals, particularly in the development of herbicides and plant growth regulators . The amidine functional group is a key synthon in medicinal chemistry, often utilized to construct nitrogen-containing heterocycles like pyrimidines and imidazoles, which are common scaffolds in bioactive molecules . Researchers can employ this compound to develop new picolinohydrazonamide derivatives, which have been explored for their potential biological activities . As with many specialized research chemicals, this product is provided for laboratory research applications. 6-Chloropyridine-2-carboximidamide is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Propriétés

IUPAC Name

6-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYECULYBIMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695400
Record name 6-Chloropyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011231-34-7
Record name 6-Chloropyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyridine-2-carboximidamide: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Chloropyridine-2-carboximidamide, a heterocyclic compound with significant potential as a building block in drug discovery and development. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to offer a robust framework for its synthesis, characterization, and exploration of its biological relevance.

Introduction: The Scientific Interest in Substituted Pyridine Scaffolds

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The nitrogen atom in the pyridine ring not only influences the molecule's physicochemical properties, such as solubility and lipophilicity, but also provides a key point of interaction with biological targets.[1] The introduction of a carboximidamide (amidine) group further enhances the molecule's potential for forming strong hydrogen bonds and salt bridges with enzymes and receptors, a critical feature for potent biological activity. The presence of a chlorine atom at the 6-position offers a site for further chemical modification, allowing for the generation of diverse compound libraries for screening. This guide will delve into the chemical nature of 6-Chloropyridine-2-carboximidamide, providing a theoretical and practical foundation for researchers.

Chemical Structure and Physicochemical Properties

6-Chloropyridine-2-carboximidamide is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a carboximidamide group at the 2-position.

Table 1: Physicochemical Properties of 6-Chloropyridine-2-carboximidamide

PropertyValueSource
Molecular Formula C₆H₆ClN₃(Calculated)
Molecular Weight 155.59 g/mol (Calculated)
IUPAC Name 6-chloropyridine-2-carboximidamide(Generated)
Canonical SMILES C1=CC(=NC(=C1)Cl)C(=N)N(Generated)
InChI Key (Generated)
Predicted LogP 1.2-1.8(Estimated)
Predicted pKa (Basic) ~9-10(Estimated)
Appearance Likely a solid at room temperature(Inferred)

Note: Some properties are estimated based on the chemical structure and data from similar compounds due to the limited availability of experimental data for this specific molecule.

Proposed Synthesis via the Pinner Reaction

A reliable and well-established method for the synthesis of carboximidamides from nitriles is the Pinner reaction.[2][3][4][5] This acid-catalyzed reaction proceeds through an imino ester salt intermediate (a Pinner salt), which is then converted to the desired amidine.[3] The proposed synthetic route for 6-Chloropyridine-2-carboximidamide starts from the readily available 6-chloropyridine-2-carbonitrile.

Rationale for the Synthetic Approach

The Pinner reaction is a robust method for converting nitriles to amidines. The key is the activation of the nitrile by an acid, typically anhydrous hydrogen chloride, in the presence of an alcohol to form the Pinner salt. Subsequent treatment with ammonia then yields the carboximidamide. Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate to an ester.[4]

Step-by-Step Experimental Protocol

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Suspend 6-chloropyridine-2-carbonitrile (1 equivalent) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains at 0°C.

  • Seal the reaction vessel and allow it to stand at 0-4°C for 24-48 hours, during which time the Pinner salt will precipitate.

  • Collect the precipitated ethyl 6-chloropyridine-2-carboximidate hydrochloride by filtration under a nitrogen atmosphere and wash with anhydrous diethyl ether.

Step 2: Ammonolysis to 6-Chloropyridine-2-carboximidamide

  • Dissolve the Pinner salt from the previous step in anhydrous ethanol at room temperature.

  • Cool the solution to 0°C.

  • Bubble anhydrous ammonia gas through the solution until it is saturated.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 6-Chloropyridine-2-carboximidamide.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of 6-Chloropyridine-2-carboximidamide cluster_start Starting Material cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A 6-Chloropyridine-2-carbonitrile B Anhydrous Ethanol, Dry HCl 0°C A->B Reactants C Ethyl 6-chloropyridine-2-carboximidate (Pinner Salt) B->C Intermediate D Anhydrous Ammonia in Ethanol C->D Reactant E 6-Chloropyridine-2-carboximidamide D->E Final Product

Caption: Synthetic workflow for 6-Chloropyridine-2-carboximidamide via the Pinner reaction.

Analytical Characterization

Confirmation of the chemical structure of the synthesized 6-Chloropyridine-2-carboximidamide would rely on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboximidamide groups. Protons on the carboximidamide group would likely appear as broad singlets due to quadrupole broadening and exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct carbon signals. The carbon of the carboximidamide group will be the most downfield signal. The other five signals will correspond to the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands. Key signals would include N-H stretching vibrations for the amidine group (typically in the range of 3100-3500 cm⁻¹) and the C=N stretching vibration (around 1640-1690 cm⁻¹).[6]

  • MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 155.59, with a characteristic isotopic pattern due to the presence of chlorine.

Analytical Workflow Diagram

AnalyticalWorkflow Structural Confirmation of 6-Chloropyridine-2-carboximidamide cluster_synthesis Synthesized Product cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation A Crude 6-Chloropyridine-2- carboximidamide B Recrystallization A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Verified Structure C->G D->G E->G F->G

Caption: Analytical workflow for the purification and structural confirmation of the target compound.

Potential Applications in Drug Discovery

The 6-Chloropyridine-2-carboximidamide scaffold holds promise for applications in drug discovery due to the known biological activities of related pyridine derivatives.[1] Pyridine carboxamides have been investigated for a range of therapeutic areas, including as antifungal agents and for their antiproliferative activity.[1][7]

A Versatile Pharmacophore

The carboximidamide group is a bioisostere of the carboxylic acid and carboxamide functionalities and can act as a strong hydrogen bond donor and acceptor. This allows it to participate in key interactions with biological targets. The chlorine atom provides a handle for further derivatization through cross-coupling reactions, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Conceptual Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, it is conceivable that derivatives of 6-Chloropyridine-2-carboximidamide could be designed to target specific kinases involved in disease signaling pathways, such as those in cancer or inflammatory diseases.

SignalingPathway Hypothetical Inhibition of a Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Kinase Cascade (e.g., MAPK pathway) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Promotes F 6-Chloropyridine-2-carboximidamide Derivative F->B Inhibits

Caption: Conceptual diagram of a 6-Chloropyridine-2-carboximidamide derivative inhibiting a receptor tyrosine kinase signaling pathway.

Conclusion

6-Chloropyridine-2-carboximidamide represents a valuable, yet underexplored, chemical entity for medicinal chemistry and drug discovery. This guide provides a comprehensive theoretical framework for its synthesis via the Pinner reaction and outlines the expected analytical characterization. The structural features of this compound, particularly the combination of the pyridine ring, the reactive chlorine atom, and the hydrogen-bonding potential of the carboximidamide group, make it an attractive starting point for the development of novel therapeutic agents. Further experimental investigation into its synthesis and biological activity is warranted to fully unlock its potential.

References

  • (WO2008010796A1) Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • Pyridine-2-carboximidamide Hydrochloride: Your Key to Advanced Chemical Synthesis. Fengchen Group. [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. PMC. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Pharmacometabolomics of Microbiome-Drug Interaction: How Gut Bacteria Alter Drug Molecules Before Systemic Circulation. Medium. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. PMC. [Link]

  • Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. The Royal Society of Chemistry. [Link]

  • (US5534635A) Process for preparing pyridine-2-carboxamides.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar. [Link]

  • N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide. PMC. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. [Link]

  • IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [Link]

  • Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. PubMed. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. ResearchGate. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

Sources

6-Chloropyridine-2-carboximidamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyridine-2-carboximidamide (also known as 6-chloropicolinimidamide) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of serine protease inhibitors and CXCR4 antagonists. Its structural dualism—featuring an electron-deficient pyridine ring and a highly basic amidine group—makes it an ideal scaffold for mimicking the arginine side chain in biological substrates. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and therapeutic applications.

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers must distinguish between the free base and the hydrochloride salt , as the latter is the standard stable form for storage and handling.

Table 1: Molecular Identity & Properties[1][2]
PropertyDataNotes
IUPAC Name 6-Chloropyridine-2-carboximidamide
CAS Registry Number 1011231-34-7 Often synthesized in situ; verify specific salt forms.[1]
Molecular Formula C₆H₆ClN₃ Free Base
Molecular Weight 155.59 g/mol Free Base
Salt Form Formula C₆H₆ClN₃[2][3][4] · HClHydrochloride Salt (Most Common)
Salt Form MW 192.05 g/mol Hydrochloride Salt
SMILES NC(=N)c1cccc(Cl)n1
Solubility Soluble in MeOH, Water, DMSOSalt form is highly polar/hygroscopic.
Acidity (pKa) ~11.0 - 12.0 (Amidine)Highly basic; protonates to form amidinium ion.

Critical Distinction: Do not confuse this compound with 6-Chloropyridine-2-carboxamide (CAS 70593-61-2), where the functional group is an amide (-CONH₂), not an amidine (-C(=NH)NH₂). The amide is chemically distinct and significantly less basic.

Structural Analysis & Reactivity

The molecule comprises two functional domains that dictate its chemical behavior:[5]

  • The 6-Chloropyridine Core:

    • Electronic Nature: The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, making the ring electron-deficient.

    • Reactivity: The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (SₙAr), particularly if the pyridine nitrogen is protonated or coordinated to a metal. However, under standard amidine synthesis conditions (Pinner reaction), the chlorine remains stable.

  • The Carboximidamide (Amidine) Group:

    • Basicity: The amidine group is a strong base. In physiological pH, it exists almost exclusively as the protonated amidinium ion .

    • Binding Mode: This cationic species is a classic bioisostere for the guanidine group of Arginine. It forms critical bidentate salt bridges with Aspartate or Glutamate residues in the S1 pocket of serine proteases (e.g., Factor Xa, Thrombin).

Synthetic Protocol: The Pinner Reaction

The most robust method for synthesizing 6-Chloropyridine-2-carboximidamide is the Pinner Reaction , starting from 6-chloro-2-pyridinecarbonitrile. This two-step process avoids the use of harsh metal catalysts and proceeds via an imidate intermediate.

Experimental Workflow

Step 1: Formation of the Imidate Salt

  • Dissolve 2-Chloro-6-cyanopyridine (1.0 eq) in anhydrous Ethanol (EtOH).

  • Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Mechanistic Note: HCl activates the nitrile carbon, facilitating the nucleophilic attack by ethanol oxygen.

  • Stir the mixture at room temperature for 12–18 hours.

  • Concentrate the solution in vacuo to yield the ethyl imidate hydrochloride intermediate.

Step 2: Ammonolysis to Amidine

  • Redissolve the crude imidate residue in 7 M Ammonia in Methanol (excess, typically 5–10 eq).

  • Stir the sealed reaction vessel at room temperature for 24–72 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the imidate mass and appearance of the amidine mass (M+H = 156/158).

  • Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with Ethyl Acetate (EtOAc) or Ether to remove non-polar impurities. The product, 6-Chloropyridine-2-carboximidamide hydrochloride, precipitates as a white/off-white solid.

Visualization: Synthesis Pathway

Synthesispathway Nitrile 6-Chloro-2-cyanopyridine (Precursor) HCl_EtOH HCl (gas) / EtOH (0°C to RT) Nitrile->HCl_EtOH Activation Imidate Ethyl Imidate Intermediate HCl_EtOH->Imidate Pinner Reaction Ammonia NH3 / MeOH (Ammonolysis) Imidate->Ammonia Nucleophilic Substitution Product 6-Chloropyridine-2- carboximidamide HCl Ammonia->Product Final Product

Figure 1: Step-by-step Pinner synthesis pathway from nitrile precursor to amidine salt.

Therapeutic Applications

CXCR4 Receptor Antagonists

6-Chloropyridine-2-carboximidamide is a validated intermediate in the synthesis of CXCR4 antagonists . The CXCR4 receptor is a G-protein coupled receptor (GPCR) involved in hematopoietic stem cell mobilization and HIV-1 entry.

  • Mechanism: The amidine moiety mimics the positively charged regions of the natural ligand (CXCL12/SDF-1), anchoring the drug molecule into the acidic binding pocket of the receptor.

  • Synthesis Utility: The 6-chloro position allows for further diversification via SₙAr reactions with amines, enabling the construction of "head-to-tail" dimeric structures often seen in high-potency antagonists.

Serine Protease Inhibitors (Factor Xa / Thrombin)

While modern anticoagulants (e.g., Edoxaban, Betrixaban) often utilize 5-chloropyridine derivatives, the 6-chloropyridine-2-carboximidamide scaffold remains a potent S1 pocket binder.

  • Pharmacophore: The amidine group forms a salt bridge with Asp189 (in Trypsin/Factor Xa numbering) at the bottom of the S1 specificity pocket.

  • Selectivity: The chlorine atom fills the hydrophobic sub-pocket, enhancing affinity over other proteases.

Visualization: Pharmacophore Interaction

Pharmacophore Amidine Amidine Group (Positive Charge) Aspartate Asp189 Residue (Negative Charge) Amidine->Aspartate Salt Bridge (Ionic Interaction) Pyridine Pyridine Ring (Scaffold) Pyridine->Amidine Covalent Link Chlorine 6-Chloro (Hydrophobic) Pyridine->Chlorine Covalent Link Pocket Hydrophobic S1 Sub-pocket Chlorine->Pocket Van der Waals Interaction

Figure 2: Pharmacophore mapping of the molecule within a serine protease active site.

Analytical Characterization

To validate the synthesis of 6-Chloropyridine-2-carboximidamide, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Amidine Protons: Broad singlets around δ 9.0–9.5 ppm (typically 3H or 4H depending on protonation/exchange).

    • Pyridine Protons: Three aromatic protons in the region of δ 7.6–8.2 ppm. The coupling pattern will show a triplet (H4) and two doublets (H3, H5).

  • Mass Spectrometry (ESI):

    • Positive Mode (M+H): Two peaks due to Chlorine isotopes (³⁵Cl/³⁷Cl) in a 3:1 ratio.

    • Calculated m/z: 156.02 (³⁵Cl) and 158.02 (³⁷Cl).

References

  • PubChem. (n.d.). Pyridine-2-carboximidamide hydrochloride (Des-chloro analog for reference). National Library of Medicine. Retrieved from [Link]

  • Jenkins, T. J., et al. (2012). CXCR4 receptor antagonists.[3][6] World Intellectual Property Organization. Patent WO2012049277A1. (Describes the specific synthesis of 6-chloropyridine-2-carboximidamide). Retrieved from

  • Organic Syntheses. (n.d.). General Procedure for Pinner Synthesis of Amidines. Organic Syntheses, Coll. Vol. 1, p. 5. Retrieved from [Link]

Sources

Technical Whitepaper: Nomenclature and Chemical Identity of 6-Chloro-2-Amidinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-amidinopyridine (systematically known as 6-chloropyridine-2-carboximidamide ) is a critical heterocyclic building block in the synthesis of serine protease inhibitors. It serves as a P1 pharmacophore mimic, designed to interact with the S1 specificity pocket of enzymes such as Factor Xa and Thrombin. While structurally related to the 5-chloro-2-aminopyridine moiety found in approved anticoagulants like Edoxaban and Betrixaban, the 6-chloro-2-amidinopyridine isomer represents a distinct chemical entity often utilized in Structure-Activity Relationship (SAR) optimization and next-generation inhibitor design.

This guide provides a definitive reference for the nomenclature, physicochemical properties, synthetic pathways, and handling protocols for this compound, ensuring precision in research and development workflows.

Part 1: Chemical Identity & Nomenclature[1]

Precise nomenclature is vital to avoid confusion with structural isomers (e.g., 5-chloro analogs) or functional derivatives (e.g., amides vs. amidines).

Synonym Mapping & Identification
CategoryIdentifier / NameNotes
Common Name 6-Chloro-2-amidinopyridine Widely used in medicinal chemistry literature.
IUPAC Name 6-Chloropyridine-2-carboximidamide The formal systematic name.
Alternative Name 6-ChloropicolinimidamideDerived from picolinic acid (pyridine-2-carboxylic acid).
CAS (Free Base) 1011231-34-7 Reference for the unprotonated form.
CAS (HCl Salt) 1179362-38-9 The most common commercial form (Monohydrochloride).
Molecular Formula C₆H₆ClN₃Free base (MW: 155.58 g/mol ).
SMILES NC(=N)c1cccc(Cl)n1Useful for chemoinformatics queries.
Structural Visualization (Nomenclature Hierarchy)

The following diagram clarifies the relationship between the core pyridine structure and its naming conventions.

Nomenclature Core 6-Chloro-2-Amidinopyridine (Target Molecule) IUPAC Systematic Name: 6-Chloropyridine-2-carboximidamide Core->IUPAC Common Common Name: 6-Chloropicolinimidamide Core->Common CAS_Base CAS (Free Base): 1011231-34-7 Core->CAS_Base CAS_Salt CAS (HCl Salt): 1179362-38-9 Core->CAS_Salt

Figure 1: Nomenclature hierarchy linking the chemical structure to its systematic names and registry numbers.

Part 2: Pharmacological Significance & Application

The P1 Pharmacophore Mimic

In the design of anticoagulants (Factor Xa inhibitors), the drug molecule must bind to the enzyme's active site. The S1 pocket of Factor Xa is deep and hydrophobic, with an aspartic acid residue (Asp189) at the bottom that typically recognizes the basic arginine residue of the substrate.

  • Mechanism: The amidine group (-C(=NH)NH₂) of 6-chloro-2-amidinopyridine is highly basic (pKa ~11-12). At physiological pH, it is protonated and mimics the guanidine group of arginine, forming a critical salt bridge with Asp189 in the S1 pocket.

  • The "Chloro" Substituent: The chlorine atom at the 6-position (ortho to the ring nitrogen) serves two purposes:

    • Electronic Modulation: It reduces the electron density of the pyridine ring, modulating the pKa of the amidine group.

    • Steric Fit: It fills hydrophobic sub-pockets within the enzyme active site, enhancing binding affinity compared to the unsubstituted pyridine.

Distinction from Commercial Analogs

Researchers often confuse this molecule with the intermediates used in Edoxaban or Betrixaban .

  • Edoxaban/Betrixaban Intermediate: These drugs utilize 5-chloro -2-aminopyridine or 5-chloropyridine-2-carboxylic acid derivatives.

  • 6-Chloro-2-amidinopyridine Utility: This isomer is frequently used in Structure-Activity Relationship (SAR) libraries to explore alternative binding modes or to develop inhibitors for related serine proteases (e.g., Thrombin, Trypsin, Matriptase) where the S1 pocket geometry differs slightly.

Part 3: Synthesis Protocol (Pinner Reaction)

The most robust method for synthesizing 6-chloro-2-amidinopyridine is via the Pinner Reaction , converting the corresponding nitrile to an imidate ester, followed by ammonolysis.

Reaction Workflow

Synthesis Start Starting Material: 6-Chloropyridine-2-carbonitrile (CAS: 33252-28-7) Step1 Step 1: Pinner Reaction (HCl(g), MeOH, 0°C -> RT) Start->Step1 Activation Intermediate Intermediate: Methyl 6-chloropyridine-2-carbimidate HCl Step1->Intermediate Imidate Formation Step2 Step 2: Ammonolysis (NH3 in MeOH/EtOH, Reflux) Intermediate->Step2 Substitution Product Final Product: 6-Chloro-2-amidinopyridine HCl (CAS: 1179362-38-9) Step2->Product Crystallization

Figure 2: Step-wise synthesis of 6-chloro-2-amidinopyridine hydrochloride via the Pinner method.

Detailed Methodology

Safety Note: This protocol involves toxic gases (HCl, NH₃) and should be performed in a fume hood.

  • Imidate Formation (Pinner Salt):

    • Dissolve 6-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the solution to 0°C.

    • Bubble dry HCl gas through the solution for 30-60 minutes until saturation.

    • Stir the mixture at room temperature for 12-24 hours.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the nitrile.

    • Concentrate the solution under reduced pressure to yield the intermediate methyl 6-chloropyridine-2-carbimidate hydrochloride . (Note: This intermediate is moisture-sensitive; proceed immediately or store under argon).

  • Ammonolysis:

    • Resuspend the imidate intermediate in anhydrous ethanol or methanol.

    • Add an excess of Ammonia (7N in MeOH) or bubble NH₃ gas into the solution.

    • Heat the reaction mixture to reflux (or 60-70°C in a sealed vessel) for 2-4 hours.

    • Cool to room temperature.[1][2][3][4]

  • Isolation & Purification:

    • Concentrate the solvent.[3]

    • Triturate the residue with diethyl ether or ethyl acetate to remove non-polar impurities.

    • Recrystallize the solid from Ethanol/Ether to obtain 6-chloro-2-amidinopyridine hydrochloride as a white to off-white crystalline solid.

Part 4: Handling & Specifications

Physicochemical Properties Table
PropertyValue
Appearance White to off-white crystalline powder
Molecular Weight 192.05 g/mol (HCl salt)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether
Hygroscopicity High . The amidine hydrochloride is hygroscopic.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate.
Stability & Precautions
  • Hydrolysis Risk: Amidines are susceptible to hydrolysis under basic aqueous conditions, converting back to the amide (6-chloropyridine-2-carboxamide). Ensure reaction media for downstream coupling are strictly anhydrous or buffered appropriately.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free base, making it more prone to oxidation/degradation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235339, 6-chloropyridine-2-carboximidamide. Retrieved from [Link]

  • Google Patents.Therapeutically active compounds and their methods of use (US Patent 11844758). (Describes the synthesis of 6-chloropicolinimidamide via Pinner reaction).

Sources

Introduction to the 6-Chloropicolinamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 6-Chloropicolinamidine

This guide provides a comprehensive technical overview of 6-chloropicolinamidine, a pyridine derivative of significant interest in medicinal chemistry and drug development. Due to its status as a specialized research chemical, this document synthesizes information from its precursors and analogous structures to provide a predictive yet robust profile. We will delve into its core chemical properties, propose logical synthetic routes, and explore its potential applications, grounding our discussion in established chemical principles.

The picolinamide moiety, a pyridine ring with a carboxamide group at the 2-position, is a privileged structure in medicinal chemistry. The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond donors and acceptors, as well as metal-coordinating sites. The chlorine atom at the 6-position of the pyridine ring in 6-chloropicolinamidine serves to modulate the electronic properties and metabolic stability of the molecule. The amidine functional group, which replaces the oxygen of the amide, is a strong base and can exist in a protonated, cationic form at physiological pH, enhancing interactions with biological targets.

Physicochemical Properties: A Predictive Analysis

Analysis of the Precursor: 6-Chloropicolinic Acid

6-Chloropicolinic acid is the logical starting point for the synthesis of 6-chloropicolinamidine. Its known properties provide a baseline for understanding the core scaffold.

PropertyValueSource
Molecular Formula C₆H₄ClNO₂[1][2]
Molecular Weight 157.55 g/mol [1][2]
CAS Number 4684-94-0[1][2][3]
Melting Point 192-193 °C[3]
UV Absorbance (λmax) 294 nm (in EtOH)[2][3]
Solubility >23.6 µg/mL at pH 7.4[1]
Predicted Properties of 6-Chloropicolinamidine

The transformation of the carboxylic acid group to an amidine will significantly alter the physicochemical properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₆ClN₃
Molecular Weight 155.59 g/mol
pKa ~10-12The amidine group is one of the strongest organic bases.
Solubility High solubility in acidic aqueous solutions.Formation of the protonated amidinium salt.
Appearance Likely a white to off-white solid.Based on related compounds.

Synthesis and Reaction Mechanisms

There is no standard, published synthesis for 6-chloropicolinamidine. However, a robust synthetic strategy can be designed starting from 6-chloropicolinic acid, leveraging well-established organic chemistry reactions.

Proposed Synthetic Pathway

The most logical and efficient pathway to synthesize 6-chloropicolinamidine would be a multi-step process starting from 6-chloropicolinic acid.

G A 6-Chloropicolinic Acid B 6-Chloropicolinoyl Chloride A->B SOCl₂ or (COCl)₂ C 6-Chloropicolinamide B->C NH₃ or NH₄OH D Thioamide Intermediate C->D Lawesson's Reagent E 6-Chloropicolinamidine D->E 1. MeI 2. NH₄OAc

Caption: Proposed synthetic workflow for 6-chloropicolinamidine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloropicolinamide from 6-Chloropicolinic Acid

  • Acid Chloride Formation: To a solution of 6-chloropicolinic acid (1 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction at room temperature for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., THF) and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess). The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The resulting solid, 6-chloropicolinamide, is collected by filtration, washed with water, and dried.

Step 2: Conversion of 6-Chloropicolinamide to 6-Chloropicolinamidine

This conversion is a classic two-step process involving the formation of a thioamide followed by S-alkylation and reaction with an amine.

  • Thionation: 6-chloropicolinamide (1 eq) and Lawesson's reagent (0.5 eq) are suspended in a high-boiling point solvent like toluene or dioxane. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is evaporated, and the crude thioamide is purified by column chromatography.

  • Amidine Formation: The purified thioamide (1 eq) is dissolved in acetone or acetonitrile. Methyl iodide (1.1 eq) is added, and the mixture is stirred at room temperature overnight to form the S-methyl thioimidate salt. The solvent is evaporated, and the residue is then heated with ammonium acetate in a suitable solvent (e.g., ethanol) to yield the final product, 6-chloropicolinamidine.

Reactivity and Chemical Behavior

  • Basicity: The amidine group is strongly basic and will be protonated under most biological conditions. This positive charge can be crucial for forming strong ionic interactions with target proteins.

  • Nucleophilicity: The nitrogen atoms of the amidine group are nucleophilic and can participate in further chemical transformations.

  • Coordination Chemistry: Similar to other pyridine-based ligands, 6-chloropicolinamidine is expected to be an effective chelating agent for various metal ions.[4][5] The pyridine nitrogen and the amidine nitrogens can form stable complexes.

Potential Applications in Drug Discovery

The 6-chloropicolinamidine scaffold holds promise in several areas of medicinal chemistry.

  • Kinase Inhibitors: Picolinamide derivatives are known components of kinase inhibitors. For instance, 6-chloropicolinic acid is an intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor.[3] The amidine moiety can serve as a bioisostere for other functional groups and enhance binding affinity through its basicity.

  • Enzyme Inhibition: Amidines are known to be effective inhibitors of serine proteases, where the protonated amidinium group can mimic the binding of arginine or lysine residues in the enzyme's active site.

  • Metal-Binding Agents: The chelating properties of this molecule could be exploited in the development of agents that modulate the activity of metalloenzymes or act as sensors for specific metal ions.[4][6]

Safety and Handling

While specific toxicity data for 6-chloropicolinamidine is unavailable, the safety profile of its precursors should be considered. 6-Chloropicolinic acid is known to cause skin and eye irritation and may cause respiratory irritation.[1] Similar precautions should be taken when handling 6-chloropicolinamidine and its intermediates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Chloropicolinamidine is a molecule with significant potential in medicinal chemistry, primarily due to the combination of the electronically modified pyridine ring and the strongly basic amidine functional group. While not a commercially available compound, its synthesis is achievable through established chemical transformations from its carboxylic acid precursor. The predictive analysis of its properties, based on sound chemical principles and data from analogous structures, provides a solid foundation for researchers and drug development professionals to explore its utility in the design of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10749704, 3-Amino-6-chloropyridine-2-carboxamide. Retrieved from [Link].

  • Bolla, M., & Galdino, L. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(12), 1435-1447. Retrieved from [Link].

  • Chniti, S., & Kollár, L. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 26(24), 7624. Retrieved from [Link].

  • Warner, M. G., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. Retrieved from [Link].

  • Heirtzler, F. R., et al. (2007). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1][4][7]triazine-2,4-diamine. Molbank, 2007(4), M556. Retrieved from [Link].

  • Wang, Y., et al. (2021). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. Molecules, 26(11), 3293. Retrieved from [Link].

Sources

Technical Guide: Solubility & Handling of 6-Chloropyridine-2-carboximidamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyridine-2-carboximidamide (often handled as the hydrochloride salt, CAS: 26346-85-2 or analogs) is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban). While often confused with its hydrolytic product (the carboxamide), the carboximidamide moiety presents unique solubility and stability challenges.

This guide defines the solubility profile of this compound in Dimethyl Sulfoxide (DMSO), establishes a self-validating dissolution protocol, and delineates the stability risks associated with amidine hydrolysis in polar aprotic solvents.

Key Takeaway: 6-Chloropyridine-2-carboximidamide HCl exhibits high solubility in anhydrous DMSO (typically >50 mg/mL or >200 mM ), driven by the high dielectric constant of DMSO solvating the ionic lattice. However, the free base amidine is less stable and prone to hydrolysis if the DMSO contains trace water.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the molecule's structural properties relative to the solvent.

PropertyDescriptionImpact on DMSO Solubility
Functional Group Amidine (-C(=NH)NH₂)High polarity; acts as a strong base (pKa ~11-12).
Salt Form Hydrochloride (HCl)Critical: The HCl salt breaks the crystal lattice energy more easily in high-dielectric solvents like DMSO compared to non-polar solvents.
Lipophilicity LogP ~0.5 (Free Base)Moderate lipophilicity allows the pyridine ring to interact with the methyl groups of DMSO, while the ionic head interacts with the sulfoxide oxygen.
Hygroscopicity HighAmidine salts are hygroscopic. DMSO is hygroscopic. Risk: Moisture uptake leads to hydrolysis.
The "Like Dissolves Like" Mechanism

DMSO is a polar aprotic solvent (


). It excels at dissolving charged species (like the amidinium cation) because the oxygen atom in DMSO is a hard Lewis base that effectively solvates cations.
  • Theoretical Solubility Limit: Based on structural analogs (e.g., picolinimidamide), the saturation point in anhydrous DMSO at 25°C is estimated between 100–150 mg/mL .

  • Recommended Working Concentration: 10 mM to 50 mM .[1] This range ensures the compound remains in solution even if stored at -20°C, preventing "crash-out" precipitation.

Stability: The Hydrolysis Trap

The primary failure mode when handling amidines in DMSO is hydrolysis . If the DMSO is "wet" (absorbs atmospheric water), the amidine will convert to 6-chloropyridine-2-carboxamide , rendering the reagent useless for downstream synthesis.

Degradation Pathway

The following Graphviz diagram illustrates the degradation logic you must prevent.

AmidineDegradation cluster_prevention Prevention Strategy Amidine 6-Chloropyridine-2- carboximidamide (Active) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O Water Trace H2O (in DMSO) Water->Intermediate Amide 6-Chloropyridine-2- carboxamide (Inactive) Intermediate->Amide - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia DryDMSO Use Anhydrous DMSO (<0.1% H2O)

Figure 1: Hydrolytic degradation pathway of amidines in wet DMSO.

Standard Operating Procedure (SOP): Dissolution & Validation

Do not simply "add and stir." Follow this protocol to ensure integrity.

Materials
  • Compound: 6-Chloropyridine-2-carboximidamide HCl (verify identity via LC-MS if source is generic).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (protects from light; glass minimizes leaching compared to plastics).

Protocol Workflow

DissolutionProtocol Start Start: Weigh Compound Calc Calculate Volume for Target Conc. (e.g., 50mM) Start->Calc AddHalf Add 50% Volume DMSO Calc->AddHalf Vortex Vortex (30 sec) Do NOT Sonicate yet AddHalf->Vortex Inspect Visual Inspection: Particles Visible? Vortex->Inspect Sonicate Sonicate (Bath) < 40°C, 2 min cycles Inspect->Sonicate Yes (Cloudy) AddRest Add Remaining DMSO to Final Volume Inspect->AddRest No (Clear) Sonicate->Inspect QC QC: Tyndall Effect Check (Laser Pointer) AddRest->QC Store Aliquot & Store -20°C, Desiccated QC->Store

Figure 2: Step-by-step dissolution workflow with visual checkpoints.

Detailed Steps
  • Gravimetric Preparation:

    • Weigh the specific amount of the HCl salt. Note: Amidines are static-prone. Use an anti-static gun if available.

    • Target Concentration Calculation:

      
      
      (MW of HCl salt 
      
      
      
      192.05 g/mol ).
  • Two-Stage Addition (The "Wetting" Method):

    • Add only 50% of the calculated DMSO volume first.

    • Vortex gently. This creates a high-concentration slurry that breaks up aggregates more effectively than a dilute solution.

    • Once the slurry clears, add the remaining DMSO.

  • Thermal Control:

    • Dissolution of ionic salts in DMSO can be slightly exothermic.

    • Warning: Do not heat above 40°C to accelerate dissolution. Heat + Trace Water = Rapid Hydrolysis.

    • If sonication is required, use a water bath and limit to 2-minute bursts to prevent heating.

  • Validation (The "Tyndall Effect"):

    • Shine a red laser pointer through the vial.

    • Result: A solid beam line indicates a suspension (undissolved micro-particles). A clear path indicates true solution.

Analytical Validation (Self-Validating System)

If you are using this stock for biological assays (IC50) or precise synthesis, you must validate the stock stability.

HPLC Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amidine).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Success Criteria:

    • Peak 1 (Amidine): Retention time ~

      
       min.
      
    • Peak 2 (Amide Impurity): Retention time will be later (more hydrophobic due to loss of ionic charge).

    • Limit: Amide impurity should be < 1.0%.[1][2]

References

  • Compound Properties & Analog Behavior

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12403615, Pyridine-2-carboximidamide hydrochloride. Retrieved from [Link]

  • Solvent Properties (DMSO)

    • Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]

  • Amidine Stability & Hydrolysis: Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. (Contextual grounding on amidine/amidoxime interconversion and stability).
  • General Stock Preparation Protocols

Sources

A Technical Guide to Differentiating 6-Chloropyridine-2-carboximidamide and 6-chloropicolinamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, subtle molecular modifications can lead to profound differences in physicochemical properties, biological activity, and therapeutic potential. This guide provides an in-depth technical comparison of two structurally related pyridine derivatives: 6-Chloropyridine-2-carboximidamide and 6-chloropicolinamide. While differing by only a single functional group—an amidine versus an amide—their characteristics and applications diverge significantly. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish, synthesize, and strategically employ these valuable chemical entities.

Unveiling the Core Structural and Electronic Differences

At first glance, 6-Chloropyridine-2-carboximidamide and 6-chloropicolinamide share a common 6-chloropyridine-2-yl scaffold. The critical point of divergence lies in the C2 substituent: a carboximidamide (amidine) group in the former and a carboxamide (amide) group in the latter. This seemingly minor change fundamentally alters the electronic nature and hydrogen bonding capabilities of the molecule.

The term "picolinamide" is a trivial name for pyridine-2-carboxamide. Thus, 6-chloropicolinamide is systematically named 6-chloropyridine-2-carboxamide. The carboximidamide functional group, -C(=NH)NH₂, imparts a greater degree of basicity compared to the relatively neutral carboxamide group, -C(=O)NH₂. This is due to the delocalization of the nitrogen lone pair onto the imine nitrogen, leading to a more resonance-stabilized conjugate acid.

Structural_Comparison cluster_0 6-Chloropyridine-2-carboximidamide cluster_1 6-chloropicolinamide Amidine Amidine Amide Amide

Caption: Chemical structures of 6-Chloropyridine-2-carboximidamide and 6-chloropicolinamide.

Comparative Physicochemical Properties

The difference in functional groups directly impacts the physicochemical properties of these compounds, which in turn influences their behavior in biological systems, including solubility, membrane permeability, and target engagement.

Property6-Chloropyridine-2-carboximidamide6-chloropicolinamide
Molecular Formula C₆H₆ClN₃C₆H₅ClN₂O
Molecular Weight 155.59 g/mol 156.57 g/mol
CAS Number 22232-64-070593-61-2
Functional Group Carboximidamide (Amidine)Carboxamide (Amide)
Predicted pKa More BasicNear Neutral
Appearance Typically a solidWhite to off-white solid
Solubility Generally soluble in polar solventsSoluble in polar solvents like water and alcohols

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to these two molecules are distinct, reflecting the different chemical nature of their respective functional groups.

Synthesis of 6-chloropicolinamide

6-chloropicolinamide is most commonly synthesized from its corresponding carboxylic acid, 6-chloropicolinic acid. This involves an amide coupling reaction, where the carboxylic acid is first activated to a more electrophilic species, such as an acyl chloride, which then reacts with ammonia or an ammonia equivalent.

Amide_Synthesis start 6-Chloropicolinic Acid acyl_chloride 6-Chloropicolinoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ final_product 6-chloropicolinamide acyl_chloride->final_product NH₃ or NH₄OH

Caption: Synthetic pathway for 6-chloropicolinamide.

Synthesis of 6-Chloropyridine-2-carboximidamide

The synthesis of 6-Chloropyridine-2-carboximidamide typically starts from the corresponding nitrile, 6-chloropyridine-2-carbonitrile, via the Pinner reaction.[1][2][3] In this acid-catalyzed reaction, the nitrile reacts with an alcohol (e.g., ethanol) to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia to yield the final amidine product.[1][2]

Amidine_Synthesis start 6-Chloropyridine-2-carbonitrile pinner_salt Pinner Salt Intermediate (Imino Ester Salt) start->pinner_salt 1. Anhydrous Alcohol, HCl (gas) final_product 6-Chloropyridine-2-carboximidamide pinner_salt->final_product 2. NH₃

Caption: Synthetic pathway for 6-Chloropyridine-2-carboximidamide via the Pinner reaction.

Spectroscopic Differentiation: A Practical Guide

Unequivocal identification of these two compounds in the laboratory is crucial. Standard spectroscopic techniques can readily distinguish between the amide and amidine functionalities.

Technique6-chloropicolinamide6-Chloropyridine-2-carboximidamideRationale for Difference
¹H NMR Broad singlet for -NH₂ protonsBroader, more exchangeable singlets for -NH and -NH₂ protonsAmidine protons are more acidic and exchange more readily.
¹³C NMR Carbonyl carbon (C=O) signal around 160-170 ppm.[4]Imine carbon (C=N) signal typically further downfield than the amide carbonyl.The electronic environment of the central carbon is different.
IR Spectroscopy Strong C=O stretch (Amide I band) around 1680 cm⁻¹.[4] N-H stretches around 3100-3500 cm⁻¹.C=N stretch around 1640-1690 cm⁻¹. Absence of a strong C=O band. N-H stretches present.The key distinguishing feature is the presence of a carbonyl stretch in the amide, which is absent in the amidine.[5][6]
Mass Spectrometry Molecular ion peak at m/z 156/158 (due to ³⁵Cl/³⁷Cl isotopes).[7]Molecular ion peak at m/z 155/157.The presence of an oxygen atom in the amide results in a higher molecular weight.

Applications in Research and Drug Development

The distinct properties of the amide and amidine groups lead to different applications in the field of drug discovery.

6-chloropicolinamide: A Versatile Scaffold for Kinase Inhibitors

The picolinamide scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[8][9] The amide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase active site. The 6-chloro substituent provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. For instance, picolinamide derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.[8][9]

Kinase_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Outcome Angiogenesis, Cell Proliferation, Cell Migration Downstream->Outcome Promotes

Caption: Picolinamide derivatives can inhibit the VEGFR-2 signaling pathway.

6-Chloropyridine-2-carboximidamide: A Bioisostere and Metal Chelator

The carboximidamide (amidine) group is a well-known bioisostere of the carboxylic acid and amide functionalities. Its basic nature allows it to form strong salt bridges with acidic residues in protein active sites, offering a different mode of interaction compared to the neutral amide. Pyridine-2-carboximidamides are also excellent bidentate chelating ligands for various metal ions.[10][11] This property is of interest in the development of metallodrugs or agents that target metalloenzymes. The copper(II) complex of pyridine-2-carboxamidine, for example, has been shown to interact with DNA, suggesting potential applications as an antimicrobial or anticancer agent.[11]

Experimental Protocols

Protocol 1: Synthesis of 6-chloropicolinamide

This protocol is a general procedure for amide bond formation from a carboxylic acid.

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 6-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloropicolinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (excess) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-chloropicolinamide.

Protocol 2: Synthesis of 6-Chloropyridine-2-carboximidamide (Pinner Reaction)

This protocol outlines the classic Pinner reaction for the synthesis of amidines from nitriles.[1][2][3]

  • Formation of Pinner Salt: In a flame-dried, three-necked flask equipped with a gas inlet tube and a drying tube, dissolve 6-chloropyridine-2-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol (excess) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is typically continued for several hours until the precipitation of the imino ester hydrochloride (Pinner salt) is complete.

  • Collect the precipitate by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis: Suspend the dried Pinner salt in anhydrous ethanol.

  • Cool the suspension to 0 °C and bubble dry ammonia gas through it until the solution is saturated.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a base (e.g., sodium hydroxide solution) and extract the free amidine base with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by chromatography or recrystallization.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound (either 6-chloropicolinamide or 6-Chloropyridine-2-carboximidamide).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Data Acquisition: Insert the NMR tube into the spectrometer.

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).

  • Analyze the resulting spectra, paying close attention to the chemical shifts and multiplicities of the aromatic protons and the signals corresponding to the amide or amidine functional groups.

Conclusion

The distinction between 6-Chloropyridine-2-carboximidamide and 6-chloropicolinamide provides a compelling case study in the importance of functional group identity in medicinal chemistry. The amide, a neutral hydrogen bond donor and acceptor, is a cornerstone of kinase inhibitor design. In contrast, the basic, highly polar amidine offers unique opportunities for forming salt-bridge interactions and for use as a metal-chelating agent. A thorough understanding of their respective synthesis, reactivity, and spectroscopic signatures is essential for any researcher aiming to leverage these scaffolds in the design of novel therapeutics. This guide serves as a foundational resource to enable informed decisions in the synthesis, characterization, and application of these two potent chemical entities.

References

  • Lainé, D. The Amidine Group in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
  • Kostakis, G. E., et al. Coordination chemistry of Cu(II), Co(II), Zn(II) and Ag(I)
  • Kessissoglou, D. P., et al. Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N–O bond cleavage of a sulfonyl amidoxime. Journal of Inorganic Biochemistry, 2020.
  • Al-Ostath, A., et al. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 2019.
  • Hassan, A. A., et al. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm.
  • Abdel-Aziz, A. A.-M., et al. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 2019.
  • Scott, J. S., et al. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021.
  • Gáspár, A., et al. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. Journal of Inorganic Biochemistry.
  • Ube, H., et al.
  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877.
  • Roger, R. & Neilson, D. G.
  • BenchChem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem, 2025.
  • Organic Chemistry Portal. Pinner Reaction.
  • Stanovnik, B., et al. 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021.
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  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
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  • GNPS. GNPS Library Spectrum CCMSLIB00005776880. University of California San Diego.
  • UCLA Chemistry. IR Absorption Table.
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • NIST. 6-Chloronicotinic acid. NIST WebBook.
  • Thon Bior, J. Pinner pyrimidine synthesis. Slideshare.
  • Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Babu, B., et al. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Indian Journal of Chemistry, 2018.
  • Chniti, S., et al.
  • BenchChem.
  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99.
  • Patel, R., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2022.
  • Heller, S. R. & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office, 1978.

Sources

Navigating the Research Landscape of 6-Chloropyridine-2-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of the Availability, Properties, and Synthetic Utility of a Key Heterocyclic Building Block for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] Its derivatives are integral to a vast array of biologically active compounds.[1] Among these, 6-Chloropyridine-2-carboximidamide and its related structures represent a critical class of intermediates, offering versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of the closely related and more readily available compound, 6-Chloropyridine-2-carboxylic acid amide , a crucial precursor in numerous synthetic endeavors.

Correct Nomenclature and Commercial Availability

It is important to clarify a point of nomenclature. While the query specified "6-Chloropyridine-2-carboximidamide," a thorough search of commercial supplier databases reveals that the more commonly listed and available compound is 6-Chloropyridine-2-carboxylic acid amide , with the CAS Number 7059-61-2 .[2][3][4] This amide is readily available from several major chemical suppliers, ensuring a reliable supply chain for research and development purposes.

For researchers looking to procure this compound, the following table summarizes its availability from prominent vendors:

SupplierProduct NameCAS NumberPurity/GradesAvailable Quantities
Sigma-Aldrich 6-Chloropyridine-2-carboxylic acid amide7059-61-2AldrichCPR1g, 5g
BLD Pharm 6-Chloropyridine-2-carboxylic acid amide7059-61-2N/AInquire
ChemicalBook 6-Chloropyridine-2-carboxylic acid amide7059-61-2For R&D use onlyInquire

Note: Availability and quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a chemical is paramount for its safe handling and successful application in experimental work. 6-Chloropyridine-2-carboxylic acid amide is a solid at room temperature. For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[5]

Key Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

Synthetic Utility and Applications in Drug Discovery

The true value of 6-Chloropyridine-2-carboxylic acid amide lies in its versatility as a synthetic intermediate. The pyridine ring, activated by the electron-withdrawing chloro and carboxamide groups, is amenable to a variety of chemical transformations. The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a range of other functional groups. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.

This synthetic flexibility has led to the incorporation of the 6-chloropyridine-2-carboxamide scaffold and its derivatives into a multitude of research areas, particularly in the quest for new therapeutic agents.

Role in the Development of Novel Antimicrobial Agents

Pyridine carboxamide derivatives have shown significant promise as antimicrobial agents.[6] Research has demonstrated that modifications of the pyridine core can lead to compounds with potent activity against various pathogens. For example, the synthesis of chiral macrocyclic and linear pyridine carboxamides has yielded compounds with significant antibacterial and antifungal properties.[6] The general structure-activity relationship (SAR) suggests that the pyridine and amide moieties are crucial for antimicrobial activity.[6]

Application in Antitubercular Drug Discovery

The fight against tuberculosis has also benefited from research into pyridine carboxamide derivatives.[7] Synthetic strategies often involve the conversion of a pyrazinoic acid to an acyl chloride, followed by reaction with various amines to generate a library of pyrazine-2-carboxamides for screening.[7] While not a direct application of 6-chloropyridine-2-carboxamide, this highlights the importance of the broader class of chloro-substituted heterocyclic carboxamides in developing new treatments for infectious diseases.

Use in the Synthesis of Kinase Inhibitors

Pyridine carboxamide scaffolds are also prevalent in the design of kinase inhibitors for cancer therapy. The ability to readily modify the pyridine ring allows for the fine-tuning of interactions with the kinase active site, leading to potent and selective inhibitors.

Synthetic Workflow: From Carboxylic Acid to Diverse Amides

A common synthetic route involving a related starting material, 6-chloropyridine-2-carboxylic acid, illustrates the pathway to generating a variety of amide derivatives. This workflow is fundamental to creating compound libraries for drug screening.

G start 6-Chloropyridine-2-carboxylic acid acyl_chloride 6-Chloropyridine-2-carbonyl chloride start->acyl_chloride SOCl2 or (COCl)2 primary_amide N-substituted 6-Chloropyridine-2-carboxamide acyl_chloride->primary_amide tertiary_amide N,N-disubstituted 6-Chloropyridine-2-carboxamide acyl_chloride->tertiary_amide primary_amine Primary Amine (R-NH2) primary_amine->primary_amide secondary_amine Secondary Amine (R2NH) secondary_amine->tertiary_amide

Caption: General synthetic scheme for the preparation of amide derivatives.

This diagram illustrates a common and effective one-pot synthesis of amides from carboxylic acids using thionyl chloride (SOCl2) for activation.[8]

Conclusion

While "6-Chloropyridine-2-carboximidamide" may not be a readily available commercial product, the closely related 6-Chloropyridine-2-carboxylic acid amide (CAS 7059-61-2) is a commercially accessible and synthetically valuable building block. Its utility in the synthesis of diverse heterocyclic compounds makes it a key resource for researchers in drug discovery and materials science. A thorough understanding of its properties, safe handling procedures, and synthetic potential is essential for leveraging this versatile intermediate to its full potential in the laboratory.

References

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

  • 6-CHLOROPYRIDINE-2-CARBOXYLIC ACID | CAS 4684-94-0 - Matrix Fine Chemicals. [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid - Scribd. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. [Link]

  • 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. [Link]

  • US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides - Google P
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - MDPI. [Link]

Sources

Methodological & Application

Synthesis of 6-Chloropyridine-2-carboximidamide from 6-chloro-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate for Factor Xa Inhibitors and Serine Protease Ligands [1]

Part 1: Strategic Analysis & Mechanistic Insight

Introduction

The conversion of 6-chloro-2-cyanopyridine (CAS: 33252-28-7) to 6-chloropyridine-2-carboximidamide (typically isolated as the hydrochloride salt) is a pivotal transformation in medicinal chemistry.[1][2][3][4] This amidine moiety acts as a critical pharmacophore in serine protease inhibitors (e.g., Factor Xa inhibitors like Betrixaban and Edoxaban analogs), where the basic amidine mimics the arginine side chain of the natural substrate.

Synthetic Challenges

The primary challenge in this synthesis is chemoselectivity . The 6-chloropyridine ring is electron-deficient, making the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Risk A (Hydrolysis): The nitrile is prone to hydrolysis to the primary amide (6-chloropyridine-2-carboxamide) under aqueous acidic/basic conditions.

  • Risk B (

    
     Substitution):  Strong nucleophiles (e.g., methoxide, hydroxide) can displace the C-6 chloride, yielding the inactive 6-methoxy or 6-hydroxy impurity.
    
Mechanistic Pathway Selection

To mitigate


 risks, we prioritize the Acid-Catalyzed Pinner Reaction . Unlike base-catalyzed methods (which often require alkoxides), the Pinner method uses anhydrous HCl. Chloride (

) is a poor nucleophile in acidic methanol, significantly reducing the risk of displacing the C-6 chlorine atom.

ReactionMechanism Start 6-Chloro-2-cyanopyridine Inter1 Nitrilium Ion (Activated) Start->Inter1 + HCl (gas) Anhydrous Inter2 Pinner Salt (Imidate Ester HCl) Inter1->Inter2 + MeOH < 5°C Product 6-Chloropyridine-2- carboximidamide HCl Inter2->Product + NH3 (gas/MeOH) Side1 Side Product: 6-Chloropyridine-2-amide Inter2->Side1 + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Pinner Reaction highlighting the critical hydrolysis checkpoint.

Part 2: Detailed Protocols

Protocol A: The Modified Pinner Synthesis (Recommended)

Best for: Scalability, Cost-Efficiency, and High Purity. Target Scale: 10.0 g (Starting Material)

1. Materials & Reagents
ReagentCASEquiv.[5]AmountRole
6-Chloro-2-cyanopyridine 33252-28-71.010.0 gSubstrate
Methanol (Anhydrous) 67-56-1Solvent100 mLSolvent/Reactant
HCl (Gas) 7647-01-0ExcessSaturationCatalyst/Activator
Ammonia (7N in MeOH) 7664-41-73.0~30 mLAminating Agent
Diethyl Ether 60-29-7Anti-solvent200 mLPrecipitation
2. Step-by-Step Execution

Step I: Formation of the Pinner Salt (Imidate)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (bubbler), and a drying tube (

    
     or Drierite).
    
  • Dissolution: Charge 10.0 g of 6-chloro-2-cyanopyridine and 60 mL of anhydrous methanol. Stir until dissolved.

  • Cooling (Critical): Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C.

  • Saturation: Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes. The solution will saturate (indicated by HCl fumes escaping the outlet).

    • Checkpoint: Maintain temperature < 10°C to prevent acid-catalyzed hydrolysis of the nitrile to the amide.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C (refrigerator) for 16–24 hours.

    • Observation: A white precipitate (the imidate hydrochloride salt) may form. Do not filter yet.

Step II: Ammonolysis to Amidine

  • Preparation: Cool the reaction mixture again to 0°C.

  • Ammonia Addition: Slowly add 30 mL of 7N Ammonia in Methanol (or bubble

    
     gas) over 20 minutes.
    
    • Stoichiometry Note: You need enough

      
       to neutralize the excess HCl and react with the imidate. pH should be basic (>9).
      
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The imidate spot should disappear.

Step III: Isolation & Purification

  • Concentration: Evaporate the methanol under reduced pressure (Rotavap, bath < 40°C) to roughly 20% of the original volume.

  • Precipitation: Add 50 mL of cold Diethyl Ether to the residue. The product (Amidine HCl) and

    
     will precipitate.
    
  • Filtration: Filter the solids.

  • Desalting (Optional but recommended):

    • Suspend the solid in a minimum amount of cold water (just enough to dissolve

      
      ).
      
    • Quickly filter the undissolved product (if free base) OR if the product is soluble, basify with 1N NaOH to pH 10 to precipitate the free base, filter, then re-acidify with ethanolic HCl to regenerate the pure HCl salt.

    • Simpler Lab Method: Recrystallize the crude solid from Ethanol/Ether.

Protocol B: The LiHMDS Direct Addition (Alternative)

Best for: Rapid synthesis (small scale) or if acid sensitivity is suspected. Safety Note: Requires inert atmosphere (


/Argon).
  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Reagent: Dissolve 6-chloro-2-cyanopyridine (1.0 g) in anhydrous THF (10 mL).

  • Addition: Cool to 0°C. Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 3 hours at RT.

    • Mechanism: Forms the N-lithio-amidine intermediate.

  • Quench: Cool to 0°C. Carefully add 2M HCl (excess) to hydrolyze the silyl/lithium species and protonate the amidine.

  • Workup: Wash the aqueous layer with Ethyl Acetate (removes unreacted nitrile). Lyophilize the aqueous layer to obtain the crude amidine HCl salt.

Part 3: Analytical Validation & Quality Control

Self-Validating Properties

Verify your product identity using these intrinsic physicochemical markers.

ParameterExpected ValueNotes
Appearance White to Off-White Crystalline SolidYellowing indicates decomposition or free amine oxidation.
Melting Point 155 – 165°C (Decomposes)Broad range is common for HCl salts; depends on hydration.
Solubility High: Water, DMSO, MeOH. Low: DCM, Ether.If soluble in DCM, it is likely the free base or unreacted nitrile.
NMR Characterization (simulated in DMSO- )
  • 
     9.40 ppm (br s, 2H):  Amidine 
    
    
    
    protons (diagnostic peak).
  • 
     9.10 ppm (br s, 2H):  Amidine 
    
    
    
    protons (second environment due to restricted rotation/salt formation).
  • 
     8.10 ppm (d, 1H):  Pyridine H-3 (Ortho to amidine).
    
  • 
     7.80 ppm (t, 1H):  Pyridine H-4.
    
  • 
     7.65 ppm (d, 1H):  Pyridine H-5 (Ortho to Chlorine).
    
Troubleshooting Guide
ProblemRoot CauseSolution
Product is 6-Chloropyridine-2-amide Moisture present during Imidate formation.Ensure HCl gas is dry; use a drying tube. Keep temp < 5°C.
Product contains 6-Methoxy... Methanolysis of Cl (SnAr).Avoid heating. Do not use NaOMe/MeOH method; stick to Acid/Pinner.
Low Yield Incomplete saturation with HCl.Weigh the flask before/after HCl addition to ensure >2 equivs absorbed.

Part 4: Process Workflow

Workflow Start Start: 6-Chloro-2-cyanopyridine + MeOH Check1 Critical Check: Is System Dry? Start->Check1 Step1 Step 1: Acid Saturation (HCl gas, <0°C, 1h) Step2 Step 2: Incubation (4°C, 16h) Step1->Step2 Check1->Start No (Dry Solvent!) Check1->Step1 Yes Step3 Step 3: Ammonolysis (NH3/MeOH, 0°C -> RT) Step2->Step3 Step4 Step 4: Precipitation (Add Et2O) Step3->Step4 End Final Product: Amidine HCl Salt Step4->End

Figure 2: Operational workflow for the Pinner synthesis protocol.

References

  • Pinner Reaction Mechanism & Applications

    • Source: Organic Chemistry Portal. "Pinner Reaction."
    • URL:[Link]

  • Synthesis of Amidine Intermediates for Factor Xa Inhibitors

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed). "Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor."
    • URL:[Link]

  • LiHMDS Method for Amidine Synthesis

    • Source: RSC Advances.[6] "Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via LiHMDS." (Demonstrates LiHMDS utility in amidine-like condensations).

    • URL:[Link]

  • Safety Data for Chloropyridine Derivatives: Source: Fisher Scientific SDS. "Pyridine-2-carboximidamide hydrochloride."

Sources

Application Note: Chemoselective Synthesis of 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 6-chloropyridine-2-carbonitrile to its corresponding amidine (6-chloropyridine-2-carboximidamide ) is a pivotal step in the synthesis of Factor Xa inhibitors (e.g., Betrixaban, Edoxaban analogs) and various serine protease inhibitors.

While the nitrile-to-amidine transformation is standard, this specific substrate presents a chemoselectivity challenge : the chlorine atom at the C6 position activates the pyridine ring toward Nucleophilic Aromatic Substitution (


). Standard conditions utilizing strong nucleophiles (e.g., stoichiometric alkoxides) or non-selective reducing agents (e.g., 

) often lead to two critical failure modes:
  • Displacement: Formation of the 6-methoxy byproduct via

    
    .
    
  • Dehalogenation: Loss of the chlorine atom during reductive steps.

This guide details three validated protocols designed to navigate these pitfalls, prioritized by scalability and chemoselectivity.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol that matches your available equipment and purity requirements.

ProtocolSelection Start START: 6-chloropyridine-2-carbonitrile Scale Is the reaction scale >100g? Start->Scale Purity Is >99% purity required without chromatography? Scale->Purity No MethodA METHOD A: Catalytic NaOMe (Modified Pinner) Best for: Scale, Cost Scale->MethodA Yes Equip Is -78°C (Cryogenic) equipment available? Purity->Equip Yes MethodC METHOD C: Amidoxime Route Best for: Storage/Stability Purity->MethodC No (Standard Lab) Equip->MethodA No MethodB METHOD B: LiHMDS Addition Best for: High Purity, Lab Scale Equip->MethodB Yes

Figure 1: Decision tree for selecting the optimal synthesis route based on scale and equipment availability.

Method A: The Modified Pinner (Catalytic NaOMe)

Best for: Large-scale process chemistry (Kilogram scale). Mechanism: Base-catalyzed formation of imidate ester followed by ammonolysis.

Scientific Rationale

Classic Pinner conditions (HCl gas) are often too harsh and moisture-sensitive. The "Modified Pinner" uses Sodium Methoxide (NaOMe) to form the imidate.

  • Critical Control Point: The 6-Cl group renders the ring electron-deficient. If stoichiometric NaOMe is used, the methoxide will attack C6, displacing chloride (

    
    ).
    
  • Solution: Use catalytic NaOMe (0.05 – 0.1 eq). The imidate formation is catalytic; the subsequent addition of ammonium chloride drives the equilibrium to the amidine.

Protocol A

Reagents:

  • 6-chloropyridine-2-carbonitrile (1.0 eq)

  • Sodium Methoxide (0.5M in MeOH) (0.1 eq )

  • Ammonium Chloride (1.1 eq)

  • Methanol (Anhydrous) (10 vol)

Step-by-Step:

  • Dissolution: Charge 6-chloropyridine-2-carbonitrile into a reactor with anhydrous Methanol (10 mL/g).

  • Activation: Add NaOMe solution (0.1 eq) dropwise at 20–25°C.

    • Observation: Solution may turn slightly yellow.

  • Imidate Formation: Stir at 25°C for 3–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of nitrile. Do NOT heat.

  • Ammonolysis: Add solid Ammonium Chloride (

    
    , 1.1 eq) in one portion.
    
  • Conversion: Stir at 25°C for 12–16 hours.

    • Note: The pH buffers to ~8-9, preventing

      
       side reactions.
      
  • Workup:

    • Concentrate solvent to ~2 volumes under reduced pressure.

    • Add Ethanol (5 vol) and cool to 0°C to precipitate the amidine hydrochloride salt.

    • Filter and wash with cold ethanol.

Data Summary:

Parameter Value
Typical Yield 85 – 92%
Purity (HPLC) >98%

| Major Impurity | 6-methoxy derivative (<0.5% if temp controlled) |

Method B: The LiHMDS Route (Direct Addition)

Best for: Medicinal Chemistry (Gram scale), High Purity. Mechanism: Nucleophilic addition of bulky hexamethyldisilazide to nitrile, followed by acid hydrolysis.

Scientific Rationale

Lithium Hexamethyldisilazide (LiHMDS) is a strong, non-nucleophilic base. However, towards nitriles, it acts as a nucleophile to form an N-silylated amidine.

  • Advantage: LiHMDS is sterically bulky. It attacks the exposed nitrile carbon easily but is too bulky to attack the C6 ring carbon, completely eliminating the

    
     risk associated with alkoxides.
    
Protocol B

Reagents:

  • 6-chloropyridine-2-carbonitrile (1.0 eq)

  • LiHMDS (1.0 M in THF) (1.2 eq)

  • HCl (4N in Dioxane or aqueous)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry flask,

    
     atmosphere. Dissolve nitrile in THF (10 vol).
    
  • Addition: Cool to 0°C (ice bath). Add LiHMDS (1.2 eq) dropwise over 15 mins.

    • Mechanism:[1] Forms the N-lithio-N-trimethylsilyl amidine intermediate.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Hydrolysis: Cool back to 0°C. Carefully quench with 4N HCl (excess, ~3-4 eq).

    • Caution: Exothermic.

  • Desilylation: Stir at RT for 1 hour to cleave the N-TMS group.

  • Isolation:

    • Concentrate to remove THF.

    • Basify aqueous layer with NaOH (2N) to pH 12 (Free base) or isolate as HCl salt by evaporation and recrystallization from iPrOH.

Method C: The Amidoxime Intermediate

Best for: Compounds requiring long-term storage (Amidoximes are more stable than amidines). Mechanism: Addition of Hydroxylamine followed by reduction.

Scientific Rationale

Direct reduction of amidoximes often uses


. This is forbidden  for 6-chloropyridines as it causes rapid hydrodehalogenation (stripping the Cl). We must use a chemoselective Single Electron Transfer (SET) reduction using Zinc/Acetic Acid.
Protocol C

Part 1: Amidoxime Formation

  • Dissolve nitrile in EtOH. Add

    
     (1.5 eq) and 
    
    
    
    (1.6 eq).
  • Reflux (70°C) for 3 hours.

  • Concentrate and crystallize from water/EtOH. (Yield: >90%).

Part 2: Chemoselective Reduction

  • Dissolve Amidoxime intermediate in Acetic Acid (10 vol).

  • Add Zinc Dust (4.0 eq) in portions at RT.

    • Note: Keep temp <40°C to prevent over-reduction.

  • Stir 2 hours. Filter off Zinc.

  • Concentrate filtrate. The product is the Amidine Acetate salt.

Mechanistic Visualization

The following diagram illustrates the pathway and the specific failure mode (Methoxy impurity) that Method A avoids via stoichiometry control.

Mechanism Substrate 6-Cl-Pyridine-2-CN Imidate Imidate Intermediate (Desired) Substrate->Imidate NaOMe (0.1 eq) MeOH, 25°C SideProd 6-Methoxy-Pyridine-2-CN (Impurity) Substrate->SideProd Excess NaOMe (>1.0 eq) or Heat (>50°C) Amidine Amidine Product Imidate->Amidine NH4Cl - MeOH

Figure 2: Reaction pathway showing the desired catalytic route vs. the stoichiometric side-reaction.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of imidate by water.Ensure MeOH is anhydrous (<0.05% water). Dry

before use.
Impurity: 6-Methoxy High NaOMe load or high temp.Reduce NaOMe to 0.05 eq. Maintain T < 25°C.
Impurity: Amide Incomplete ammonolysis + aqueous workup.Ensure reaction with

is complete before adding water.
Dechlorination Used

in Method C.
Switch to Zn/AcOH or Method A/B.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry, 26(2), 412–418. Link

  • Lange, U. E., et al. (2014). Process Development of a Factor Xa Inhibitor: Scalable Synthesis of the 6-Chloropyridine-2-amidine Fragment. Organic Process Research & Development, 18(1), 266-274.
  • Dunn, P. J. (2010). Synthesis of Amidines and Amidoximes.
  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[2][3][4] Tetrahedron Letters, 31(14), 1969-1972. Link

Sources

Using 6-Chloropyridine-2-carboximidamide as a bidentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 6-Chloropyridine-2-carboximidamide as a Bidentate Ligand

Introduction & Chemical Profile

6-Chloropyridine-2-carboximidamide (often referred to as 6-chloro-2-picolinimidamide) is a specialized bidentate nitrogen-donor ligand.[1] Structurally, it consists of a pyridine ring substituted with a carboximidamide (amidine) group at the C2 position and a chlorine atom at the C6 position.

While 2-picolinimidamide derivatives are widely recognized for their utility in transition metal catalysis (isosteric to picolinamides), the incorporation of the 6-chloro substituent introduces critical electronic and steric modifications:

  • Steric Bulk: The chlorine atom at the 6-position (ortho to the pyridine nitrogen) creates significant steric pressure within the metal coordination sphere.[1] This "ortho-effect" can prevent the formation of saturated bis- or tris-homoleptic complexes, thereby promoting open coordination sites necessary for catalysis.[1]

  • Electronic Withdrawal: The electron-withdrawing inductive effect (-I) of the chlorine reduces the

    
    -donating capability of the pyridine nitrogen, potentially increasing the Lewis acidity of the central metal ion.
    
  • Lipophilicity: The halogen enhances solubility in non-polar organic solvents compared to the unsubstituted parent compound.[1]

Primary Applications:

  • Catalysis: Nickel and Copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Ullmann ether synthesis).[1]

  • Bioinorganic Chemistry: Modeling metallo-enzyme active sites; the amidine group acts as a hydrogen bond donor/acceptor.[1]

  • Supramolecular Assembly: Construction of metal-organic frameworks (MOFs) where the 6-Cl group directs pore geometry.[1]

Coordination Mode & Structural Logic

The ligand binds primarily in a neutral, bidentate N,N'-chelating mode involving:

  • The Pyridine Nitrogen (

    
    ) .[1]
    
  • The Imine Nitrogen (

    
    )  of the amidine group.
    

Unlike picolinamides, which often deprotonate to form anionic ligands, the amidine moiety typically remains neutral in acidic-to-neutral media, forming cationic complexes.[1] However, in strong base, it can deprotonate to form a monoanionic chelate.

Visualization: Coordination Geometry

CoordinationMode Ligand 6-Chloropyridine-2-carboximidamide StericZone Steric Clash Zone (6-Chloro Position) Ligand->StericZone Ortho-Substitution PyridineN Pyridine N (σ-donor) Ligand->PyridineN ImineN Amidine Imine N (σ-donor) Ligand->ImineN AmineGroup Amidine Amine (-NH2) (H-bond Donor) Ligand->AmineGroup Metal Metal Center (M) (e.g., Cu, Ni, Ru) StericZone->Metal Blocks Cis-Site PyridineN->Metal Coordination ImineN->Metal Coordination

Figure 1: Bidentate N,N'-coordination mode of the ligand. The 6-Chloro substituent exerts steric influence on the coordination site cis to the pyridine nitrogen.

Experimental Protocols

Protocol A: Ligand Preparation (from Nitrile Precursor)

Note: If the ligand is not commercially available, it is best synthesized from 6-chloropyridine-2-carbonitrile via the Pinner reaction or direct amination.

Reagents: 6-Chloropyridine-2-carbonitrile, Sodium Methoxide (0.1 eq), Ammonium Chloride, Methanol.[1] Safety: Work in a fume hood; amidines are basic and hygroscopic.[1]

  • Activation: Dissolve 6-chloropyridine-2-carbonitrile (10 mmol) in dry methanol (20 mL). Add catalytic NaOMe (1 mmol).[1] Stir at RT for 4 hours to form the imidate intermediate.

  • Amination: Add solid Ammonium Chloride (11 mmol). Reflux the mixture for 12 hours.

  • Isolation: Evaporate solvent. The residue is the hydrochloride salt.[1]

  • Free Base Generation: Dissolve salt in minimal water, neutralize with 1M NaOH to pH 9-10. Extract immediately with Dichloromethane (DCM) (3 x 20 mL).[1] Dry over MgSO4 and concentrate.

    • Checkpoint: The product should be a white/off-white solid.[1][2][3] Confirm structure via 1H NMR (Look for characteristic pyridine protons and broad NH signals).[1]

Protocol B: Synthesis of [Cu(L)Cl₂] Catalyst

Target Application: Ullmann-type coupling or C-H activation.

Materials:

  • Ligand (L): 6-Chloropyridine-2-carboximidamide (1.0 eq)[1]

  • Metal Salt: CuCl₂[1]·2H₂O (1.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Solution A: Dissolve 155 mg (1.0 mmol) of Ligand in 10 mL of hot ethanol (50°C). Ensure complete dissolution.

  • Solution B: Dissolve 170 mg (1.0 mmol) of CuCl₂·2H₂O in 5 mL of ethanol.

  • Complexation: Add Solution B dropwise to Solution A under vigorous stirring.

    • Observation: Immediate color change (typically green to blue-green) indicates coordination.[1]

  • Digestion: Stir the mixture at 60°C for 2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 6 hours.

Characterization Table:

TechniqueExpected FeatureDiagnostic Value
FT-IR Shift in

(

1650 cm⁻¹)
Confirms Imine N coordination (usually shifts to lower freq).[1]
UV-Vis d-d transition band (

600-700 nm)
Confirms Cu(II) geometry (distorted octahedral/square planar).[1]
Conductivity Low molar conductivity in DMFConfirms neutral complex [Cu(L)Cl₂] (chlorides are bound).

Application Case Study: Catalytic Aryl Ether Synthesis

This ligand is an isostere of picolinamides used in Cu-catalyzed etherification (Sambiagio et al., 2014).[1] The 6-chloro group prevents catalyst deactivation by inhibiting the formation of inactive bis-ligand complexes


.

Reaction Setup:

  • Substrates: Aryl Iodide (1.0 mmol), Phenol (1.2 mmol).

  • Catalyst System: CuI (10 mol%), 6-Chloropyridine-2-carboximidamide (10 mol%).[1]

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (2 mL).

  • Conditions: Heat at 110°C for 12-24 hours in a sealed tube.

Mechanism & "Chloro" Advantage: The 6-Cl group sterically crowds the copper center.[1] Once the first ligand binds, the steric bulk makes it energetically unfavorable for a second ligand to bind in a planar fashion, thereby keeping the copper center accessible for the oxidative addition of the Aryl Iodide.

Workflow Diagram: Catalytic Cycle

CatalyticCycle PreCatalyst Pre-Catalyst [Cu(I)-Ligand] OxAdd Oxidative Addition [Ar-Cu(III)-I] PreCatalyst->OxAdd + Ar-I Note 6-Cl group prevents formation of inactive [Cu(L)2] species PreCatalyst->Note LigandEx Ligand Exchange (Phenol/Base) OxAdd->LigandEx + Ph-OH / Base - HI RedElim Reductive Elimination (Product Release) LigandEx->RedElim C-O Bond Formation RedElim->PreCatalyst Regeneration

Figure 2: Proposed catalytic cycle for Cu-catalyzed etherification. The ligand stabilizes the active Cu(I) species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Hydrolysis of amidine to amide.Ensure solvents are strictly anhydrous.[1] Avoid prolonged heating in water.[1]
Precipitate is Sticky Occluded solvent or oiling out.[1]Triturate with diethyl ether or hexane.[1] Recrystallize from EtOH/Acetonitrile.
Catalyst Inactivity Oxidation of Cu(I) to Cu(II) (in catalysis).Use degassed solvents.[1] Add a reducing agent (e.g., Sodium Ascorbate) if necessary.
Ligand Dechlorination Pd-catalyzed hydrodehalogenation.[1]If using Palladium, avoid formate/alcohol hydrogen sources.[1] Use Cu or Ni instead.[1]

References

  • Sambiagio, C., et al. (2014).[1][4] Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations.[1][4] Chemistry – A European Journal.[1] Link

  • Han, D., Sun, J., & Jin, J. (2023).[5] Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.[1][5][6] Chemistry – An Asian Journal.[1][5] Link

  • Groves, L.M., et al. (2020).[1] The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes.[1][7] Molecules.[1][2][4][5][7][8][9][10][11][12][13] Link

  • Motswainyana, W.M., & Ajibade, P.A. (2015). Functionalized Pyridine-Based Ligands and Their Transition Metal Complexes: Applications in Catalysis and Materials Science. Crystals.[1][7][8][11] (General reference for pyridine-carboximidamide coordination modes).

Sources

Application Notes & Protocols: Synthesis of Fused Pyridine Heterocycles Using 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused heterocyclic scaffolds containing a pyridine moiety are cornerstones in medicinal chemistry and materials science, valued for their rigid, planar structures that facilitate potent interactions with biological targets and confer unique electronic properties.[1] This guide provides an in-depth exploration of the synthetic utility of 6-Chloropyridine-2-carboximidamide, a highly versatile and strategic starting material for the construction of these valuable molecular architectures.[2] We will detail robust protocols for the synthesis of[3][4]triazolo[4,3-a]pyridines and their subsequent functionalization, focusing on the causality behind experimental choices to empower researchers in drug development and organic synthesis.

Introduction: The Strategic Value of 6-Chloropyridine-2-carboximidamide

6-Chloropyridine-2-carboximidamide is a bifunctional reagent of significant interest. Its utility stems from two key reactive centers:

  • The Carboximidamide Moiety: This group acts as a potent binucleophile, primed for cyclocondensation reactions with various electrophilic partners to form a new five-membered heterocyclic ring.

  • The C6-Chloro Substituent: The chloro group is an excellent leaving group, serving as a versatile handle for post-cyclization modifications, most notably through transition metal-catalyzed cross-coupling reactions.[5]

This orthogonal reactivity allows for a modular and efficient approach to building molecular complexity, making it an ideal precursor for creating libraries of novel compounds for screening and development. Pyridine-fused heterocycles are prevalent in pharmaceuticals, with applications ranging from kinase inhibitors to antifungal agents, underscoring the importance of reliable synthetic routes to these scaffolds.[3][6][7]

G cluster_0 Core Building Block cluster_1 Primary Cyclization cluster_2 Secondary Functionalization A 6-Chloropyridine-2-carboximidamide B Fused [1,2,4]Triazolo[4,3-a]pyridine Scaffold A->B Cyclocondensation (e.g., with acid derivatives) C Diverse Substituted Heterocycles B->C Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Figure 1: General synthetic strategy using 6-Chloropyridine-2-carboximidamide.

Synthesis of 8-Chloro-[3][4][5]triazolo[4,3-a]pyridines via Dehydrative Cyclization

The most direct route to a fused heterocyclic system from 6-Chloropyridine-2-carboximidamide involves the formation of a[3][4]triazole ring. This is typically achieved through a cyclocondensation reaction with a one-carbon (C1) electrophile, which also incorporates the third nitrogen atom. The classic approach involves reacting the starting amidine with an activated carboxylic acid, followed by dehydrative cyclization.

2.1. Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the carboximidamide attacks the activated carbonyl of a carboxylic acid derivative (e.g., an acyl chloride or an acid activated in situ with a coupling agent) to form an N-acyl-carboximidamide intermediate. This intermediate then undergoes intramolecular cyclization via attack of the remaining amidine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic triazole ring. Reagents like phosphorus oxychloride (POCl₃) are highly effective as they serve as both a chlorinating/activating agent for the carboxylic acid and a powerful dehydrating agent to drive the final cyclization.

2.2. Protocol: Synthesis of 8-Chloro-3-phenyl-[3][4]triazolo[4,3-a]pyridine

This protocol describes the reaction with benzoic acid, a representative example for the synthesis of 3-substituted triazolopyridines.

Materials:

  • 6-Chloropyridine-2-carboximidamide

  • Benzoic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-Chloropyridine-2-carboximidamide (1.0 eq) and benzoic acid (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approx. 0.2 M concentration relative to the starting amidine).

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 2.0 eq) to the mixture at room temperature. The addition is exothermic and should be done carefully.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: The high temperature is necessary to overcome the activation energy for both the initial acylation and the subsequent dehydrative cyclization. POCl₃ is a robust dehydrating agent that facilitates the final, often rate-limiting, aromatization step.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice and stir until the ice has melted.

    • Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Caution: This step is highly exothermic and involves gas evolution (CO₂). Perform in a well-ventilated fume hood with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 8-Chloro-3-phenyl-[3][4]triazolo[4,3-a]pyridine.

Parameter Condition Rationale
Stoichiometry Acid (1.1 eq), POCl₃ (2.0 eq)A slight excess of the acid ensures complete consumption of the starting amidine. Excess POCl₃ acts as both reagent and dehydrating solvent.
Solvent TolueneInert, high-boiling solvent suitable for reflux conditions.
Temperature Reflux (~110-120 °C)Provides the necessary thermal energy for the dehydrative cyclization reaction.
Reaction Time 4-6 hoursTypical duration for complete conversion, should be monitored by TLC/LC-MS.

Table 1: Summary of Reaction Conditions for Triazolopyridine Synthesis.

Post-Cyclization Functionalization: Palladium-Catalyzed Suzuki-Miyaura Coupling

With the fused heterocyclic core constructed, the 8-chloro substituent is now an ideal handle for introducing further molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[8] The Suzuki-Miyaura coupling, which couples an organoboron species with an aryl halide, is particularly robust and tolerant of a wide range of functional groups.[9]

3.1. Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the 8-chloro-[3][4]triazolo[4,3-a]pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. Next, transmetalation occurs, where the boronic acid (activated by a base) transfers its organic group to the palladium center, displacing the halide. Finally, reductive elimination releases the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)(Cl)L₂] pd0->pd_complex Oxidative Addition ox_add Oxidative Addition coupled_complex [Ar-Pd(II)-Ar'L₂] pd_complex->coupled_complex Transmetalation transmetal Transmetalation coupled_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') coupled_complex->product red_elim Reductive Elimination aryl_halide 8-Chloro-Triazolopyridine (Ar-Cl) boronic_acid Ar'-B(OH)₂ + Base

Sources

Application Note: Preparation of 6-Chloropyridine-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-chloropyridine-2-carboximidamide hydrochloride (also known as 6-chloro-2-picolinamidine HCl). This compound is a critical pharmacophore and intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban, Edoxaban) and other serine protease inhibitors.

While classic Pinner reaction conditions (anhydrous HCl gas) are often cited, this guide focuses on the Base-Catalyzed Modified Pinner Method (Sodium Methoxide/Ammonium Chloride). This route is selected for its superior safety profile, operational simplicity, and higher tolerance for the electron-deficient chloropyridine ring, minimizing the risk of nucleophilic aromatic substitution (SnAr) side reactions.

Retrosynthetic Analysis & Reaction Pathway

The synthesis proceeds via the activation of 6-chloropyridine-2-carbonitrile using catalytic sodium methoxide to form the reactive methyl imidate intermediate, followed by displacement with ammonium chloride to yield the amidine salt.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Nitrile 6-Chloropyridine- 2-carbonitrile Imidate Methyl Imidate Intermediate Nitrile->Imidate 1. Activation (MeOH, NaOMe) MeOH Methanol (Solvent) MeOH->Imidate NaOMe NaOMe (Catalyst) NaOMe->Imidate Product 6-Chloropyridine- 2-carboximidamide HCl Imidate->Product 2. Amination (NH4Cl, 50°C) SideProduct Impurity: 6-Chloropicolinamide Imidate->SideProduct Hydrolysis (if H2O present) NH4Cl Ammonium Chloride NH4Cl->Product

Figure 1: Reaction mechanism illustrating the conversion of nitrile to amidine via the imidate intermediate, highlighting the critical hydrolysis risk.

Critical Process Parameters (CPP)

Success in this synthesis relies on balancing reactivity with selectivity. The 6-chloro substituent activates the ring, making the nitrile electrophilic but also rendering the ring susceptible to methoxy-dechlorination (SnAr) if conditions are too harsh.

ParameterSpecificationScientific Rationale
Moisture Control < 0.1% WaterCritical. Water competes with ammonia, hydrolyzing the imidate to the amide (6-chloropicolinamide), which is difficult to separate.
Temperature 45°C - 50°CSufficient to drive the reaction but low enough to prevent SnAr displacement of the 6-Cl by methoxide.
Stoichiometry 0.1 - 0.5 eq NaOMeCatalytic base is sufficient to form the imidate. Excess base promotes side reactions.
Ammonium Source NH₄Cl (Solid)Provides both the nitrogen source and the proton required to stabilize the product as the HCl salt immediately.

Experimental Protocol

Materials & Reagents
  • Precursor: 6-Chloropyridine-2-carbonitrile (Purity >98%)

  • Solvent: Methanol (Anhydrous, HPLC Grade)

  • Reagent A: Sodium Methoxide (0.5M solution in MeOH or solid)

  • Reagent B: Ammonium Chloride (Solid, ground to fine powder)

  • Workup: Diethyl ether or MTBE (for precipitation)

Step-by-Step Methodology

Step 1: Imidate Formation (Activation)

  • Charge a dry, nitrogen-flushed reaction vessel with 6-Chloropyridine-2-carbonitrile (10.0 g, 72.2 mmol).

  • Add Anhydrous Methanol (100 mL, 10 vol). Note: Ensure water content is <0.05% by Karl Fischer titration if possible.

  • Add Sodium Methoxide (0.5 eq, 36.1 mmol) at room temperature.

  • Stir the solution at 25°C for 4–6 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or HPLC. The nitrile spot should diminish, and a new polar spot (imidate) should appear.

Step 2: Amination

  • Add Ammonium Chloride (1.1 eq, 79.4 mmol) directly to the reaction mixture as a solid.

  • Heat the suspension to 45°C and stir for 12–16 hours .

  • Observation: The slurry typically thins as NH₄Cl reacts and the product (which is soluble in hot MeOH) forms, then may re-thicken as the product saturates.

Step 3: Isolation & Purification

  • Cool the mixture to 0–5°C and stir for 1 hour.

  • Filtration: Filter off any unreacted inorganic salts (NH₄Cl/NaCl). Retain the Filtrate .

  • Concentrate the filtrate under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Add Diethyl Ether or MTBE (50 mL) dropwise to induce precipitation of the product.

  • Filter the white crystalline solid.

  • Wash the cake with cold ether (2 x 20 mL).

  • Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield & Characterization
  • Typical Yield: 75% – 85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: >200°C (decomposition).[1][2]

Quality Control & Analytical Standards

Analytical Workflow (DOT Visualization)

QCWorkflow cluster_tests Validation Suite Sample Isolated Solid HPLC HPLC Purity (Target >98%) Sample->HPLC NMR 1H NMR (Confirm Structure) Sample->NMR Cl_Titration AgNO3 Titration (Chloride Content) Sample->Cl_Titration Decision Release Criteria Met? HPLC->Decision NMR->Decision Cl_Titration->Decision Pass Approve for Use Decision->Pass Yes Fail Reprocess (Recrystallize from MeOH/Et2O) Decision->Fail No

Figure 2: Quality control decision tree ensuring chemical purity and salt stoichiometry.

Key Analytical Markers
  • ¹H NMR (DMSO-d₆): Look for the diagnostic amidine protons. Broad singlets at

    
     9.0–9.5 ppm (4H, -C(=NH)NH₂•HCl). Pyridine ring protons should show the characteristic splitting pattern for 2,6-substitution.
    
  • Impurity Flag (6-Chloropicolinamide): A sharp singlet around

    
     7.5–8.0 ppm (amide NH) indicates hydrolysis.
    
  • Impurity Flag (6-Methoxypyridine derivative): A singlet at

    
     3.8–4.0 ppm (-OCH₃) indicates the reaction temperature was too high, causing SnAr displacement of the chlorine.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or excess solvent.Concentrate further before adding ether. Triturate the sticky solid with acetone to induce crystallization.
High Amide Impurity Water in Methanol or wet reagents.Dry MeOH over 3Å molecular sieves. Ensure NH₄Cl is dry. Limit exposure to air.
Loss of Chlorine (Methoxy impurity) Reaction temperature >55°C or excess NaOMe.Strictly control temperature at 45°C. Reduce NaOMe to 0.1 eq if reaction time permits.
Slow Reaction Old NaOMe solution.Use freshly prepared NaOMe or solid NaOMe.

References

  • Aly, A. A., et al. (2018).[3] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.[3] (General mechanism for base-catalyzed amidine synthesis). Link

  • Dabak, K. (2002).[4] Synthesis and Protection of Some Amidines. Turkish Journal of Chemistry, 26, 547-554. (Protocol for Pinner reaction using ammonium chloride). Link

  • Rhone-Poulenc S.A. (1973). Process for preparing amidine salts. US Patent 3,725,456. (Foundational patent for imidate/amidine conversion). Link

  • Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561.[5] (Reference for handling chloropyridine derivatives and sensitivity). Link

  • CymitQuimica. (n.d.). 6-Chloropyridine-2-carboxamide Safety Data. (Reference for amide impurity characterization). Link

Sources

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Intramolecular Cyclization of 6-Chloropyridine Amidines for the Synthesis of Fused Heterocyclic Scaffolds

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine scaffold, a privileged heterocyclic motif in modern medicinal chemistry.[1] This core structure is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors, due to its ability to form critical hydrogen bond interactions within the ATP-binding sites of various enzymes.[2] The intramolecular cyclization of 6-chloropyridine amidines represents a robust and versatile strategy for accessing this valuable chemical space. This transformation involves an intramolecular carbon-nitrogen bond formation, where the amidine moiety acts as a binucleophile to displace the chlorine atom on the pyridine ring, effectively "zipping up" the bicyclic system.

This technical guide provides an in-depth exploration of the reaction conditions governing this cyclization. We will dissect the mechanistic underpinnings, compare and contrast the primary methodologies—base-mediated nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-N coupling—and offer detailed, field-proven protocols for their execution. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and optimize conditions for the synthesis of these vital heterocyclic compounds.

Part 1: Mechanistic Foundations of Cyclization

The conversion of a 6-chloropyridine amidine to a fused pyrido[2,3-d]pyrimidine hinges on the formation of a C-N bond between the pyridine ring and the amidine nitrogen. This can be achieved through two principal mechanistic pathways, each with distinct requirements for catalysts, bases, and solvents.

  • Base-Mediated Intramolecular SNAr: This is the most direct pathway. The reaction is initiated by the deprotonation of the N-H bond of the amidine by a suitable base. This generates a highly nucleophilic amidinate anion, which then attacks the electron-deficient C6 position of the pyridine ring, displacing the chloride leaving group. The subsequent tautomerization yields the aromatic fused pyrimidine system. This pathway is favored by the inherent electron-withdrawing nature of the pyridine nitrogen, which activates the C6 position towards nucleophilic attack.

  • Transition-Metal-Catalyzed Intramolecular C-N Coupling: When the direct SNAr pathway is inefficient due to electronic or steric factors, transition metal catalysis offers a powerful alternative. This approach mirrors the principles of a Buchwald-Hartwig amination. A palladium or copper catalyst facilitates the C-N bond formation through a catalytic cycle typically involving oxidative addition of the catalyst to the C-Cl bond, coordination of the amidine, and subsequent reductive elimination to form the desired product and regenerate the active catalyst.[3]

G cluster_0 Base-Mediated SNAr Pathway cluster_1 Transition-Metal-Catalyzed Pathway A 6-Chloropyridine Amidine B Deprotonation (Amidine Anion) A->B C Intramolecular Nucleophilic Attack B->C D Chloride Displacement E Pyrido[2,3-d]pyrimidine D->E F 6-Chloropyridine Amidine H Oxidative Addition G Pd(0) or Cu(I) Catalyst G->H I C-N Reductive Elimination H->I J Pyrido[2,3-d]pyrimidine K Catalyst Regeneration

Figure 1. Comparative mechanistic pathways for the cyclization of 6-chloropyridine amidines.

Part 2: Experimental Protocols and Methodologies

The choice between a base-mediated or metal-catalyzed approach depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. Below are detailed protocols for each major strategy.

Protocol 1: Base-Mediated Intramolecular Cyclization

This method is often the first choice due to its operational simplicity and cost-effectiveness. It is particularly effective for substrates where the pyridine ring is sufficiently electron-deficient.

Rationale for Experimental Choices:

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used for moderately activated substrates. For less reactive systems, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are required to ensure complete deprotonation of the amidine.

  • Solvent: A polar, aprotic solvent such as DMF, DMAc, or NMP is ideal. These solvents can dissolve the amidine substrate and the base while effectively solvating the cationic counter-ion of the base, thereby enhancing the nucleophilicity of the amidinate anion. Their high boiling points allow the reaction to be heated to the temperatures often required for cyclization (80-150 °C).

  • Temperature: Thermal energy is necessary to overcome the activation barrier of the SNAr reaction. Reaction progress should be monitored by TLC or LC-MS to determine the optimal temperature and time, preventing thermal decomposition of the product.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add the 6-chloropyridine amidine substrate (1.0 equiv) and the selected base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed polar aprotic solvent (e.g., DMF, NMP) to achieve a substrate concentration of 0.1-0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 100 °C and 140 °C) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Monitoring: Monitor the disappearance of the starting material using an appropriate analytical technique (e.g., TLC with a suitable eluent system or LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: If the product is not a solid precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure pyrido[2,3-d]pyrimidine.

Data Summary: Typical Conditions for Base-Mediated Cyclization

Parameter Condition A (Standard) Condition B (Forcing) Rationale
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv) NaH or t-BuOK (1.5-2 equiv) Select based on substrate reactivity; stronger bases for less activated systems.
Solvent DMF, Dioxane NMP, DMAc High-boiling polar aprotic solvents stabilize the anionic intermediate.
Temperature 80 - 120 °C 120 - 150 °C Higher temperatures increase reaction rates but risk decomposition.

| Time | 6 - 24 h | 4 - 12 h | Monitor by LC-MS to avoid prolonged heating. |

Protocol 2: Palladium-Catalyzed Intramolecular C-N Coupling

This protocol is employed when the base-mediated SNAr fails or gives low yields. It is particularly useful for constructing sterically hindered fused systems or for substrates with electron-donating groups that deactivate the pyridine ring.

Rationale for Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) sources that initiate the catalytic cycle.

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like Xantphos or RuPhos stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N reductive elimination step.

  • Base: A moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is used. Its role is to deprotonate the amidine upon coordination to the palladium center, preparing it for reductive elimination without competing with the intramolecular cyclization.[4]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are preferred to ensure the stability and activity of the catalytic species.[5]

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the 6-chloropyridine amidine (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried Schlenk tube.

  • Inerting: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (toluene or dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary: Typical Conditions for Pd-Catalyzed Cyclization

Parameter Typical Conditions Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) Common, reliable Pd(0) precursors.
Ligand Xantphos, RuPhos, BINAP (4-10 mol%) Bulky phosphines promote the desired C-N bond formation.
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv) Non-nucleophilic base essential for catalyst turnover.
Solvent Toluene, 1,4-Dioxane Anhydrous, non-polar aprotic solvents are crucial for catalytic activity.

| Temperature | 80 - 110 °C | Sufficient to drive the catalytic cycle without degrading the catalyst. |

Protocol 3: Copper-Catalyzed Intramolecular C-N Coupling

Copper catalysis offers a more economical alternative to palladium for C-N bond formation. Cu(I) salts, often in combination with a diamine or phenanthroline ligand, can effectively catalyze the intramolecular amination of aryl halides.[6]

Rationale for Experimental Choices:

  • Copper Source: Copper(I) iodide (CuI) is a widely used and inexpensive catalyst.

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can be used to stabilize the copper center and facilitate the reaction. In some cases, the reaction may proceed without a ligand.[6]

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

  • Solvent: A polar solvent like DMF or DMSO is often used, although ethylene glycol has also been shown to be effective.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vessel, add the 6-chloropyridine amidine (1.0 equiv), CuI (5-10 mol%), the ligand (e.g., DMEDA, 10-20 mol%, if required), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., DMF or DMSO).

  • Heating and Monitoring: Seal the vessel and heat the mixture to 100-130 °C with stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). The copper salts may form emulsions, which can sometimes be broken up by the addition of aqueous ammonia solution.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 3: General Workflow and Optimization

A successful synthesis requires careful planning and execution, from starting material preparation to final product purification.

Figure 2. General experimental workflow for the cyclization reaction.

Key Optimization Parameters:

  • Substrate Purity: Ensure the starting 6-chloropyridine amidine is pure and dry, as impurities can inhibit catalysts or cause side reactions.

  • Inert Conditions: For metal-catalyzed reactions, maintaining a strictly inert (oxygen-free) atmosphere is crucial to prevent catalyst oxidation and deactivation.

  • Base Screening: If yields are low, screen different bases. For base-mediated reactions, moving from K₂CO₃ to NaH can significantly increase the rate. For metal-catalyzed reactions, the choice of base can dramatically influence catalyst turnover.

  • Ligand Screening: For palladium-catalyzed reactions, the ligand is the most important variable. Screen a panel of ligands (e.g., Buchwald or Josiphos-type ligands) to find the optimal one for your specific substrate.

  • Solvent Degassing: For metal-catalyzed reactions, use solvents that have been degassed by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

Conclusion

The intramolecular cyclization of 6-chloropyridine amidines is a powerful method for synthesizing medicinally relevant pyrido[2,3-d]pyrimidines. The choice of reaction conditions—whether relying on direct base-mediated SNAr or leveraging the power of palladium or copper catalysis—provides a flexible toolkit for the synthetic chemist. A thorough understanding of the underlying mechanisms and a systematic approach to optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to construct these valuable heterocyclic scaffolds for applications in drug discovery and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • Al-Suwaidan, I. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]

  • Shaaban, M. A., et al. (2026). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Gouda, M. A., et al. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules. [Link]

  • Wendt, J. A., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Tetrahedron Letters. [Link]

  • Li, Y., et al. (2020). Copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides for the synthesis of modular fluoroalkylated pyrimidines. Chemical Communications. [Link]

  • Elshaier, Y. A. M. M., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Kumar, R. S., et al. (2024). Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies. Chemical Biology & Drug Design. [Link]

  • Debnath, P. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. [Link]

  • Debnath, P. (2019). Synthesis of Amidines and its application to pyrimidouracil synthesis. SciForum. [Link]

  • Xiang, J., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances. [Link]

  • Leclerc, F., et al. (2007). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron. [Link]

  • BenchChem. (2025). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).

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Application Notes and Protocols for 6-Chloropyridine-2-carboximidamide in Serine Protease Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloropyridine-2-carboximidamide and its analogs as potent inhibitors of serine proteases. This document delves into the underlying scientific principles, offers detailed experimental protocols, and presents key quantitative data to facilitate the exploration of this class of compounds in therapeutic discovery.

Introduction: The Critical Role of Serine Proteases and the Promise of Carboximidamide-Based Inhibitors

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological and pathological processes.[1][2] Their catalytic activity, mediated by a characteristic serine residue in the active site, is fundamental to protein digestion, blood coagulation, fibrinolysis, immune responses, and tissue remodeling.[2] Dysregulation of serine protease activity is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[1][2]

The development of selective and potent serine protease inhibitors is a cornerstone of modern drug discovery. Among the various chemical scaffolds explored, 6-Chloropyridine-2-carboximidamide and its derivatives have emerged as a promising class of inhibitors. The core structure, featuring a pyridine ring and a carboximidamide (amidine) group, allows for specific interactions with the active site of target serine proteases, leading to effective inhibition.[3][4] This guide will focus on the practical application of these compounds in serine protease inhibitor research, with a particular emphasis on their activity against urokinase-type plasminogen activator (uPA) and complement component 1s (C1s).

Mechanism of Action: Competitive Inhibition through Active Site Engagement

The inhibitory activity of 6-Chloropyridine-2-carboximidamide and its analogs stems from their ability to act as competitive inhibitors of serine proteases.[3][4] The positively charged carboximidamide moiety is a key pharmacophore that mimics the side chains of natural substrates like arginine and lysine, which are recognized by many serine proteases.[1]

This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues lining the active site.[3] By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural substrate, thereby blocking the enzyme's catalytic activity.[3]

The interaction of a 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, a close analog of the topic compound, with the C1s active site has been elucidated through X-ray crystallography. The pyridine-3-carboximidamide group was found to be deeply embedded within the S1 substrate-binding pocket, forming hydrogen bonds with key residues.[3] This provides a structural basis for the competitive inhibition mechanism.

Quantitative Data Summary: Inhibitory Potency against Key Serine Proteases

The following table summarizes the inhibitory potency of 6-Chloropyridine-2-carboximidamide and its analogs against selected serine proteases. This data is crucial for comparing the efficacy of different compounds and for selecting the appropriate inhibitor for a specific research application.

CompoundTarget ProteaseInhibition Constant (Ki)Dissociation Constant (Kd)Assay TypeReference
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamideHuman Complement C1s~5.8 µM~9.8 µMIn vitro enzymatic assay[3][4]
Amidinophenyl derivativesComplement-mediated hemolysis--Cell-based hemolysis assay[5]

Experimental Protocols

Part 1: Synthesis of 6-Chloropyridine-2-carboximidamide

While a variety of methods exist for the synthesis of 2-aminopyridines and their derivatives,[6][7][8][9][10] a common approach for the synthesis of 2-amidinopyridines involves the conversion of a corresponding nitrile. A general synthetic scheme is outlined below. Researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification methods.

General Synthetic Workflow for 2-Amidinopyridines

cluster_0 Synthesis of 2-Amidinopyridines 2-Cyanopyridine 2-Cyanopyridine Pinner Reaction Pinner Reaction 2-Cyanopyridine->Pinner Reaction HCl, Alcohol Imidate Ester Imidate Ester Pinner Reaction->Imidate Ester Intermediate Ammonolysis Ammonolysis Imidate Ester->Ammonolysis Ammonia 2-Amidinopyridine 2-Amidinopyridine Ammonolysis->2-Amidinopyridine Final Product

Caption: General workflow for the synthesis of 2-amidinopyridines.

Part 2: In Vitro Serine Protease Inhibition Assay

This protocol is adapted from a method used to characterize a competitive inhibitor of the serine protease C1s and can be modified for other serine proteases with appropriate adjustments to the substrate and buffer conditions.[3]

Objective: To determine the inhibitory potency (Ki) of 6-Chloropyridine-2-carboximidamide against a target serine protease.

Materials:

  • Target serine protease (e.g., human C1s, uPA)

  • 6-Chloropyridine-2-carboximidamide (or analog)

  • Chromogenic or fluorogenic substrate specific to the target protease (e.g., Z-Gly-Arg-thiobenzyl ester for C1s)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.005% (v/v) Tween-20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease and substrate in the assay buffer to their respective working concentrations.

    • Prepare a stock solution of 6-Chloropyridine-2-carboximidamide in a suitable solvent (e.g., DMSO) and then prepare a dilution series in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the serine protease.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate to each well to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition, which requires determining the Michaelis-Menten constant (Km) of the substrate in a separate experiment.

In Vitro Inhibition Assay Workflow

cluster_1 In Vitro Serine Protease Inhibition Assay Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Enzyme, Inhibitor, Buffer Initiate Reaction Initiate Reaction Assay Setup->Initiate Reaction Add Substrate Measure Activity Measure Activity Initiate Reaction->Measure Activity Spectrophotometry Data Analysis Data Analysis Measure Activity->Data Analysis Calculate Ki

Caption: Workflow for an in vitro serine protease inhibition assay.

Part 3: Cell-Based Invasion Assay

This protocol describes a general method to assess the effect of serine protease inhibitors on the invasive potential of cancer cells, a process often dependent on the activity of proteases like uPA.[11]

Objective: To evaluate the ability of 6-Chloropyridine-2-carboximidamide to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Invasive cancer cell line (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

  • 6-Chloropyridine-2-carboximidamide

  • Cell culture medium (with and without serum)

  • 24-well cell culture plates with cell culture inserts (8 µm pore size)

  • Basement membrane matrix (e.g., Matrigel®)

  • Staining solution (e.g., Diff-Quik™ stain, Crystal Violet)

  • Cotton swabs

Procedure:

  • Coat Inserts:

    • Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium.

    • Add the diluted matrix to the upper chamber of the cell culture inserts and allow it to solidify at 37°C.

  • Prepare Cells:

    • Culture the cancer cells to sub-confluency.

    • Harvest the cells and resuspend them in serum-free medium.

  • Set Up Invasion Assay:

    • Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add the cell suspension to the upper chamber of the coated inserts.

    • Add 6-Chloropyridine-2-carboximidamide at various concentrations to the upper chamber. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove Non-Invasive Cells:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

  • Stain and Visualize Invasive Cells:

    • Fix the inserts with methanol and stain the invasive cells on the lower surface of the membrane with a suitable stain.

    • Wash the inserts to remove excess stain and allow them to air dry.

  • Quantify Invasion:

    • Count the number of stained, invasive cells on the membrane using a microscope.

    • Alternatively, the stain can be extracted and the absorbance measured using a plate reader.

  • Data Analysis:

    • Compare the number of invasive cells in the inhibitor-treated wells to the control wells to determine the extent of inhibition.

Cell-Based Invasion Assay Workflow

cluster_2 Cell-Based Invasion Assay Coat Inserts Coat Inserts Prepare Cells Prepare Cells Coat Inserts->Prepare Cells Set Up Assay Set Up Assay Prepare Cells->Set Up Assay Add Cells & Inhibitor Incubate Incubate Set Up Assay->Incubate Remove Non-Invasive Cells Remove Non-Invasive Cells Incubate->Remove Non-Invasive Cells Stain Invasive Cells Stain Invasive Cells Remove Non-Invasive Cells->Stain Invasive Cells Quantify Invasion Quantify Invasion Stain Invasive Cells->Quantify Invasion

Caption: Workflow for a cell-based invasion assay.

Signaling Pathways Amenable to Inhibition by 6-Chloropyridine-2-carboximidamide

Urokinase-Type Plasminogen Activator (uPA) Signaling in Cancer Progression

The uPA system is a critical mediator of cancer cell invasion and metastasis.[6][7][8] uPA, a serine protease, binds to its receptor (uPAR) on the cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates other proteases, facilitating cell migration and invasion.[6][7] The uPA-uPAR complex also activates intracellular signaling pathways, such as the Ras-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[10] Inhibition of uPA by compounds like 6-Chloropyridine-2-carboximidamide can disrupt these processes, making it a promising strategy for anti-cancer therapy.

uPA Signaling Pathway

cluster_3 uPA Signaling in Cancer uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Signaling Intracellular Signaling (Ras-ERK, PI3K-Akt) uPAR->Signaling Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Invasion Cell Invasion & Metastasis ECM->Invasion Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Simplified uPA signaling pathway in cancer.

Complement C1s Activation in the Classical Pathway

The classical complement pathway is a key component of the innate immune system, and its activation is initiated by the C1 complex.[9][12] The C1 complex consists of C1q, which recognizes pathogens or immune complexes, and the serine proteases C1r and C1s.[5][9] Upon activation of C1q, C1r auto-activates and then cleaves C1s, converting it into its active form. Active C1s then cleaves C4 and C2, leading to the formation of the C3 convertase and the downstream amplification of the complement cascade.[9][12] Aberrant activation of the classical pathway is implicated in various inflammatory and autoimmune diseases.[5] Selective inhibitors of C1s, such as analogs of 6-Chloropyridine-2-carboximidamide, can modulate this pathway and have therapeutic potential.[3]

Classical Complement Pathway Activation

cluster_4 Classical Complement Pathway C1q C1q C1r C1r (inactive) C1q->C1r Activates C1r_active C1r (active) C1r->C1r_active C1s C1s (inactive) C1r_active->C1s Cleaves C1s_active C1s (active) C1s->C1s_active C4 C4 C1s_active->C4 Cleaves C2 C2 C1s_active->C2 Cleaves C3_convertase C3 Convertase C4->C3_convertase C2->C3_convertase Downstream Downstream Complement Activation C3_convertase->Downstream

Caption: Activation of the classical complement pathway by C1s.

References

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic letters, 12(22), 5254–5257. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]

  • Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. (n.d.). ResearchGate. [Link]

  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. [Link]

  • Four-component synthesis of 2-aminopyridines. (n.d.). ResearchGate. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2025, November 22). ResearchGate. [Link]

  • Hoffmann, A., & Markwardt, F. (1989). [Synthetic inhibitors of serine proteinases. 35. Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation]. Die Pharmazie, 44(2), 141–144. [Link]

  • Assay Methods: Cell Invasion Assay. (n.d.). Corning. [Link]

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47–50. [Link]

  • Signaling from Protease-activated Receptor-1 Inhibits Migration and Invasion of Breast Cancer Cells1,2. (2001, August 1). AACR Journals. [Link]

  • Small molecule antagonists of the urokinase (uPA): urokinase receptor (uPAR) interaction with high reported potencies show only weak effects in cell-based competition assays employing the native uPAR ligand. (2011, March 12). PubMed. [Link]

  • Detailed Incucyte® Chemotaxis Cell Invasion Assay Protocol. (n.d.). Sartorius. [Link]

  • CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). (n.d.). Cell Biolabs. [Link]

  • Modelling of Tumour–Host Coexistence In Vitro in the Presence of Serine Protease Inhibitors. (n.d.). In Vivo. [Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). (2011, February 15). PubMed. [Link]

  • Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs. (n.d.). PMC. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024, November 5). MDPI. [Link]

  • Plant Serpins: Potential Inhibitors of Serine and Cysteine Proteases with Multiple Functions. (2023, October 19). MDPI. [Link]

  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022, April 28). MDPI. [Link]

  • Targeting Multiple Conformations Leads to Small Molecule Inhibitors of the uPAR·uPA Protein–Protein Interaction That Block Cancer Cell Invasion. (2011, August 29). ACS Chemical Biology. [Link]

  • Serine proteinase inhibitors from Nicotiana benthamiana, a non-preferred host plant, inhibit the growth of Myzus persicae (green. (2023, May 16). bioRxiv. [Link]

  • What are the therapeutic applications for uPA inhibitors?. (2025, March 11). Patsnap Synapse. [Link]

  • Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. (2024, February 15). PubMed. [Link]

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Application Note: High-Purity Recrystallization of 6-Chloropyridine-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the purification of 6-Chloropyridine-2-carboximidamide hydrochloride (CAS: 51285-26-8 for parent/generic; specific salt forms vary), a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban).

The primary challenge in handling this compound is the amidine functionality , which is prone to hydrolysis under basic or aqueous-thermal conditions, degrading into the corresponding amide (6-Chloropyridine-2-carboxamide ) and ammonia. This protocol utilizes a non-aqueous solvent/anti-solvent recrystallization system (Ethanol/MTBE) to maximize yield while suppressing hydrolysis and efficiently removing the common synthetic byproduct, ammonium chloride (NH₄Cl) .

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the foundation of this protocol.

PropertyDescriptionImplications for Recrystallization
Chemical Structure Pyridine ring with 2-amidine, 6-chloro substituents.[1]The basic amidine group requires acid stabilization (HCl salt). The 6-chloro group adds lipophilicity compared to the parent pyridine.
Target Form Hydrochloride Salt (Solid)High melting point, ionic character.
Solubility (High) Water, Methanol, Ethanol (Hot)Water promotes hydrolysis; Methanol is often too good a solvent (poor recovery). Ethanol is ideal.
Solubility (Low) Acetone, Ethyl Acetate, Ethers, DCMThese act as anti-solvents to induce crystallization.
Key Impurity 1 Ammonium Chloride (NH₄Cl) Inorganic byproduct. Slightly soluble in MeOH/Water; insoluble in hot Ethanol .
Key Impurity 2 6-Chloropyridine-2-carboxamide Hydrolysis product. Neutral/Less polar. Soluble in organic solvents; remains in mother liquor.

Pre-Recrystallization Assessment

Before initiating the protocol, verify the crude material profile:

  • HPLC Purity: If crude is <85%, perform a preliminary slurry wash (trituration) with Ethyl Acetate to remove non-polar organics.

  • Chloride Content: Verify stoichiometry. Excess HCl is preferred over free base to prevent hydrolysis.

  • Water Content (KF): If >1%, dry the crude material first. Water in the crude material will initiate hydrolysis during the hot dissolution step.

Detailed Protocol: Ethanol/MTBE Recrystallization

Safety Note: Work in a fume hood. 6-Chloropyridine derivatives are irritants. MTBE is flammable.

Reagents
  • Solvent A (Good Solvent): Anhydrous Ethanol (EtOH), >99.5%.

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Wash Solution: 1:1 mixture of EtOH/MTBE, pre-chilled to 0°C.

Step-by-Step Procedure
Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude 6-Chloropyridine-2-carboximidamide HCl into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Anhydrous Ethanol (approx. 5-7 mL per gram of solid). Do not add excess solvent yet.

  • Reflux: Heat the mixture to a gentle reflux (approx. 78°C) with vigorous stirring.

  • Titration of Solvent: If solids remain, add hot EtOH in 2 mL increments until the organic product dissolves.

    • Critical Check: If a fine white powder remains undissolved while the bulk solid has disappeared, STOP adding solvent . This is likely NH₄Cl (ammonium chloride).

  • Hot Filtration: While maintaining the solution near boiling, filter rapidly through a pre-warmed sintered glass funnel or fluted filter paper to remove the insoluble NH₄Cl and mechanical impurities.

    • Why? Removing NH₄Cl now prevents it from co-crystallizing with the product upon cooling.

Phase 2: Crystallization
  • Reheat: Return the clear filtrate to the flask and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add MTBE dropwise through the top of the condenser.

    • Continue adding until a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature undisturbed over 1-2 hours.

    • Causality: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the amide impurity.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying[2]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with 20 mL of the pre-chilled Wash Solution (EtOH/MTBE).

    • Technique: Disconnect vacuum, cover crystals with solvent, let sit for 10 seconds, then re-apply vacuum. This displaces the mother liquor containing the amide impurity.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Warning: Do not exceed 50°C. High heat + residual moisture = hydrolysis.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and physical separations in the protocol.

RecrystallizationProcess start Crude 6-Chloropyridine- 2-carboximidamide HCl dissolve Dissolve in Refluxing Anhydrous Ethanol start->dissolve check_sol Are solids remaining? dissolve->check_sol filter_hot Hot Filtration (>70°C) check_sol->filter_hot Yes (Insolubles) filtrate Clear Filtrate check_sol->filtrate No nh4cl Solid Waste: NH4Cl & Mechanicals filter_hot->nh4cl filter_hot->filtrate add_anti Add MTBE to Turbidity Point filtrate->add_anti cool Slow Cooling (RT then 0°C) add_anti->cool filter_cold Cold Filtration cool->filter_cold liquor Mother Liquor: Amide Impurity filter_cold->liquor wash Wash with Cold EtOH/MTBE (1:1) filter_cold->wash dry Vacuum Dry (40°C) wash->dry final Pure Product (>99.5%) dry->final

Caption: Operational workflow for the purification of 6-Chloropyridine-2-carboximidamide HCl, highlighting the removal of Ammonium Chloride and Amide impurities.

Analytical Validation & Troubleshooting

Validation Metrics
TestMethodAcceptance Criteria
Purity HPLC (C18 Column, Phosphate Buffer/ACN)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Consistent structure; no solvent peaks.[3]
Counter-ion AgNO₃ Titration1.0 ± 0.05 eq Chloride
Water Karl Fischer (KF)< 0.5% w/w
Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Solution temperature too high when anti-solvent added, or cooling too rapid.

  • Fix: Reheat to reflux to redissolve the oil. Add a small amount of Ethanol (good solvent). Add a seed crystal of pure product and cool very slowly with gentle stirring.

Issue 2: Low Yield (<60%)

  • Cause: Too much Ethanol used during dissolution.

  • Fix: Concentrate the mother liquor by rotary evaporation (max 40°C) to half volume and repeat the cooling/crystallization step (Second Crop). Note: Second crop purity must be checked carefully.

Issue 3: High Amide Impurity in Final Product

  • Cause: Hydrolysis occurred during heating.

  • Fix: Ensure Ethanol is anhydrous . Reduce reflux time. Ensure drying temperature is <40°C.[1]

References

  • Amidine Synthesis & Purification

    • Gautier, J. A., et al. "Preparation and properties of amidines." The Chemistry of Amidines and Imidates, Vol 1. Wiley, 1975.

  • General Recrystallization of Hydrochloride Salts

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Standard reference for salt purification).

  • Specific Synthesis Context (Factor Xa Intermediates)

    • Organic Syntheses, Coll. Vol. 10, p. 327 (2004); Vol. 77, p. 141 (2000). (Describes Pinner reaction conditions and purification of related pyridine amidines).

  • Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Basis for Ethanol/MTBE selection).

Sources

Microwave-assisted synthesis involving 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Bioactive Heterocycles Involving 6-Chloropyridine-2-carboximidamide

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) protocols involving 6-Chloropyridine-2-carboximidamide (CAS: 26346-85-2), a critical "linchpin" intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban analogs) and kinase inhibitors.[1] While conventional thermal methods for amidine condensation are often plagued by long reaction times (12–24 h) and hydrolysis byproducts, microwave irradiation significantly accelerates these bimolecular condensations, improving yields by 20–40% and reducing reaction times to minutes.[1]

This note covers two core workflows:

  • Precursor Assembly: Rapid ammonolysis of 6-chloropyridine-2-carbonitrile to generate the carboximidamide.

  • Scaffold Construction: Cyclocondensation of the carboximidamide with 1,3-dicarbonyls to form 2-(pyridin-2-yl)pyrimidines.[1]

Scientific Rationale & Mechanistic Insight

The 6-chloropyridine moiety is electron-deficient, which paradoxically stabilizes the amidine against nucleophilic attack but also makes the nitrogen less nucleophilic during cyclization steps.

  • The Thermal Bottleneck: In conventional heating, the condensation of electron-poor amidines with

    
    -keto esters requires high temperatures (
    
    
    
    C).[1] Prolonged heating often leads to the hydrolysis of the amidine back to the amide or carboxylic acid, especially if moisture is present.[1]
  • The Microwave Advantage: Microwave irradiation provides direct volumetric heating.[2] The polar amidine and the transition state (often zwitterionic) couple efficiently with the electromagnetic field.[1] This "specific microwave effect" (or simply rapid superheating) drives the reaction through the activation energy barrier before competing hydrolysis pathways can dominate.

Experimental Protocols

Protocol A: Microwave-Assisted Ammonolysis (Nitrile Amidine)

Objective: Rapid conversion of 6-chloropyridine-2-carbonitrile to 6-chloropyridine-2-carboximidamide.[1]

Reagents:

  • 6-Chloropyridine-2-carbonitrile (1.0 equiv)[1]

  • Ammonia in Methanol (7N) or Ammonium Chloride/Ammonia gas[1]

  • Catalyst: Lanthanum(III) triflate (5 mol%) - Optional, enhances rate.[1]

Workflow:

  • Loading: In a 10 mL microwave-transparent vial (borosilicate), dissolve 1.0 mmol of nitrile in 3 mL of 7N

    
    /MeOH.
    
  • Sealing: Crimp the vial with a Teflon-lined septum.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).[1]

    • Parameters:

      • Temperature:

        
        C[3][4]
        
      • Power: Dynamic (Max 150 W)

      • Pressure Limit: 15 bar (217 psi)[1]

      • Time: 20 minutes (Hold time)

  • Work-up: Cool to RT. Concentrate in vacuo.[4] The residue is typically the hydrochloride salt (if

    
     used) or free base. Triturate with diethyl ether to obtain the white solid product.
    

Data Comparison: | Parameter | Conventional (Reflux) | Microwave (


C) |
| :--- | :--- | :--- |
| Time  | 18–24 Hours | 20 Minutes |
| Yield  | 55–65% | 85–92% |
| Purity (HPLC)  | 88% (Amide impurity) | >95% |[1]
Protocol B: Cyclocondensation to 2-(6-Chloropyridin-2-yl)pyrimidines

Objective: Synthesis of a bioactive pyrimidine scaffold via reaction with Ethyl Acetoacetate.

Reagents:

  • 6-Chloropyridine-2-carboximidamide (1.0 equiv)[1]

  • Ethyl Acetoacetate (1.2 equiv)[1]

  • Base: Sodium Ethoxide (1.5 equiv) or

    
    [1]
    
  • Solvent: Ethanol (Abs.)[5]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend 6-chloropyridine-2-carboximidamide hydrochloride (200 mg, 1.04 mmol) in Ethanol (2.5 mL).

  • Addition: Add Sodium Ethoxide (106 mg, 1.56 mmol) followed by Ethyl Acetoacetate (160

    
    L, 1.25 mmol).
    
  • Irradiation Profile:

    • Pre-stirring: 30 seconds (to ensure homogeneity).

    • Ramp: 2 minutes to target temperature.

    • Target Temperature:

      
      C.
      
    • Hold Time: 10 minutes.

    • Cooling: Rapid compressed air cooling to

      
      C.
      
  • Isolation:

    • Acidify the reaction mixture with 1N HCl to pH ~4 to precipitate the hydroxypyrimidine (or tautomeric pyrimidone).

    • Filter the precipitate, wash with cold water and hexanes.

    • Recrystallize from EtOH/DMF if necessary.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical cyclization step accelerated by microwave energy.

ReactionPathway Nitrile 6-Chloropyridine- 2-carbonitrile Amidine 6-Chloropyridine- 2-carboximidamide Nitrile->Amidine Ammonolysis Step1 NH3/MeOH MW: 120°C, 20 min Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack Step2 Ethyl Acetoacetate NaOEt, EtOH MW: 140°C, 10 min Product 2-(6-Chloropyridin-2-yl)- 6-methylpyrimidin-4-ol Intermediate->Product Cyclization & Dehydration

Caption: Mechanistic flow from nitrile precursor to the fused pyrimidine scaffold. The microwave energy specifically overcomes the activation barrier of the cyclization/dehydration step (red arrow).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Nitrile hydrolysis to amide.[1]Ensure ammonia source is anhydrous. Increase MW temp to

C to favor amidine kinetics over hydrolysis.
Charring/Decomposition "Hot spots" due to high concentration.Use active cooling (PowerMAX™ mode) or dilute reaction mixture. Ensure efficient stirring.
Incomplete Cyclization Steric hindrance of the Cl-group.Switch solvent to n-Butanol (higher boiling point/better microwave absorber) and increase temp to

C.
Vessel Over-pressure Ammonia evolution.[1]Use a vessel with a high-pressure rating (up to 30 bar) or vent carefully after cooling.

References

  • Microwave-Assisted Synthesis of Pyridines: Bagley, M. C., Lunn, R., & Xiong, X.[1][6] (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[6][7] Tetrahedron Letters, 43(46), 8331-8334.

  • General Microwave Heterocycle Synthesis: Kappe, C. O. (2004).[1] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Amidine Synthesis Applications: Anbazhagan, M., & Boykin, D. W. (2008).[1] "Microwave-assisted synthesis of 2-substituted pyrimidines." Tetrahedron Letters, 49(30), 4514-4518. (Contextual grounding for amidine-pyrimidine condensation).

  • Edoxaban Intermediate Chemistry: Patent CN106986883A / EP3351538A1. "Synthesis method for edoxaban key intermediate." (Validates the industrial relevance of the ammonolysis step). [1]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Chloropyridine-2-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-PYR-006 Subject: Optimization of Yield and Purity for 6-Chloropyridine-2-carboximidamide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile[1]

Target Molecule: 6-Chloropyridine-2-carboximidamide (typically isolated as the Hydrochloride salt).[1] CAS Registry Number: 206989-87-9 (HCl salt) / 33252-28-7 (Nitrile precursor).[1] Critical Utility: Key intermediate for Factor Xa inhibitors (e.g., Betrixaban, Edoxaban analogs).

The Core Problem: Synthesizing this amidine is a balancing act. The 6-chloro substituent activates the pyridine ring, making the nitrile at position 2 highly reactive toward nucleophiles (good for amidine formation). However, this same activation makes the 6-chloro group susceptible to Nucleophilic Aromatic Substitution (


) , leading to byproduct formation (methoylation or amination at the 6-position). Furthermore, the amidine product is hygroscopic and prone to hydrolysis back to the amide.

Optimized Synthetic Protocol (The "Golden Route")

Do not use standard base-catalyzed addition (NaOMe/NH3) for this substrate; it will displace the chlorine atom. The Modified Pinner Reaction under strictly anhydrous, temperature-controlled conditions is the only high-fidelity route.[1]

Phase A: Formation of the Imidate Ester (Pinner Salt)
  • Reagents: 6-Chloropyridine-2-carbonitrile, Anhydrous Methanol (MeOH), Anhydrous HCl gas.[1]

  • Key Parameter: Temperature must remain < 0°C .

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube, thermometer, and a drying tube (CaCl2 or Drierite).

  • Dissolution: Dissolve the nitrile (1.0 eq) in anhydrous MeOH (10-15 volumes).

    • Critical: MeOH must be <0.05% water content.[1]

  • Saturation: Cool the solution to -10°C using an ice/salt bath. Slowly bubble anhydrous HCl gas into the solution until saturation (approx. 30-40% weight increase).

    • Alternative: If HCl gas is unavailable, generate in situ by adding Acetyl Chloride (3-4 eq) dropwise to the MeOH at -10°C.[1]

  • Incubation: Seal the vessel tightly. Store at 4°C (refrigerator) for 18–24 hours. Do not reflux.

  • Precipitation: The imidate ester hydrochloride usually precipitates as a white solid. If not, add cold anhydrous diethyl ether to force precipitation. Filter under nitrogen/argon to avoid moisture.

Phase B: Ammonolysis to Amidine[1]
  • Reagents: Imidate Ester (from Phase A), Ammonia (7M in MeOH or anhydrous gas).

  • Suspension: Suspend the imidate salt in anhydrous MeOH at -10°C .

  • Addition: Add ammonia (3.0 eq) slowly.

    • Note: A slight excess of ammonia is required to neutralize the HCl and drive the reaction, but a large excess or high temperature promotes

      
       at the 6-Cl position.
      
  • Conversion: Stir at 0°C for 4–6 hours, then allow to warm to room temperature for 2 hours.

  • Isolation: Evaporate solvent to dryness. Recrystallize the residue immediately from Anhydrous Ethanol/Ether or Isopropanol.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Sticky" Product

User Question: "My product is an oil or a sticky gum that won't crystallize. The yield is calculated as >100%, suggesting trapped solvent."

Diagnosis: The amidine hydrochloride is extremely hygroscopic . If it absorbs water, it forms a hydrate or hydrolyzes to the amide.

Corrective Action:

  • Drying: You cannot dry this effectively in an oven if it's already an oil. Dissolve in minimal dry MeOH and re-precipitate with a large excess of anhydrous Diethyl Ether or MTBE.

  • Salt Exchange: If the HCl salt is too hygroscopic for your handling capabilities, convert it to the Hemisulfate or Acetate salt, which are often more crystalline and less hygroscopic.

Issue 2: Loss of Chlorine (Byproduct Formation)

User Question: "Mass spec shows a peak at M-35+31 (M-Cl+OMe). Why am I losing the chlorine?"

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


) .[2][3] The 6-position is electron-deficient.[1] If you used NaOMe (sodium methoxide) or allowed the Pinner reaction (Phase A) to get too warm (>20°C), the methanol attacked the ring.

Corrective Action:

  • Strict Temperature Control: Ensure Phase A is kept at 4°C.

  • Avoid Strong Bases: Never use alkoxide bases (NaOMe/NaOEt) to catalyze the addition. Rely solely on the acid-catalyzed (Pinner) mechanism.

Issue 3: Hydrolysis to Amide

User Question: "I see a major peak at M+1 (Mass 156/158). It looks like the starting nitrile converted to the amide, not the amidine."

Diagnosis: Water was present during the Pinner step.[4][5] The intermediate nitrilium ion or imidate reacts 1000x faster with water than with alcohol/ammonia.

Corrective Action:

  • Solvent Audit: Test your MeOH with Karl-Fischer titration. It must be anhydrous.

  • Gas Line: Ensure the HCl gas line has a moisture trap.

  • Workup: Do not use aqueous workup (water wash) until the very end, and even then, keep it brief and cold.

Mechanism & Logic Visualization

The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.

Diagram 1: Reaction Pathways & Competitive Failures[1]

ReactionPathways Nitrile 6-Cl-Pyridine-2-CN (Starting Material) Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate HCl(g), MeOH < 0°C (Anhydrous) Amide Side Product: Amide (Hydrolysis) Nitrile->Amide H2O present (Moisture) Methoxy Side Product: 6-OMe-Amidine (SNAr) Nitrile->Methoxy NaOMe or High Temp (>25°C) Amidine Target Amidine (Product) Imidate->Amidine NH3 / MeOH 0°C Imidate->Amide H2O during workup Imidate->Methoxy Excess NH3 + Heat

Caption: Figure 1.[6][7] The Critical Path (Blue) vs. Failure Modes (Red/Yellow). Note that moisture leads to Amide, while heat/base leads to Chlorine displacement.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Impurity CheckMS Check Mass Spec (LCMS) Start->CheckMS Result1 Mass = Target + 1 (Hydrolysis) (Amide formed) CheckMS->Result1 M+1 (Amide) Result2 Mass = Target - Cl + OMe (SNAr Reaction) CheckMS->Result2 M-4 (Methoxy) Result3 Mass = Target (But product is sticky oil) CheckMS->Result3 Correct Mass Action1 Action: Dry Solvents. Use Molecular Sieves. Check HCl gas dryness. Result1->Action1 Action2 Action: Lower Temp (<0°C). Avoid alkoxide bases. Reduce reaction time. Result2->Action2 Action3 Action: Product is Hygroscopic. Recrystallize from Anhydrous IPA/Ether. Result3->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of synthetic failure based on Mass Spectrometry data.

Quantitative Data: Solvent & Conditions Matrix

ParameterRecommended RangeDanger ZoneConsequence of Failure
Temperature (Step 1) -10°C to 4°C> 20°C

(Cl displacement)
Water Content < 0.05% (500 ppm)> 0.5%Hydrolysis to Amide
HCl Equivalents Saturation (>10 eq)< 2 eqIncomplete conversion
Ammonia Equivalents 3.0 - 3.5 eq> 10 eqRing amination (

)
Reaction Time (Step 2) 4 - 6 hours> 24 hoursDecomposition / Oligomerization

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Conditions. Retrieved from [Link]

  • Luo, S. J., & Jeevanandam, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. (Describes modern anhydrous variations). Retrieved from [Link]

  • US Patent 5962693A. (1999). Efficient method for the conversion of nitriles to amidines. (Details optimization for pharmaceutical intermediates).
  • Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles. Org. Synth. 2012, 89, 549-561.[8] (Provides rigorous anhydrous handling techniques for chloropyridines). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. 6-Chloropyridine-2-carboximidamide is a potent chemical intermediate.[1] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: 6-Chloropyridine-2-carboximidamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the stability and handling of 6-Chloropyridine-2-carboximidamide , a critical building block often utilized in the synthesis of Factor Xa inhibitors (analogous to Edoxaban or Betrixaban intermediates).

This guide focuses on the suppression of the primary degradation pathway: Hydrolysis to 6-chloropyridine-2-carboxamide.

Status: Operational | Topic: Hydrolysis Prevention & Amidine Stabilization Target Audience: Process Chemists, Medicinal Chemists, QA/QC

🔬 Module 1: The Chemistry of Instability

To prevent hydrolysis, one must first understand the enemy. Amidines are nitrogen analogues of carboxylic acids/esters. In the presence of water, they are thermodynamically driven to revert to the more stable amide form, releasing ammonia.

The Hydrolysis Mechanism

The reaction is catalyzed by both acid and base, but the neutral-to-basic transition zone is often the most dangerous during workup because the reaction rate is fast, and the equilibrium is driven by the escape of ammonia gas.

HydrolysisMechanism Amidine 6-Chloropyridine-2- carboximidamide (Amidine) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + H2O (Nucleophilic Attack) Amide 6-Chloropyridine-2- carboxamide (Impurity) Tetrahedral->Amide - NH3 (Elimination) Ammonia NH3 (Leaving Group) Tetrahedral->Ammonia

Figure 1: Simplified hydrolysis pathway. The transformation is driven by the thermodynamic stability of the amide carbonyl bond.

Critical Control Points (CCPs)
  • Protonation State: Amidines are strong bases (

    
    ). They are most stable as salts (protonated). The free base is highly susceptible to hydrolysis.
    
  • Water Activity: Even trace moisture in "dry" solvents can initiate hydrolysis if the temperature is elevated.

  • Temperature: Hydrolysis rates follow Arrhenius kinetics; every 10°C increase roughly doubles the degradation rate.

🛠 Module 2: Synthesis & Reaction Optimization

Goal: Prevent amide formation during the synthesis of the amidine (usually via Pinner reaction or Nitrile addition).

Protocol: Anhydrous Pinner Synthesis

The most common failure mode is the introduction of water during the conversion of the nitrile to the imidate, or the imidate to the amidine.

Step-by-Step Optimization:

  • Solvent Drying:

    • Methanol/Ethanol: Must be dried to <0.05% water (KF).

    • HCl Gas: Use anhydrous HCl gas rather than aqueous HCl. Aqueous acid will immediately hydrolyze the imidate intermediate to the ester, reducing yield, while water in the second step (ammonolysis) produces the amide.

  • Temperature Control:

    • Imidate Formation: Keep

      
      .
      
    • Ammonolysis: Add ammonia (gas or anhydrous solution) at low temperature (

      
       to 
      
      
      
      ). Exotherms here promote local hydrolysis.
  • Ammonia Source:

    • Use 7N NH3 in Methanol (commercially available anhydrous) or bubble dry NH3 gas.

    • Avoid aqueous ammonium hydroxide (

      
      ).
      
Data: Solvent Tolerance Limits
ParameterSpecification LimitConsequence of Excursion
Solvent Water (KF)

Direct hydrolysis of Imidate to Ester.
Reaction pH

(Step 1)
Necessary to stabilize Imidate salt.
Ammonia Equivalents

eq.
Excess drives equilibrium; insufficient NH3 allows water competition.
Temperature

Higher T favors thermodynamic amide product.

📦 Module 3: Storage & Handling

Goal: Prevent degradation of the isolated material.

Salt Selection

Never store 6-Chloropyridine-2-carboximidamide as a free base. It is hygroscopic and will absorb atmospheric moisture, leading to autocatalytic hydrolysis (the released ammonia raises local pH, accelerating the reaction).

  • Recommended Form: Hydrochloride salt (

    
    ).
    
  • Alternative:

    
    -Toluenesulfonate (Tosylate) salt (often less hygroscopic).
    
Desiccation
  • Store under Argon or Nitrogen atmosphere.

  • Use secondary containment with active desiccants (

    
     or Silica Gel).
    
  • Cold Storage:

    
     is recommended for long-term stability (>3 months).
    

❓ Module 4: Troubleshooting Guide (FAQ)

Scenario A: High Amide Impurity Detected by HPLC

User Question: "I just synthesized the amidine, but HPLC shows 15% amide impurity. Can I purify it?"

Technical Response: Separating the amide from the amidine is difficult due to similar polarity. The best "purification" is prevention, but if you must purify:

  • Recrystallization: The amidine salt is ionic; the amide is neutral.

    • Dissolve the crude mixture in minimal hot anhydrous ethanol .

    • Add a non-polar anti-solvent (e.g., diethyl ether or MTBE ) to precipitate the amidine salt. The neutral amide often remains in the mother liquor.

  • Resalting:

    • Dissolve crude in dry methanol.

    • Bubble anhydrous HCl.

    • Precipitate with ether.

Scenario B: Hydrolysis During Coupling

User Question: "I am coupling the amidine to a carboxylic acid using EDC/HOBt, but I see amide formation."

Technical Response: Coupling reactions often require a base (TEA/DIPEA) to liberate the free amine/amidine for reaction. This "free-basing" moment is the danger zone.

  • Solution: Do not premix the base and amidine.

  • Protocol:

    • Activate the carboxylic acid first (Acid + EDC + HOBt) in dry DMF/DCM.

    • Add the Amidine Hydrochloride salt.

    • Add the base (DIPEA) slowly and only enough to reach pH 7-8. Excess base promotes hydrolysis of unreacted amidine.

Scenario C: Workup Degradation

User Question: "My reaction looked good, but after aqueous workup, the purity dropped."

Technical Response: Aqueous workup of amidines is risky.

  • Avoid: High pH extraction (pH > 10).

  • Preferred Method: Evaporate organic solvents to dryness, then triturate the residue with ether/heptane to remove organics, leaving the amidine salt.

  • If Aqueous is Necessary: Keep the aqueous phase acidic (pH 2-3) to keep the amidine protonated (water-soluble). Extract impurities with organic solvent. Then, briefly adjust pH to 9-10 and immediately extract the amidine into organic solvent (DCM/EtOAc), dry with

    
    , and re-acidify with HCl/Dioxane to precipitate the salt.
    

📊 Decision Tree: Troubleshooting Hydrolysis

Troubleshooting Start Problem: Amide Impurity Detected CheckStage At which stage? Start->CheckStage Synthesis During Synthesis (Pinner Rxn) CheckStage->Synthesis Storage During Storage CheckStage->Storage Coupling During Coupling CheckStage->Coupling WaterCheck Check Solvent Water (KF) Is it >0.05%? Synthesis->WaterCheck SaltCheck Is it stored as Free Base? Storage->SaltCheck BaseCheck Is Base added too fast/early? Coupling->BaseCheck DrySolvent Action: Dry Solvents/Reagents Use Molecular Sieves WaterCheck->DrySolvent Yes TempCheck Action: Lower Reaction Temp (Keep < 0°C) WaterCheck->TempCheck No MakeSalt Action: Convert to HCl Salt Store with Desiccant SaltCheck->MakeSalt Yes SlowBase Action: Pre-activate Acid Add Base Last/Slowly BaseCheck->SlowBase Yes

Figure 2: Diagnostic workflow for identifying the root cause of amide formation.

📚 References

  • Edoxaban Synthesis Intermediates & Process:

    • Title: Synthesis method of edoxaban intermediate and intermediate product.[1][2]

    • Source: Patent CN105399667A (and related global patents).

    • Relevance: Describes the handling of chloropyridine intermediates and coupling conditions to avoid impurities.

    • URL:

  • Amidine Hydrolysis Mechanism:

    • Title: The Influence of pH and Temperature on the Stability of Amidine Derivatives in Aqueous Solutions.[3][4][5]

    • Source: Scientific World Journal (2014).[5]

    • Relevance: Provides kinetic data and mechanistic insight into acid-base catalyzed hydrolysis of amidines.

    • URL:[5]

  • General Amidine Synthesis (Pinner Reaction):

    • Title: Pyridine-2-carboximidamide hydrochloride (Product Specifications & Handling).

    • Source: Thermo Scientific Chemicals.[6]

    • Relevance: Confirms the commercial standard of storing these compounds as Hydrochloride salts to ensure stability.

    • URL:

  • Purification of Amidine Intermediates:

    • Title: Improved purification process (General Amidine/Amine purification).

    • Source: Patent GB9800656D0.

    • Relevance: Discusses separation of amidine/amine salts from neutral impurities via solvent manipulation.

    • URL:

Sources

Troubleshooting solubility issues with 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability Issues

Ticket ID: SOL-CPC-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Molecule Profile

Researchers frequently encounter solubility hurdles with 6-Chloropyridine-2-carboximidamide due to a fundamental misunderstanding of its acid-base chemistry. This molecule contains two distinct nitrogenous centers: the electron-deficient pyridine ring and the strongly basic amidine group.

The "solubility issue" is often a pH-state mismatch . The free base is lipophilic and poorly water-soluble, while the protonated salt (typically Hydrochloride) is highly water-soluble but prone to hydrolysis if mishandled.

FeaturePropertyImplication for Solubility
Core Structure Pyridine ring + Chlorine (C6)Lipophilic; reduces aqueous solubility of the free base.
Functional Group Carboximidamide (Amidine)Strongly basic (

).
Key Risk HydrolysisConverts to 6-Chloropicolinamide (inactive impurity) in basic/neutral aqueous solutions over time.

Diagnostic Decision Matrix

Before altering your protocol, determine the state of your material.[1] Use this logic flow to identify your specific failure mode.

SolubilityLogic Start START: Material State? IsSalt Is it a Salt Form? (e.g., HCl, Acetate) Start->IsSalt Check Label FreeBase Free Base Form Start->FreeBase Check Label Solvent Target Solvent? IsSalt->Solvent FreeBase->Solvent Water Aqueous / Buffer Solvent->Water Aqueous Organic DMSO / MeOH Solvent->Organic Organic Action1 Protocol A: Direct Dissolution (Maintain pH < 7) Water->Action1 If Salt Action2 Protocol B: Acidification Required (Convert to Salt) Water->Action2 If Free Base Action3 Protocol C: DMSO Stock Preparation (Avoid Moisture) Organic->Action3 Standard Action4 Protocol D: Step-wise Dilution (Prevent 'Crash-out') Action3->Action4 Diluting into Media?

Figure 1: Decision matrix for selecting the correct solubilization strategy based on the chemical form of the starting material.

Troubleshooting Guides (Q&A Format)

Issue 1: "The powder floats in water and won't dissolve, even with vortexing."[1]

Diagnosis: You are likely using the Free Base form in neutral water. The Science: The amidine group is a strong base. In neutral water (pH 7), a significant portion of the free base remains unprotonated and lipophilic due to the chloro-pyridine scaffold. The crystal lattice energy is too high for water to overcome without ionization.

Solution (The "In-Situ Salt" Protocol): You must protonate the amidine to force it into solution.

  • Suspend the specific amount of compound in water.

  • Add 1.0 - 1.1 equivalents of 1M HCl dropwise while stirring.

  • Observation: The solution should clarify almost instantly as the Amidine-HCl species forms.

  • Verification: Check pH. It should be slightly acidic (pH 4-6). If it is highly acidic (pH < 2), you added too much acid, which may catalyze hydrolysis.[1]

Issue 2: "My compound precipitates when I dilute my DMSO stock into culture media."

Diagnosis: "Solvent Shock" (Crash-out). The Science: DMSO is a dipolar aprotic solvent that solvates the hydrophobic regions (Cl-pyridine ring) well. When you suddenly introduce a large volume of water (media), the dielectric constant changes, and the hydrophobic effect forces the molecules to aggregate before they can interact with the water, especially if the concentration is high.[1]

Solution (Step-Wise Dilution): Do not shoot DMSO stocks directly into static media.

  • Prepare Stock: 100 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water) or add the DMSO dropwise to a rapidly stirring vortex of media.

  • Limit: Keep final DMSO concentration < 0.5% (biological tolerance) and compound concentration below the thermodynamic solubility limit (typically < 100 µM for this class in aqueous media).

Issue 3: "The LC-MS shows a new peak (+1 Da or +18 Da) after 24 hours."

Diagnosis: Amidine Hydrolysis.[2][3] The Science: Amidines are chemically unstable in basic aqueous solutions. The carbon center of the amidine is electrophilic.[3] Hydroxide ions (


) attack this carbon, displacing ammonia (

) and forming the amide (6-Chloropicolinamide ). This reaction is accelerated by heat and high pH.

Degradation Pathway:



Solution (Stability Lock):

  • Buffer Choice: Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage. Use buffers at pH 5.0 - 6.0 (e.g., Acetate or MES) for stock solutions.

  • Temperature: Never heat the solution above 40°C to aid dissolution. If it doesn't dissolve at RT, use the Acidification method (Issue 1).

  • Storage: Store aqueous stocks at -80°C. DMSO stocks must be anhydrous; water absorbed from the air into DMSO will cause hydrolysis over weeks.

Data Summary: Solubility & Stability

ParameterFree BaseHCl SaltNotes
Water Solubility < 1 mg/mL (Poor)> 50 mg/mL (Good)Salt form is required for aqueous assays.
DMSO Solubility > 100 mg/mL> 100 mg/mLExcellent stock solvent.
Ethanol Solubility ModerateGoodUseful for intermediate dilutions.
pH Stability Unstable (pH > 8)Stable (pH 2 - 6)CRITICAL: Avoid basic buffers.

(Amidine)
~11.5N/AProtonates readily.

(Pyridine N)
~2.0N/AWeakly basic due to Cl- electron withdrawal.

Visualizing the Instability (Hydrolysis Risk)

The following diagram illustrates the degradation pathway you must avoid. The 6-Chloro substituent withdraws electrons, making the amidine carbon more electrophilic and susceptible to water attack than a standard benzamidine.

Hydrolysis Amidine Target Molecule (Amidine) Active Transition Tetrahedral Intermediate Amidine->Transition + H2O / OH- (High pH / Heat) Amide Degradant (6-Chloropicolinamide) Inactive Transition->Amide - NH3 Ammonia NH3 (Byproduct) Transition->Ammonia

Figure 2: Hydrolysis pathway of 6-Chloropyridine-2-carboximidamide. High pH and heat accelerate the conversion to the inactive amide.

References & Citations

  • Amidine Basicity & pKa: The amidine functional group is strongly basic (

    
     10-12), requiring protonation for aqueous solubility.
    
    • Source:

  • Hydrolysis Mechanism: Amidines hydrolyze to amides in basic or neutral aqueous conditions, a reaction catalyzed by hydroxide ions.[1][3]

    • Source:

  • Synthesis & Salt Formation: Standard protocols for amidine synthesis (Pinner reaction) and isolation as Hydrochloride salts to ensure stability.

    • Source:

  • DMSO Solubility: DMSO is the preferred solvent for lipophilic pyridine derivatives, but "crash out" upon aqueous dilution is a known physical phenomenon.

    • Source:

Sources

Optimizing reaction time for 6-chloropicolinonitrile conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Selectivity Product Focus: 6-Chloropicolinonitrile (CAS: 29684-24-2) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Reactivity Landscape

As a Senior Application Scientist, I often see researchers treat 6-chloropicolinonitrile as a standard aryl chloride. This is a kinetic mistake. This molecule is a highly activated heteroaromatic electrophile .

The chlorine at the 6-position is ortho to the pyridine nitrogen and meta to the nitrile group (though electronically coupled through the ring system). The ring nitrogen exerts a strong inductive (-I) and mesomeric (-M) effect, making the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (


).

If your reactions are taking 24+ hours, you are likely facing a solvation barrier or a thermodynamic stall , not an intrinsic lack of reactivity. This guide addresses the kinetic bottlenecks for two primary pathways:


 (displacement of Cl) and Hydrolysis (conversion of CN).

Module 1: Accelerating Nucleophilic Substitution ( )

Common Scenario: You are trying to synthesize a 6-alkoxy or 6-amino derivative. The Issue: Reaction in methanol or ethanol reflux takes >18 hours or stalls at 70% conversion.

The Kinetic Bottleneck: Solvation Effects

In protic solvents (MeOH, EtOH), the nucleophile (e.g., methoxide, amine) is heavily solvated by hydrogen bonding. This "cage" reduces the energy of the nucleophile, increasing the activation energy required to attack the electrophilic C-6 center.

Optimization Protocol: The "Naked Nucleophile" Strategy

To reduce reaction time from 18 hours to <4 hours , you must switch to polar aprotic solvents or use Phase Transfer Catalysis (PTC).

Comparative Solvent Kinetics (Data Summary)
Solvent SystemTemperatureRelative Rate (

)
Time to 95% Conv.Notes
MeOH (Reflux) 65°C1.0 (Baseline)18-24 hHigh solvation hinders nucleophile.
ACN (Reflux) 82°C~256-8 hBetter, but solubility of salts can be poor.
DMF / DMSO 80°C~1,200 < 1.5 h "Naked" nucleophile effect. Rapid conversion.
Toluene + PTC 90°C~5002-3 hRequires 18-Crown-6 or TBAB.
Standardized High-Throughput Protocol ( )

Use this protocol to validate kinetics before scaling.

  • Stoichiometry: 1.0 eq 6-chloropicolinonitrile : 1.1 eq Nucleophile (e.g., NaOMe).

  • Solvent: Anhydrous DMF (Concentration: 0.5 M). Do not dilute excessively;

    
     is second-order kinetics.
    
  • Base: If using a neutral amine, add 1.2 eq

    
     or DIPEA to scavenge HCl.
    
  • Temperature: Heat to 80°C .

  • Monitoring: Check HPLC/TLC at 30 minutes . You should observe >80% conversion.

Technical Note: The intermediate formed is a Meisenheimer Complex . The pyridine nitrogen stabilizes the negative charge.[1] Ensure your reaction remains strictly anhydrous if using alkoxides to prevent competitive hydrolysis of the nitrile or chloride displacement by hydroxide.

Module 2: Nitrile Hydrolysis (CN COOH)

Common Scenario: Converting 6-chloropicolinonitrile to 6-chloropicolinic acid (a key agrochemical intermediate). The Issue: Incomplete hydrolysis (stopping at amide) or decarboxylation upon prolonged heating.

The Kinetic Bottleneck: The Amide Plateau

Hydrolysis proceeds in two steps: Nitrile


 Amide 

Acid. The second step (Amide to Acid) is often the rate-determining step and requires higher energy.
Optimization Protocol: Acid-Catalyzed Cascade

Base hydrolysis (NaOH) is fast but often yields the amide precipitate, which is insoluble and halts the reaction. Acid hydrolysis is preferred for one-pot conversion to the acid.

  • Reagent: 6M HCl (aqueous).

  • Temperature: Reflux (100°C+).

  • Time: 4–6 hours.

  • Critical Control Point: If the reaction drags beyond 8 hours, do not increase T >120°C . Picolinic acids are prone to thermal decarboxylation (losing

    
    ) to form 2-chloropyridine.
    

Module 3: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for optimizing reaction times based on the specific failure mode you are observing.

ReactionOptimization Start Start: Reaction Too Slow CheckType Identify Reaction Type Start->CheckType SNAr Nucleophilic Substitution (Cl Displacement) CheckType->SNAr Hydrolysis Nitrile Hydrolysis (CN -> COOH) CheckType->Hydrolysis SolventCheck Current Solvent? SNAr->SolventCheck Protic Protic (MeOH, EtOH) SolventCheck->Protic Yes Aprotic Aprotic (DMF, DMSO) SolventCheck->Aprotic Yes Action1 SWITCH SOLVENT Use DMF/DMSO to desolvate nucleophile Protic->Action1 Action2 CHECK STOICHIOMETRY Increase conc. to >0.5M (Second Order Kinetics) Aprotic->Action2 ProductCheck Major Impurity? Hydrolysis->ProductCheck AmideStall Stalls at Amide ProductCheck->AmideStall Decarb Decarboxylation ProductCheck->Decarb Action3 INCREASE ACIDITY Switch from NaOH to 6M HCl Reflux AmideStall->Action3 Action4 LOWER TEMP Cap at 100°C Extend time slightly Decarb->Action4

Figure 1: Decision tree for troubleshooting kinetic stalls in 6-chloropicolinonitrile conversions.

Frequently Asked Questions (FAQ)

Q1: Can I use Palladium catalysis (Buchwald-Hartwig) on this substrate? A: Yes, but it is often unnecessary for simple amines. Because the 6-position is highly activated by the pyridine nitrogen and the electron-withdrawing nitrile, standard


 (base + heat) is usually faster, cheaper, and cleaner than Pd-catalysis. Use Pd only for weak nucleophiles (e.g., amides, anilines with EWGs).

Q2: My reaction turns black/tarry when using DMSO. Why? A: DMSO is thermally unstable near its boiling point and can act as an oxidant. Ensure your reaction is under an inert atmosphere (


 or Ar) and try to keep the temperature below 100°C. If "tarring" persists, switch to Sulfolane  or DMAc  (Dimethylacetamide), which have higher thermal stability.

Q3: I see a side product with M+16 mass. What is it? A: This is likely the N-oxide . If you are using an oxidizing environment or peracids, the pyridine nitrogen will oxidize. In hydrolysis reactions, this might be partial hydration of the nitrile to the amide (


). Check your IR spectrum: a peak at ~1680 

confirms the amide.

Q4: How do I remove the high-boiling DMF/DMSO after the reaction? A: Do not distill. It takes too long and stresses the product.

  • Protocol: Pour the reaction mixture into 5 volumes of ice-water . The organic product (if lipophilic) will precipitate. Filter it.

  • Alternative: Extract with Ethyl Acetate and wash the organic layer 3x with 5% LiCl solution. The LiCl pulls the DMF/DMSO into the aqueous phase.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational text on Nucleophilic Aromatic Substitution kinetics and solvent effects).

  • Spitzner, R. Pyridine and its Derivatives; In Science of Synthesis; Thieme Chemistry, 2005. (Authoritative review on halopyridine reactivity).

  • Dow AgroSciences LLC. Process for the preparation of 6-chloropicolinic acid. U.S. Patent 6,506,904, Jan 14, 2003. (Industrial optimization of hydrolysis conditions).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry; Wiley-VCH, 2003. (Source for relative rate data in polar aprotic solvents).

Sources

Technical Support Center: Handling Hygroscopic Amidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AMID-HCL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization, Recovery, and Handling of Amidine HCl Salts

Core Directive: The Nature of the Problem

User Query: "Why does my amidine hydrochloride salt turn into a sticky oil within minutes of opening the bottle, and how does this affect my reaction?"

Root Cause Analysis

Amidine hydrochloride salts (R-C(=NH)NH₂·HCl) are notoriously hygroscopic (water-attracting) and deliquescent (absorb enough water to dissolve themselves). This is not merely a physical nuisance; it is a chemical hazard.

  • Hygroscopicity: The ionic lattice of the amidinium chloride salt has a high lattice energy, but the strong hydrogen-bonding potential of the amidinium protons (

    
    ) creates an aggressive affinity for atmospheric water.
    
  • Hydrolysis Risk: While amidinium salts are more stable than their free-base counterparts, the presence of water—especially in non-neutral pH environments—can facilitate hydrolysis . The amidine carbon is electrophilic; water attacks this center to irreversibly form the corresponding amide and ammonium chloride.

Impact on Experiment:

  • Stoichiometric Error: Weighing "wet" salt means you are adding less reagent than calculated.

  • Impurity Generation: You introduce amide impurities which are often difficult to separate from the final product.

  • Reaction Quenching: If your downstream reaction involves water-sensitive reagents (e.g., organolithiums, acid chlorides), the absorbed water will destroy them.

Visualizing the Hazard: The Hydrolysis Pathway

The following diagram illustrates the degradation pathway you must prevent.

AmidineHydrolysis Amidine Amidine HCl (Hygroscopic Solid) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Tetrahedral Amide Amide (Dead End Product) Tetrahedral->Amide Collapse Ammonia NH₄Cl (Byproduct) Tetrahedral->Ammonia Elimination

Figure 1: Mechanism of amidine hydrolysis. Once the amide is formed, the reaction is thermodynamically favored and generally irreversible under standard storage conditions.

Storage & Prevention Protocols

Objective: Maintain the anhydrous integrity of the salt during long-term storage.

The "Double-Barrier" System

Do not rely on the original vendor bottle cap. Amidine salts require a secondary containment system.

Storage TierMethodRecommended ForProtocol
Tier 1 (Standard) Desiccator w/

Daily UseStore bottle inside a glass desiccator containing Phosphorus Pentoxide (

). Silica gel is often insufficient for amidines.
Tier 2 (Long-term) Parafilm + FreezerStorage > 1 MonthWrap cap tightly with Parafilm M. Store at -20°C. Critical: Allow bottle to warm to Room Temp (RT) before opening to prevent condensation.
Tier 3 (Strict) Glovebox (Argon)Sensitive SynthesisStore and weigh exclusively in an inert atmosphere glovebox (

ppm).

Troubleshooting & Recovery Guides

User Query: "My salt has already clumped or turned into a gum. Can I save it?"

Protocol A: The Azeotropic Rescue (For "Melted" Salts)

If the salt has deliquesced (turned liquid), vacuum drying alone is often ineffective because the water is trapped in a viscous lattice. You must use an azeotrope to "carry" the water out.

Reagents: Toluene (Anhydrous), Ethanol (Absolute).

  • Dissolution: Dissolve the sticky amidine gum in a minimum amount of anhydrous Ethanol (or Methanol) until it flows freely.

  • Azeotrope Addition: Add Toluene (approx. 3x the volume of ethanol). Toluene forms a low-boiling azeotrope with ethanol and water.

  • Evaporation: Rotovap the mixture at 40-50°C. The solvent removal will carry the water with it.

  • Repetition: Repeat the Toluene addition and evaporation 2-3 times.

  • Final Dry: You should see a white powder precipitate. Place this flask on a high-vacuum manifold (< 1 mbar) overnight.

Protocol B: Accurate Weighing of Sticky Solids

If you cannot dry the salt and must use it "as is," you must minimize air exposure during weighing. Do not use a spatula and weigh boat.

The "Difference Weighing" Technique:

  • Take the entire closed bottle of amidine salt to the balance.

  • Tare the balance to zero.

  • Place the entire bottle on the balance. Record the mass (

    
    ).
    
  • Quickly open the bottle, pour/tap the approximate amount needed directly into your reaction flask, and close the bottle immediately.

  • Place the bottle back on the balance. Record the mass (

    
    ).
    
  • Mass Added =

    
    .
    
    • Why? This minimizes the time the bulk stock is exposed to air and eliminates the error of salt sticking to a weigh boat.

Decision Logic: How to Proceed?

Use this flowchart to determine the correct workflow based on the current state of your reagent.

HandlingLogic Start Inspect Amidine Salt State1 Free-flowing Powder Start->State1 State2 Clumped / Sticky Start->State2 State3 Liquid / Oil Start->State3 Action1 Use Standard Difference Weighing State1->Action1 Action2 Dry in Vacuum Oven (40°C, P₂O₅, 12h) State2->Action2 Action3 Perform Azeotropic Rescue (Protocol A) State3->Action3 Result Proceed to Reaction Action1->Result Check Check NMR (D₂O exchange) Action2->Check Action3->Check Check->Result If clean

Figure 2: Operational decision matrix for handling varying degrees of hydration.

Frequently Asked Questions (FAQ)

Q: Can I use a vacuum oven to dry the salt if it contains free-base amidine? A: No. Free-base amidines are often volatile and unstable. This guide specifically applies to hydrochloride salts. If you have a free base, convert it to the HCl salt immediately by bubbling dry HCl gas through an ethereal solution of the amidine [1].

Q: How do I calculate the "real" molecular weight if I can't get it perfectly dry? A: If drying is impossible, perform a quantitative qNMR (Quantitative NMR) experiment.

  • Weigh exactly ~10 mg of the sticky salt.

  • Add exactly ~10 mg of an internal standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).

  • Dissolve in DMSO-d6.

  • Integrate the amidine signals against the standard. This will give you the effective wt% purity . Use this corrected mass for your stoichiometry.

Q: Why is Phosphorus Pentoxide (


) recommended over Silica Gel? 
A:  Silica gel is a reversible desiccant; it stops working at low humidity levels. 

reacts chemically and irreversibly with water to form phosphoric acid. For highly hygroscopic salts like amidines, you need the aggressive, zero-humidity environment that only

or KOH can provide [2].

References

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and salt purification).

  • Shriner, R. L., & Neumann, F. W. (1944). Acetamidine Hydrochloride. Organic Syntheses, Coll. Vol. 3, p.735. (Detailed synthesis and handling of acetamidine HCl).

  • Barker, P. L., et al. (1989). Isolation and chemical modification of amidines. Journal of Organic Chemistry.[1] (Discusses stability and hydrolysis rates).

Sources

Technical Guide: Purification & Stability of 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 6-Chloropyridine-2-carboximidamide (also referred to as 6-chloropicolinimidamide).

This guide is structured as a Tier 3 Technical Support Document , designed for process chemists and medicinal chemists who have already attempted standard workups and are facing specific purity or stability hurdles.

Executive Summary & Chemical Context

6-Chloropyridine-2-carboximidamide is a critical intermediate, often employed in the synthesis of serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).[1]

The Core Challenge: The amidine moiety is chemically labile. It exists in equilibrium between the stable salt form and the unstable free base. The primary purification challenges are:

  • Hydrolysis: Rapid conversion to 6-chloropyridine-2-carboxamide in basic or aqueous conditions.[1]

  • Inorganic Contamination: Co-precipitation of Ammonium Chloride (

    
    ) during Pinner synthesis.
    
  • Hygroscopicity: The hydrochloride salt avidly absorbs atmospheric moisture, accelerating hydrolysis.

Standard Specification Targets:

  • Purity (HPLC): >98.0%[1]

  • Ammonium Chloride Content: <0.5% w/w[1][2]

  • Form: White to off-white crystalline solid (Hydrochloride salt)[1]

Critical Workflow: The "Desalting" Protocol

Use this protocol if your crude material contains high inorganic ash or ammonium chloride residues.

The most common synthesis route (Pinner Reaction) generates stoichiometric amounts of


. Standard water washes often fail because the amidine salt is highly water-soluble. We utilize the Differential Solubility Principle  in anhydrous alcohols.
Solubility Profile (at 25°C)
Solvent6-Cl-Py-Amidine HClAmmonium Chloride (

)
Result
Water Very SolubleVery Soluble (38.3 g/100mL)Avoid (Cannot separate)
Methanol SolubleSoluble (3.5 g/100mL)Poor Separation
Ethanol (Anhydrous) Soluble (Hot) / Sparingly (Cold)Slightly Soluble (0.6 g/100mL)Ideal for Separation
Diethyl Ether InsolubleInsolubleAntisolvent
Step-by-Step Recrystallization Protocol
  • Drying: Ensure the crude solid is completely dry. Any water present will solubilize

    
     and drag it into your product.
    
  • Dissolution (The "Hot Filter" Step):

    • Suspend crude solid in Anhydrous Ethanol (20 mL per gram) .

    • Heat to reflux (approx. 78°C) with vigorous stirring for 15 minutes.

    • Observation: The organic amidine should dissolve. The inorganic

      
       will largely remain suspended as a fine white powder.
      
  • Filtration:

    • While still boiling , filter the mixture through a pre-heated sintered glass funnel (or Celite pad).

    • Action: Discard the solid cake (

      
      ). Keep the filtrate.
      
  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, reduce volume by 50% under vacuum or add Diethyl Ether dropwise until turbidity appears.[1]

    • Cool to 0-4°C for 2 hours.

  • Isolation:

    • Filter the white needles/crystals.

    • Wash with cold 1:1 Ethanol/Ether.

    • Critical: Dry under high vacuum over

      
       or KOH pellets.
      

Visualization: Purification Logic & Troubleshooting

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude 6-Chloropyridine- 2-carboximidamide HCl CheckImpurity Analyze Impurity Profile (HPLC / Ash Test) Start->CheckImpurity HighAsh High Inorganic Content (NH4Cl > 5%) CheckImpurity->HighAsh Inorganic Salts HighAmide High Amide Content (Hydrolysis Product) CheckImpurity->HighAmide Peak M+18 HighNitrile Residual Nitrile (Incomplete Rxn) CheckImpurity->HighNitrile Peak M-17 ActionAsh Hot Ethanol Recrystallization (Filter insoluble NH4Cl) HighAsh->ActionAsh ActionAmide Resalt & Wash (Wash solid w/ cold Acetone) HighAmide->ActionAmide ActionNitrile Acid/Base Extraction (Careful pH control) HighNitrile->ActionNitrile Final Pure Amidine HCl Store Desiccated ActionAsh->Final ActionAmide->Final ActionNitrile->Final

Caption: Decision matrix for selecting the correct purification method based on impurity profiling.

Troubleshooting & FAQs

Category A: Hydrolysis & Stability

Q: My HPLC shows a growing impurity at RRT 1.1 (or Mass M+18). What is it? A: This is 6-chloropyridine-2-carboxamide .[1]

  • Cause: Hydrolysis of the amidine.[3][4] This happens if the pH rises above 7.0 in the presence of water, or if the salt is stored in humid conditions.

  • Fix: You cannot easily revert the amide to the amidine. You must remove it. The amide is usually less soluble in water than the amidine salt.

  • Purification: Dissolve the crude mixture in a minimum amount of cold water. The amide may remain insoluble (filter it off). If it dissolves, extract the aqueous layer (pH 5-6) with Ethyl Acetate.[1] The neutral amide will partition into the organic layer; the basic amidine salt stays in the water. Lyophilize the aqueous layer to recover the product.

Q: Can I isolate the free base? A: Do not attempt this. Unlike simple amines, amidine free bases are structurally unstable. They rapidly absorb


 from the air to form carbonates and hydrolyze with atmospheric moisture. Always isolate and store as the Hydrochloride (HCl)  or Acetate  salt.
Category B: Synthesis & Reaction Completion

Q: I see a large peak corresponding to the starting material (Nitrile) even after 24h. A: This indicates failure of the "Pinner Intermediate" (Imidate) formation.

  • Mechanism: The nitrile must first react with HCl/MeOH to form the imidate ester. If your HCl gas was wet, or the methanol was not anhydrous, the nitrile will not activate.

  • Corrective Action: Ensure your HCl gas is dried through a

    
     trap before entering the reaction vessel. Ensure the temperature is kept at 0-5°C during saturation to maximize HCl concentration.
    
Category C: Physical Properties[1][3][4][8][9]

Q: The product is oiling out during recrystallization. A: This is a common phenomenon with pyridine-based salts.

  • Cause: The solvent polarity is too high, or the cooling is too rapid.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure product (if available). If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Switch the solvent system to Isopropanol (IPA) , which often yields better crystals than Ethanol for this specific class of compounds.

Advanced Purification: Reverse Phase Chromatography

Use this only if crystallization fails.

If you must use Prep-HPLC, standard acidic mobile phases are required.[1]

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% HCl).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% to 30% B over 20 minutes. (Amidines are polar and elute early).[1]

  • Post-Run: Lyophilize immediately. Do not use rotary evaporation at high temperatures (>40°C) for extended periods, as this promotes hydrolysis.

References

  • Pinner Synthesis Mechanism & Byproducts

    • Source: Organic Syntheses, Coll.[1][5] Vol. 1, p.5 (1941).[1] "Acetamidine Hydrochloride". (General procedure for amidine synthesis via Pinner method).

    • URL:[Link]

  • Solubility of Ammonium Chloride vs.

    • Source: ScienceMadness Wiki / Solubility Data Series. "Ammonium Chloride Solubility in Alcohols".
    • URL:[Link][1]

  • Amide Hydrolysis Mechanisms

    • Source: Master Organic Chemistry. "Hydrolysis of Amides". (Explains the thermodynamic drive for amidine/amide hydrolysis).
    • URL:[Link]

  • Synthesis of Chloropyridine Carboximidamides (Patent Literature)

    • Context: Describes the synthesis of Factor Xa inhibitors using 6-chloropyridine-2-carboximidamide deriv
    • Source: US Patent 7,235,567 (Portola Pharmaceuticals).[1] "Betrixaban and derivatives thereof".

    • URL

Sources

Minimizing side reactions in chloropyridine amidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Chloropyridine Paradox

Welcome to the technical support portal. If you are here, you are likely facing the "Chloropyridine Paradox." To synthesize an amidine from a chloropyridine nitrile, you must activate the nitrile carbon toward nucleophilic attack. However, the very features that make the nitrile reactive (electron deficiency of the pyridine ring) also activate the carbon-chlorine (C-Cl) bond toward Nucleophilic Aromatic Substitution (


).

This guide prioritizes chemoselectivity : driving the nucleophile (amine/ammonia) to the nitrile group while leaving the C-Cl bond intact.

Module 1: Critical Decision Pathways

Before starting, map your substrate's electronic profile to the correct method.

ReactionPathways Start Chloropyridine Nitrile Pos Cl-Position? Start->Pos MethodA Method A: Pinner (Acid Promoted) Pos->MethodA 3-Cl (Meta) Less SnAr prone MethodB Method B: Lewis Acid (AlMe3/La(OTf)3) Pos->MethodB 2-Cl / 4-Cl (Ortho/Para) High SnAr risk Risk1 Risk: Hydrolysis (Ester/Amide) MethodA->Risk1 Wet Solvents Goal Target Amidine MethodA->Goal Dry HCl / <0°C Risk2 Risk: SnAr (Cl Displacement) MethodB->Risk2 High Temp / Strong Nuc MethodB->Goal Stoichiometric Control

Figure 1: Decision matrix for selecting synthetic routes based on the position of the chlorine atom relative to the pyridine nitrogen.

Module 2: Troubleshooting The Pinner Reaction

Best for: 3-chloropyridines or substrates where


 is electronically unfavorable.
Q: My reaction yields the ethyl ester or the primary amide, not the amidine. Why?

A: This is a "Pinner Interruption." The intermediate imidate salt is extremely hygroscopic.

  • Mechanism: The nitrile is protonated by HCl to form a nitrilium ion, which is trapped by alcohol (e.g., EtOH) to form the imidate.[1] If water enters before the amine addition, you get the ester. If the imidate hydrolyzes during workup, you get the amide.

  • The Fix (Protocol):

    • Gas Generation: Do not use aqueous HCl or "shelf" ethanolic HCl. Generate dry HCl in situ by dripping acetyl chloride (AcCl) into anhydrous ethanol at 0°C.

    • The "Dry" Trap: Run the imidate formation at 0°C to -5°C. High temperatures favor the "Ritter-type" side reaction or reversal to nitrile.

    • Rapid Conversion: Do not store the imidate salt. Once formed (monitor by disappearance of Nitrile CN stretch at ~2230 cm⁻¹ in IR), immediately treat with ammonia/amine in excess.

Q: I see a new spot on TLC that isn't product or hydrolysis. Mass spec suggests Cl is gone.

A: You have triggered Nucleophilic Aromatic Substitution (


).
  • Cause: Even under acidic conditions, if the reaction warms up, the chloride (especially at C2 or C4) acts as a leaving group.

  • The Fix: Switch to Method B (Lewis Acid) . If you must use Pinner, ensure the temperature never exceeds 0°C and avoid excess heating during the ammonolysis step.

Module 3: The Lewis Acid Solution (Garigipati & Lanthanides)

Best for: 2-chloropyridines, 4-chloropyridines, and electron-deficient systems prone to


.
Q: Why use Aluminum or Lanthanides instead of simple acid?

A: Lewis acids activate the nitrile by coordination to the nitrogen lone pair without protonating the pyridine ring to the same extent as Brønsted acids. This reduces the overall electrophilicity of the ring carbons, slightly dampening the


 background rate while supercharging the nitrile carbon.
Protocol: The Modified Garigipati (AlMe3) Method

Note: This method uses Methylaluminum amide as the active nucleophile.

  • Complex Formation: In a flame-dried flask under Argon, add amine (1.1 eq) to dry Toluene.

  • Activation: Dropwise add Trimethylaluminum (AlMe3, 2.0M in toluene, 1.1 eq) at 0°C. Stir at RT for 30 mins until methane evolution ceases.

    • Chemical Insight: This forms the species Me2Al-NHR. The Al-N bond is highly nucleophilic toward nitriles but bulky.

  • Addition: Add the chloropyridine nitrile (1.0 eq). Heat to 80°C.

  • Workup (CRITICAL): Quench carefully with Sodium Potassium Tartrate (Rochelle's Salt) solution. This breaks the strong Aluminum-Amidine chelate that often traps the product in the organic phase.

Q: The AlMe3 method is stripping my Chlorine. How do I stop it?

A: The Me2Al-NHR species is a hard nucleophile. If your Cl is at the 2-position, the aluminum can coordinate to the pyridine nitrogen, directing the amide nucleophile to the C2-Cl position (Directed


).
  • Solution: Switch to Lanthanum Triflate [La(OTf)3] .

    • Why? Lanthanides are "hard" Lewis acids that bind tightly to the nitrile nitrogen but are sterically bulky enough to discourage the 4-membered transition state required for directed Cl-displacement.

    • Catalytic Loading: Use 1-5 mol% La(OTf)3 with the amine and nitrile. It requires less thermal energy than the Aluminum method.

Module 4: The Danger Zone

Understanding why your reaction fails is the key to fixing it.

SnArMechanism Substrate 2-Chloropyridine Nitrile PathA Path A: Nitrile Attack (Desired) Substrate->PathA Kinetic Control (Low Temp) PathB Path B: Ring Attack (SnAr) (Undesired) Substrate->PathB Thermodynamic Control (High Temp) Nuc Nucleophile (R-NH2) Product Chloropyridine Amidine PathA->Product Meisenheimer Meisenheimer Complex (Stabilized by Ring N) PathB->Meisenheimer SideProduct Aminopyridine Nitrile (Cl Lost) Meisenheimer->SideProduct

Figure 2: Competition between nitrile addition (Path A) and nucleophilic aromatic substitution (Path B). Note that Path B proceeds via a Meisenheimer intermediate stabilized by the pyridine nitrogen.

Comparative Reactivity Table
Substrate

Risk
Recommended StrategyNotes
3-Chloropyridine LowPinner (HCl/EtOH)Resonance does not stabilize the negative charge on the ring nitrogen during

[1].
2-Chloropyridine Critical Lewis Acid (La(OTf)3)The ring Nitrogen stabilizes the Meisenheimer intermediate, making Cl displacement very fast [2]. Avoid heat.
4-Chloropyridine HighLewis Acid (AlMe3)Similar to 2-Cl, but lacks the "chelation effect" that directs nucleophiles. Steric bulk helps here.
Module 5: Purification & Stability

Q: I synthesized it, but it decomposed on the silica column. A: Amidines are strong bases (


 ~11-12). Silica gel is acidic. The amidine will stick irreversibly or hydrolyze on the column.
  • The Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in your eluent before loading the sample.

    • Reverse Phase: Use C18 reverse-phase chromatography with an Ammonium Bicarbonate buffer (pH 9-10).

    • Salt Formation: Do not isolate the free base. Isolate as the HCl salt by precipitation from ether/dioxane. The salt is shelf-stable; the free base absorbs CO2 from the air.

References
  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • Corbin, W. C., et al. (2016).[3] Amidine Production by the Addition of NH3 to Nitrile(s) Bound to and Activated by the Lewis Acidic [Re6(μ3-Se)8]2+ Cluster Core.[3][4] Inorganic Chemistry.[3] Retrieved from [3]

  • Chung, S., et al. (2011).[5] Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids.[5] Synlett.[5] Retrieved from

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Retrieved from

Sources

Storage conditions to prevent degradation of 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: 6-Chloropyridine-2-carboximidamide (and its Hydrochloride Salt) Ticket ID: CHEM-SUP-2024-882 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ticket Solved" View

If you are reading this, you likely have a batch of 6-Chloropyridine-2-carboximidamide (often supplied as the HCl salt ) that has either changed texture (caking), color, or purity.

The Bottom Line: This compound is hygroscopic and chemically labile to hydrolysis . The amidine group (


) is the weak link. Upon exposure to atmospheric moisture, it hydrolyzes to 6-chloropyridine-2-carboxamide , releasing ammonia. This reaction is irreversible and autocatalytic in the presence of moisture.

Immediate Action Required:

  • Storage: -20°C is preferred; +4°C is acceptable for short-term (<1 month).

  • Atmosphere: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed, desiccated container.

  • Form: The Hydrochloride (HCl) salt is significantly more stable than the Free Base.

Deep Dive: Degradation Mechanisms

To prevent degradation, you must understand the enemy: Water and Entropy .

The Hydrolysis Cascade

The amidine moiety is a nitrogen analogue of a carboxylic acid/ester.[1][2] While reasonably stable in dry conditions, moisture triggers a nucleophilic attack on the amidine carbon.

Key Vulnerability:

  • Hygroscopicity: The salt form pulls moisture from the air.

  • Hydrolysis: Water attacks the electrophilic carbon of the amidine.

  • Ammonia Loss: The intermediate collapses to form the thermodynamically stable Amide (6-Chloropyridine-2-carboxamide) and releases Ammonia (

    
    ).
    

Visualizing the Pathway:

DegradationPathway Start 6-Cl-Pyr-2-Carboximidamide (Active Reagent) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Moisture + H₂O (Atmospheric Moisture) Moisture->Inter Amide 6-Cl-Pyr-2-Carboxamide (Degradant) Inter->Amide Collapse Ammonia NH₃ (Gas Release) Inter->Ammonia Elimination

Figure 1: The irreversible hydrolysis pathway of the amidine group upon exposure to moisture.

Storage Protocols & Shelf-Life Data

The following data compares the stability of the Free Base versus the Hydrochloride Salt. Always prefer the salt for storage.

Stability Comparison Table
FeatureFree BaseHydrochloride Salt (HCl)
Physical State Oily solid or low-melting crystalCrystalline solid
Hygroscopicity ModerateHigh (Prone to caking)
CO₂ Sensitivity High (Forms carbonates rapidly)Low (Protected by protonation)
Rec. Temp -20°C (Strict)+4°C (Acceptable), -20°C (Ideal)
Shelf Life < 3 Months (if not sealed)12–24 Months (Desiccated)
Standard Operating Procedure (SOP) for Storage

Step 1: Receipt & Initial Handling

  • Do not open the commercial vial until it has reached room temperature to prevent condensation.

  • If the vial is not septum-sealed, transfer the material to an amber glass vial with a PTFE-lined cap inside a glovebox or dry bag.

Step 2: Long-Term Storage

  • Vessel: Amber glass (protects from UV, though UV sensitivity is secondary to moisture).

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (e.g., Drierite/Silica Gel).

  • Environment: Store at -20°C .

Step 3: Re-use Protocol

  • Warm up: Allow vial to equilibrate to RT for 30 minutes before opening.

  • Purge: Flush headspace with Argon/Nitrogen before re-sealing.

Troubleshooting & FAQs

This section addresses specific tickets we receive regarding this compound.

Scenario A: "The powder has turned into a sticky gum."
  • Diagnosis: Deliquescence. The salt has absorbed enough atmospheric water to dissolve itself in a concentrated solution.

  • Impact: Purity is likely compromised; hydrolysis has begun.

  • Fix:

    • Dissolve the gum in dry Methanol (MeOH).

    • Add dry Diethyl Ether (

      
      ) to induce precipitation.
      
    • Filter under Nitrogen.

    • If no solid forms: The material has likely fully hydrolyzed to the amide. Check LCMS.

Scenario B: "I see a +1 mass unit peak in LCMS."
  • Diagnosis: Hydrolysis.[2][3]

    • Amidine MW: ~155.58 Da (Free base)

    • Amide MW: ~156.57 Da

    • Note: In ESI+, the amidine (

      
      ) is 156. The Amide (
      
      
      
      ) is 157. A shift of +1 Da suggests conversion to the amide.
  • Fix: This is a chemical change, not a physical one. You must repurify (Recrystallization from EtOH/Ether is standard for amidine salts).

Scenario C: "Can I store this in DMSO solution?"
  • Answer: Risky.

    • DMSO is hygroscopic.[4] Unless your DMSO is "Anhydrous" (water <50 ppm) and stored over molecular sieves, the water in the DMSO will hydrolyze the amidine over time (days to weeks).

    • Recommendation: Prepare fresh solutions immediately before use. Do not store stock solutions >24 hours.

Decision Tree: Handling & Recovery

HandlingLogic Status Inspect Material State IsDry Is it Free-Flowing? Status->IsDry IsSticky Is it Sticky/Gum? Status->IsSticky ActionDry Purge with Argon Store @ -20°C IsDry->ActionDry Yes CheckLCMS Run LCMS (Check M+1 Peak) IsSticky->CheckLCMS ResultPure Purity > 95% CheckLCMS->ResultPure Intact ResultImpure Purity < 95% (Amide present) CheckLCMS->ResultImpure Hydrolyzed DryDown Vacuum Dry (Remove solvent) ResultPure->DryDown Recryst Recrystallize (EtOH/Ether) ResultImpure->Recryst

Figure 2: Logical workflow for assessing material integrity and choosing the correct recovery method.

References

  • Amidine Stability & Hydrolysis

    • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (Establishes the fundamental instability of amidines to hydrolysis).
    • Mechanism of Amide Hydrolysis. Chemistry Steps. Available at: [Link] (Analogous mechanism for the degradation product).

  • Handling Hygroscopic Salts

    • HepatoChem.[5] How do you handle hygroscopic salts? Available at: [Link]

  • Safety & Data Sheets (SDS)

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling toxic or irritant compounds.

Sources

Validation & Comparative

Comparative Analysis of Solvent Systems for the 1H NMR Characterization of 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyridine-2-carboximidamide (often handled as the hydrochloride salt) is a critical pharmacophore in medicinal chemistry, particularly as a P1 moiety in Factor Xa inhibitors (e.g., Betrixaban, Edoxaban derivatives). Its structural duality—an electron-deficient pyridine ring coupled with a labile, exchangeable amidine group—presents unique analytical challenges.

This guide objectively compares the performance of the three most common NMR solvent systems—DMSO-d6 , Methanol-d4 (MeOD) , and Chloroform-d (CDCl3) —for the structural verification of this compound.

Key Finding: DMSO-d6 is the superior "Product" for full structural characterization, as it is the only solvent that reliably resolves the amidine protons (


) while maintaining solubility. MeOD  serves as a specialized alternative for simplifying the aromatic region by chemically "erasing" the amidine signals via deuterium exchange.

Critical Analysis of Solvent Alternatives

The choice of solvent dictates the visibility of the amidine functionality. The following table summarizes the comparative performance of each system.

Table 1: Solvent System Performance Matrix
FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility (HCl Salt) High (Instant dissolution)High Poor (Suspension/Aggregation)
Amidine Proton Visibility Excellent (Distinct broad singlets)None (Exchanged with D)Poor (Broad/Invisible if soluble)
Aromatic Resolution Good (May overlap with broad NH)Excellent (Sharp, no NH interference)Variable (Concentration dependent)
Water Signal Interference Moderate (3.33 ppm)High (4.87 ppm - HDO)Low (1.56 ppm)
Use Case Full Structural Validation Aromatic Region Analysis Not Recommended

Detailed Spectral Analysis (DMSO-d6)

When analyzed in DMSO-d6, the spectrum of 6-Chloropyridine-2-carboximidamide reveals specific diagnostic signals.

The Aromatic Region (Pyridine Ring)

The 2,6-disubstitution pattern creates a characteristic splitting pattern for the three remaining aromatic protons (H3, H4, H5).

  • H4 (Para to N): Appears as a Triplet (t) or Doublet of Doublets (dd) around 8.0 – 8.2 ppm . This proton couples to both H3 and H5 (

    
    ).
    
  • H3 (Ortho to Amidine): Appears as a Doublet (d) around 8.2 – 8.4 ppm .[1][2] It is deshielded by the electron-withdrawing amidine group.

  • H5 (Ortho to Chlorine): Appears as a Doublet (d) around 7.7 – 7.9 ppm .[1] The chlorine atom exerts an inductive effect, but resonance donation can sometimes shield this position relative to H3.

The Amidine Region (The "Fingerprint")

This is the differentiator. In DMSO-d6, the amidine protons do not exchange rapidly, allowing observation.

  • Signal A (Broad Singlet, ~9.0 - 9.5 ppm): Corresponds to the protonated imine nitrogen (

    
    ) or one environment of the primary amine.
    
  • Signal B (Broad Singlet, ~7.5 - 8.0 ppm): Corresponds to the remaining amine protons (

    
    ).
    
  • Note: In the HCl salt form, these protons often integrate to 3H or 4H total and may merge into one very broad hump depending on water content and pH.

Representative Chemical Shift Data

Values are approximate and shift-dependent on concentration/pH.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Amidine NH (A)9.30 - 9.50br s1H-2H-
Pyridine H38.25d1H7.8
Pyridine H48.10t (dd)1H7.8
Pyridine H57.80d1H7.8
Amidine NH (B)7.60 - 7.80br s2H-

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for analyzing 6-Chloropyridine-2-carboximidamide, ensuring scientific rigor.

NMR_Workflow Start Sample: 6-Chloropyridine-2-carboximidamide (HCl) Solvent_Choice Select Solvent System Start->Solvent_Choice DMSO Route A: DMSO-d6 (Primary Choice) Solvent_Choice->DMSO Standard Protocol MeOD Route B: Methanol-d4 (Secondary Choice) Solvent_Choice->MeOD If Aromatic Overlap CDCl3 Route C: CDCl3 (Not Recommended) Solvent_Choice->CDCl3 Avoid Analysis_DMSO 1. Check Solubility (High) 2. Acquire Spectrum 3. Integrate Amidine (9.0-9.5 ppm) 4. Verify Aromatic Splitting DMSO->Analysis_DMSO Analysis_MeOD 1. Check Solubility (High) 2. Amidine Protons Exchange (Disappear) 3. Analyze Clean Aromatic Region MeOD->Analysis_MeOD Analysis_CDCl3 1. Check Solubility (Poor) 2. Add co-solvent? (e.g. MeOD) 3. Result: Ambiguous Data CDCl3->Analysis_CDCl3 Result_Full Full Structural Confirmation (Core + Functional Group) Analysis_DMSO->Result_Full Result_Partial Partial Confirmation (Core Only) Analysis_MeOD->Result_Partial

Caption: Decision matrix for solvent selection based on the requirement for amidine proton quantification vs. aromatic resolution.

Experimental Protocol: The "Self-Validating" Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol which includes an internal check for proton exchange.

Step 1: Sample Preparation (DMSO-d6)
  • Weigh 5–10 mg of 6-Chloropyridine-2-carboximidamide HCl.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Validation Check: Ensure the solution is clear. If turbid, sonicate for 30 seconds.

  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

    • Why? Amidine protons have longer T1 relaxation times. A short d1 will reduce their integral intensity, leading to false quantification (e.g., integrating to 0.8H instead of 2H).

Step 3: The D2O Shake (The Trustworthiness Test)

If the peaks at 9.3 ppm and 7.7 ppm are ambiguous:

  • Acquire the standard DMSO-d6 spectrum.

  • Add 1 drop of D2O directly into the NMR tube.

  • Shake and re-acquire.

  • Result: The broad singlets at 9.3 and 7.7 ppm should disappear (exchange with D), while the aromatic doublets/triplets remain unchanged. This confirms the identity of the amidine group.

References

  • Royal Society of Chemistry. (2014).[3] 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks).
  • National Institutes of Health (NIH). (2021). Microwave-Assisted Synthesis and NMR Characterization of Aminopyridines. PMC. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 6-Chloropyridine-2-carboximidamide , a critical intermediate in the synthesis of anticoagulant drugs (Factor Xa inhibitors).

Executive Summary

6-Chloropyridine-2-carboximidamide (C₆H₆ClN₃) is a halogenated heteroaromatic amidine. Its mass spectral behavior is defined by two competing factors: the basicity of the amidine group (directing protonation) and the stability of the chloropyridine ring.

This guide compares the Electrospray Ionization (ESI-MS/MS) behavior of the target compound against its primary degradation product, 6-Chloropyridine-2-carboxamide , to provide a definitive method for impurity discrimination.

Chemical Identity & Ionization Properties
FeatureTarget Compound (Amidine)Hydrolysis Analog (Amide)
Structure 6-Chloropyridine-2-carboximidamide 6-Chloropyridine-2-carboxamide
Formula C₆H₆ClN₃C₆H₅ClN₂O
Monoisotopic Mass 155.0250 Da156.0090 Da
[M+H]⁺ (m/z) 156.03 157.01
Isotope Pattern ³⁵Cl/³⁷Cl (3:1 ratio) at m/z 156/158³⁵Cl/³⁷Cl (3:1 ratio) at m/z 157/159
Primary Ionization ESI(+) Protonation on Amidine NESI(+) Protonation on Amide O/N

Critical Insight: While high-resolution MS (HRMS) can distinguish these species by exact mass (Δ = 0.984 Da), nominal mass instruments (Q-Trap, Triple Quad) may struggle due to peak overlap if the amide forms an [M+H]⁺ and the amidine forms a radical cation or if resolution is low. Fragmentation topology is the only robust confirmation method.

Detailed Fragmentation Mechanism

The fragmentation of 6-Chloropyridine-2-carboximidamide follows a "Neutral Loss Cascade" driven by the instability of the protonated amidine moiety.

Phase 1: The Diagnostic Neutral Loss (m/z 156 → 139)

Upon Collisional Induced Dissociation (CID), the protonated molecular ion [M+H]⁺ (m/z 156) undergoes a rapid, low-energy elimination of Ammonia (NH₃, 17 Da) .

  • Mechanism: Intramolecular nucleophilic attack or simple heterolytic cleavage of the C-N bond.

  • Product: The resulting ion at m/z 139 corresponds to the protonated 6-chloropicolinonitrile . This is the base peak in most spectra at moderate collision energies (15–25 eV).

Phase 2: Ring Destabilization (m/z 139 → 112)

The nitrile cation (m/z 139) is relatively stable due to the aromatic pyridine ring. However, at higher collision energies (>30 eV), the ring fragments:

  • Loss of Hydrogen Cyanide (HCN, 27 Da): A characteristic cleavage for pyridines with nitrile substituents.

  • Product: The 6-chloropyridin-2-yl cation at m/z 112 .

Phase 3: Halogen Elimination (m/z 112 → 76/77)

The final stage involves the ejection of the chlorine atom.

  • Pathway A (Radical Loss): Loss of Cl• (35 Da) leads to a radical cation at m/z 77.

  • Pathway B (Acid Loss): Loss of HCl (36 Da) is less common in even-electron ESI spectra but may occur if the ring opens, leading to m/z 76.

Comparative Analysis: Amidine vs. Amide

Distinguishing the active amidine from its amide hydrolysis product is a common analytical challenge. The table below outlines the divergence in their fragmentation pathways.

ParameterAmidine (Target) Amide (Impurity) Differentiation Logic
Primary Loss -17 Da (NH₃) -17 Da (NH₃) OR -44 Da (CONH₂) Both lose NH₃, but Amide also shows strong loss of the carbonyl group (44 Da).
Intermediate Ion m/z 139 (Nitrile)m/z 140 (Acylium/Nitrile)The intermediate ions are separated by 1 Da.
Secondary Loss -27 Da (HCN) -28 Da (CO) Definitive Step: The Amidine intermediate loses HCN (Nitrogen core), while the Amide intermediate loses CO (Oxygen core).
Diagnostic Ion m/z 112 (Chloropyridyl)m/z 112 (Chloropyridyl)Both pathways eventually converge at the chloropyridyl cation, so early transitions are required for ID.
Visualization of Fragmentation Pathways

The following diagram illustrates the parallel fragmentation pathways, highlighting the specific divergence points that allow for selective detection.

FragmentationPathway cluster_Amidine Target: 6-Chloropyridine-2-carboximidamide cluster_Amide Impurity: 6-Chloropyridine-2-carboxamide M_Amidine [M+H]+ Precursor m/z 156 (100%) Frag_139 Nitrile Cation m/z 139 M_Amidine->Frag_139 Loss of NH3 (-17 Da) Dominant Path Frag_112 Chloropyridyl Cation m/z 112 Frag_139->Frag_112 Loss of HCN (-27 Da) Frag_77 Pyridyl Cation m/z 77 Frag_112->Frag_77 Loss of Cl (-35 Da) M_Amide [M+H]+ Precursor m/z 157 Frag_140 Acylium Ion m/z 140 M_Amide->Frag_140 Loss of NH3 (-17 Da) Frag_113 Chloropyridyl m/z 113 M_Amide->Frag_113 Loss of CONH2 (-44 Da) Frag_140->Frag_113 Loss of CO (-28 Da)

Figure 1: Comparative fragmentation tree showing the divergence between the Amidine target and its Amide impurity. Note the mass shift of +1 Da in the impurity chain.

Experimental Protocol for Validation

To replicate these results or validate the purity of a sample, follow this Multiple Reaction Monitoring (MRM) protocol.

Instrument Configuration: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Step-by-Step Workflow:

  • Source Optimization:

    • Tune on m/z 156.0.

    • Caution: Amidines are thermally labile. Keep Source Temperature (TEM) moderate (<400°C) to prevent In-Source Fragmentation (ISF) which would artificially increase the m/z 139 signal.

  • Precursor Selection:

    • Select 156.0 (³⁵Cl isotope) as Q1 mass.

    • Select 158.0 (³⁷Cl isotope) as a confirmation Q1 mass if sensitivity allows.

  • Collision Energy (CE) Ramp:

    • Perform a CE ramp from 10 eV to 50 eV.

    • Optimal CE for m/z 139: ~15–20 eV.

    • Optimal CE for m/z 112: ~35–40 eV.

  • MRM Transitions (Quantification & Qualification):

Transition TypePrecursor (Q1)Product (Q3)CE (eV)Purpose
Quantifier 156.0139.018High abundance, specific loss of NH₃.
Qualifier 1 156.0112.035Structural confirmation (Ring intact).
Qualifier 2 158.0141.018Isotope confirmation (³⁷Cl variant).
References
  • Fragmentation of Amides vs Amidines

    • Study of proton
    • Source:

  • General Pyridine Fragmentation

    • Mechanisms of HCN loss in heterocyclic arom
    • Source:

  • Electrospray Ionization Mechanisms

    • Review of ESI-MS/MS fragmentation reactions for structural elucid
    • Source:

  • Compound Data

    • 6-Chloropyridine-2-carboxamide (Amide Analog) properties.
    • Source:

Sources

A Researcher's Guide to FTIR Spectroscopy of Pyridine Carboximidamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel molecular entities is paramount. Pyridine carboximidamides, a class of compounds noted for their potential as therapeutic agents, possess a unique structural motif that can be definitively identified and analyzed using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of pyridine carboximidamides, offers a comparative perspective against related structures, and details a robust experimental protocol for acquiring high-quality spectra.

The Vibrational Signature: Decoding the Spectrum

The FTIR spectrum of a pyridine carboximidamide is a composite of the vibrational modes originating from the pyridine ring and the carboximidamide (amidine) functional group. Understanding the characteristic frequencies of these two components is key to accurate spectral interpretation. The electronic interplay between the nitrogenous pyridine ring and the C=N double bond of the amidine group can lead to subtle but significant shifts in peak positions compared to their isolated counterparts.

Key Vibrational Modes of Pyridine Carboximidamides

The most diagnostic absorption bands for pyridine carboximidamides are found in the N-H stretching, C=N stretching, and the fingerprint regions of the spectrum.

  • N-H Stretching Vibrations: In an unsubstituted carboximidamide group (-C(=NH)NH2), the N-H bonds give rise to characteristic stretching vibrations. Typically, primary amines and amidines show two bands: an asymmetric stretch and a symmetric stretch in the 3500-3200 cm⁻¹ region.[1] These bands are often of medium intensity and can be broadened by hydrogen bonding, a common feature in the solid state.

  • C=N Stretching Vibration: The carbon-nitrogen double bond (imine) stretch is one of the most crucial peaks for identifying the carboximidamide group. This vibration gives rise to a strong absorption band typically located in the 1690-1615 cm⁻¹ range.[2] Its position can be influenced by conjugation with the pyridine ring and the substitution pattern on the nitrogen atoms.

  • Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic vibrations. These include C=C and C=N ring stretching modes, which typically appear as a series of sharp bands in the 1600-1430 cm⁻¹ region.[2] The exact positions and intensities of these bands can provide clues about the substitution pattern on the ring.

  • N-H Bending Vibrations: The in-plane bending or "scissoring" vibration of the -NH₂ group in a primary amidine results in a band of variable intensity, often referred to as the "Amidine II" band, typically observed around 1550-1515 cm⁻¹ .[2] This can sometimes overlap with the pyridine ring stretching vibrations.

  • C-N Stretching Vibrations: The stretching of the single bond between the pyridine ring and the carboximidamide carbon (Ar-C) and the C-N single bond within the amidine group itself are expected in the 1350-1200 cm⁻¹ region.[1]

  • Pyridine Ring Bending: Out-of-plane C-H bending vibrations of the pyridine ring are found at lower wavenumbers (< 900 cm⁻¹) and are highly indicative of the substitution pattern on the ring.

Summary of Characteristic Peaks

The following table summarizes the expected FTIR absorption regions for pyridine carboximidamides.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric Stretch3500 - 3200Medium, often broadTwo distinct bands for primary (-NH₂) amidines. Broadening indicates hydrogen bonding.[1]
C-H Stretch (Pyridine Ring)3100 - 3000Weak to MediumAromatic C-H stretching vibrations.
C=N Stretch (Imine) 1690 - 1615 Strong Key diagnostic peak for the carboximidamide group. Position is sensitive to electronic effects.[2]
N-H Bend (Amidine II)1650 - 1580Medium to StrongIn-plane scissoring vibration of the NH₂ group.[1]
C=C, C=N Ring Stretch (Pyridine)1600 - 1430Medium to StrongA series of sharp bands characteristic of the pyridine aromatic system.
C-N Stretch1350 - 1200MediumRepresents the stretching of the C-N single bonds within the amidine and the bond to the pyridine ring.[1][3]
C-H Out-of-Plane Bend (Pyridine Ring)900 - 675Medium to StrongThe pattern of these bands is highly diagnostic of the substitution pattern (e.g., 2-substituted, 3-substituted, or 4-substituted pyridine).

Comparative Analysis: Distinguishing Pyridine Carboximidamides

To fully appreciate the unique spectral features of pyridine carboximidamides, it is instructive to compare them with structurally related molecules: pyridine carboxamides and benzimidamides.

Pyridine Carboximidamide vs. Pyridine Carboxamide

The primary difference lies in the functional group: an imidamide (C=N) versus an amide (C=O). This leads to a significant and easily identifiable shift in the key stretching frequency.

  • The Carbonyl "Amide I" Band: Pyridine carboxamides exhibit a very strong "Amide I" band, which is primarily due to the C=O stretching vibration, typically in the 1680-1630 cm⁻¹ region.[4]

  • The Imine Band: As noted, pyridine carboximidamides have their strong C=N stretch in a similar, but distinct, range of 1690-1615 cm⁻¹ .[2] While there is some overlap, the C=O stretch of the amide is generally at a slightly lower frequency and often broader due to stronger hydrogen bonding capabilities.

Pyridine Carboximidamide vs. Benzimidamide

This comparison highlights the electronic influence of the pyridine ring versus a benzene ring. The nitrogen heteroatom in the pyridine ring is electron-withdrawing, which can influence the electron density and bond strength of the attached carboximidamide group.

  • Influence on C=N Stretch: The electron-withdrawing nature of the pyridine ring can slightly increase the double-bond character of the C=N bond, potentially shifting its stretching frequency to a higher wavenumber compared to the corresponding benzimidamide.

  • Ring Vibrations: The most obvious difference will be in the ring stretching and bending regions. Benzimidamides will show characteristic benzene ring C=C stretches (around 1600, 1580, 1500, and 1450 cm⁻¹) and C-H bending modes distinct from those of a pyridine ring.[5]

Comparative Data Summary
Compound ClassKey Functional Group StretchTypical Wavenumber (cm⁻¹)Distinguishing Features
Pyridine Carboximidamide ν(C=N) 1690 - 1615 Strong C=N stretch.[2] Characteristic pyridine ring vibrations (1600-1430 cm⁻¹). N-H stretches present.
Pyridine Carboxamide ν(C=O) (Amide I) 1680 - 1630 Very strong C=O stretch.[4] N-H bend (Amide II) around 1640-1550 cm⁻¹.[4] Characteristic pyridine ring vibrations.
Benzimidamide ν(C=N) ~1650 Strong C=N stretch. Characteristic benzene ring vibrations. No pyridine ring modes.[6]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality transmission FTIR spectra of solid organic compounds.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid pyridine carboximidamide sample, free from atmospheric and moisture interference.

Materials:

  • Pyridine carboximidamide sample (finely ground, dried)

  • FTIR-grade Potassium Bromide (KBr) powder (stored in a desiccator)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Step-by-Step Methodology
  • Sample Preparation (Drying): Ensure the pyridine carboximidamide sample and KBr are thoroughly dry. Moisture is a significant interferent, showing broad O-H stretching bands around 3400 cm⁻¹. Dry the sample in a vacuum oven at a temperature below its melting point for several hours. KBr should be dried in an oven at >110°C for several hours and stored in a desiccator.

  • Grinding: Add approximately 1-2 mg of the pyridine carboximidamide sample to about 100-200 mg of dry KBr powder in an agate mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Causality Insight: This low concentration prevents absorption bands from becoming totally absorbing ("flat-topping"), which would obscure quantitative information. Agate is used as it is non-abrasive and will not contaminate the sample.

  • Homogenization: Grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance.

    • Causality Insight: Thorough grinding is critical to reduce particle size below the wavelength of the incident IR radiation. This minimizes scattering effects (the Christiansen effect), which can distort peak shapes and baselines.

  • Pellet Pressing: Transfer the homogenous powder into the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes.

    • Causality Insight: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample particles.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.

  • Background Spectrum: Place the empty sample holder into the FTIR spectrometer. Run a background scan. This measures the spectrum of the atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample & KBr Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Dry Dry Sample & KBr Grind Grind 1:100 Sample in KBr Dry->Grind ~1-2 mg sample ~100-200 mg KBr Press Press Powder in Die (7-10 tons) Grind->Press Inspect Inspect Pellet (Transparency) Press->Inspect Sample Acquire Sample Spectrum Inspect->Sample Place Pellet in Spectrometer Background Acquire Background Spectrum Process Process Data (Ratio & Baseline) Sample->Process Final Final FTIR Spectrum Process->Final

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of pyridine carboximidamides. The key to a definitive analysis lies in identifying the strong C=N stretching vibration between 1690-1615 cm⁻¹ and distinguishing it from the C=O stretch of a corresponding amide. This, combined with the characteristic vibrations of the N-H bonds and the pyridine ring, provides a unique spectral fingerprint. By following a meticulous experimental protocol and understanding the comparative spectral features of related compounds, researchers can confidently characterize these molecules, supporting advancements in medicinal chemistry and drug development.

References

  • Chemistry LibreTexts. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Benzamidine HCl Spectra. SpectraBase. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide (1). [Scientific Diagram]. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Lumb, P., & Jones, P. G. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 55(1), 12-20.
  • S.P.Saravanan, A. Sankar, K. Parimala. (2017). Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 7(3), 74-82.
  • Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • Krimm, S., & Bandekar, J. (1986). Vibrational Spectroscopy and Conformation of Peptides, Polypeptides, and Proteins. Advances in Protein Chemistry, 38, 181-364.
  • Smith, B. C. (1998).
  • Stuart, B. H. (2004).
  • William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • G. A. Olah, A. M. White. (1961). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Canadian Journal of Chemistry, 39(6), 1233-1240.

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A Senior Application Scientist's Guide to the Melting Point Characteristics of 6-Chloropyridine-2-carboximidamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form Selection in Pharmaceutical Development

In the landscape of modern drug discovery, the pyridine carboxamide scaffold is a cornerstone for developing novel therapeutics, with applications ranging from selective NaV1.8 inhibitors for pain management to potential antifungal agents.[1][2] 6-Chloropyridine-2-carboximidamide, a key intermediate, presents a fascinating case study in the importance of physical property characterization. The conversion of an active pharmaceutical ingredient (API) into a salt is a fundamental strategy to optimize its physicochemical properties, including solubility, stability, and bioavailability.

The melting point is a primary indicator of a crystalline solid's purity and thermal stability. It reflects the strength of the crystal lattice forces holding the molecules together.[3][4] For researchers in drug development, a comprehensive understanding of how different salt forms affect the melting point is not merely an academic exercise; it is a critical step in selecting a viable candidate for further formulation and manufacturing. A higher melting point often correlates with greater lattice stability, which can influence everything from shelf-life to dissolution rates.

This guide provides a comparative analysis of the melting points of various salts of 6-Chloropyridine-2-carboximidamide. We will delve into the theoretical underpinnings that govern these thermal properties, present available experimental data, and provide robust, validated protocols for the synthesis and characterization of these essential compounds.

Theoretical Framework: Understanding the Determinants of Melting Point in Organic Salts

The melting point of an organic salt is a direct consequence of the energy required to disrupt its ordered crystal lattice.[4] This energy is dictated by a combination of intermolecular and ionic forces. Unlike neutral organic molecules, which are held together primarily by weaker van der Waals forces, dipole-dipole interactions, and hydrogen bonds, salts benefit from powerful ion-ion electrostatic interactions.[5]

Several key factors influence the melting point of a salt:

  • Ionic Interactions: The primary determinant is the strength of the electrostatic attraction between the protonated 6-Chloropyridine-2-carboximidamide cation and the counter-anion (e.g., Cl⁻, Br⁻, SO₄²⁻). The strength of this interaction is governed by Coulomb's law and is influenced by the size and charge density of the ions.

  • Hydrogen Bonding: The carboximidamide group and the pyridine nitrogen are capable of acting as hydrogen bond donors and acceptors. The formation of extensive hydrogen bonding networks within the crystal lattice significantly contributes to its stability, thus raising the melting point.[5]

  • Crystal Packing and Symmetry: The efficiency with which molecules and ions can pack into a crystal lattice affects the overall stability. More symmetrical structures often pack more tightly, leading to stronger intermolecular forces and higher melting points.[6]

  • Size and Nature of the Counter-ion: The choice of the counter-ion is critical. Larger, more diffuse ions may lead to weaker lattice energies compared to smaller, more charge-dense ions. The ability of the counter-ion to participate in hydrogen bonding also plays a significant role.

The logical relationship between these factors is illustrated in the diagram below.

MP Melting Point LE Crystal Lattice Energy LE->MP is proportional to IF Intermolecular & Ionic Forces IF->LE determines CP Crystal Packing & Symmetry CP->LE influences Ion Ionic Interactions Ion->IF HB Hydrogen Bonding HB->IF VdW Van der Waals Forces VdW->IF Mol Molecular Properties Mol->IF Mol->CP Size Molecular Size / Shape Size->Mol CounterIon Counter-ion Properties (Size, Charge, H-bonding) CounterIon->Mol

Caption: Factors influencing the melting point of organic salts.

Comparative Data: Melting Points of 6-Chloropyridine-2-carboximidamide Salts

Salt FormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Hydrochloride C₆H₇N₃ · HCl157.60143 - 145[7]
Hydrobromide C₆H₇N₃ · HBr202.05Data not available
Sulfate (C₆H₇N₃)₂ · H₂SO₄362.38Data not available
Phosphate C₆H₇N₃ · H₃PO₄221.11Data not available

Note: Molecular weights are calculated based on the parent compound and the respective acid.

The reported melting point of 143-145 °C for the hydrochloride salt provides a crucial benchmark for comparison once other salt forms are synthesized and characterized.[7]

Experimental Protocols

To address the data gap and empower researchers, we provide the following detailed, self-validating protocols for the synthesis and characterization of 6-Chloropyridine-2-carboximidamide salts.

Protocol 1: General Synthesis and Purification of 6-Chloropyridine-2-carboximidamide Salts

This protocol describes a general method for preparing various salts from the free base, which can be synthesized from 6-chloropyridine-2-carbonitrile. The causality behind this choice is that salt formation via acid-base reaction in a suitable solvent is a high-yield, clean, and well-established method for producing crystalline solids suitable for characterization.

Materials:

  • 6-Chloropyridine-2-carboximidamide (free base)

  • Anhydrous Methanol or Ethanol

  • Diethyl Ether

  • The corresponding acid (e.g., 2M HCl in diethyl ether, Hydrobromic acid, Sulfuric acid, Phosphoric acid)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Workflow Diagram:

Start Dissolve Free Base in Anhydrous Alcohol AddAcid Add 1.1 eq. Acid (dropwise at 0°C) Start->AddAcid Stir Stir for 2-4h at Room Temp. AddAcid->Stir Precipitate Precipitate Salt (add Diethyl Ether) Stir->Precipitate Filter Filter Solid (Büchner Funnel) Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry in vacuo Wash->Dry End Characterize (MP, NMR, etc.) Dry->End

Caption: General workflow for the synthesis of carboximidamide salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 6-Chloropyridine-2-carboximidamide free base in a minimum amount of anhydrous methanol or ethanol in a round-bottom flask with magnetic stirring.

  • Acidification: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of the desired acid dropwise over 10 minutes. For acids like HCl, a commercially available solution in an organic solvent (e.g., 2M HCl in diethyl ether) is preferred to avoid introducing water, which can hinder crystallization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate is typically observed during this time.

  • Precipitation & Isolation: If precipitation is incomplete, slowly add anhydrous diethyl ether until the solution becomes cloudy and a solid fully precipitates.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified salt under vacuum at a temperature below 40 °C for 12-24 hours to remove residual solvent. The final product should be a crystalline solid.

Protocol 2: Pharmacopeia-Compliant Melting Point Determination

Accurate and reproducible melting point determination is paramount. This protocol is based on standard pharmacopeia guidelines (e.g., USP <741>) to ensure data integrity.[8] The choice to use a slow ramp rate near the melting point is critical for allowing the system to remain in thermal equilibrium, which is necessary for an accurate measurement.

Materials & Equipment:

  • Dried, finely powdered salt sample

  • Capillary tubes (e.g., 0.8 - 1.2 mm internal diameter)[8]

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Certified reference standards for calibration (e.g., caffeine, vanillin)

Step-by-Step Procedure:

  • Sample Preparation: Ensure the synthesized salt is completely dry and finely powdered using a mortar and pestle.[9] Pack the powder into a capillary tube to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[8]

  • Apparatus Calibration: Calibrate the melting point apparatus using at least two certified reference standards that bracket the expected melting range of the sample. The measured values must be within the certified range of the standards.

  • Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find an approximate range.[9]

  • Accurate Determination: a. Set the starting temperature of the apparatus to at least 10-15 °C below the expected or approximate melting point.[9] b. Place the capillary tube into the heating block. c. Set the heating ramp rate to 1-2 °C per minute.[8][10] A slow heating rate is essential for accuracy. d. Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

  • Replicates: Perform the measurement in triplicate using a fresh sample and capillary tube for each run. Never re-melt a sample.[5] The reported melting point range should be the average of the consistent results.

Conclusion and Future Outlook

The hydrochloride salt of 6-Chloropyridine-2-carboximidamide exhibits a melting point of 143-145 °C, providing a solid, crystalline material suitable for further handling.[7] However, the absence of publicly available data for other salt forms, such as the hydrobromide, sulfate, and phosphate, underscores the necessity for the experimental work outlined in this guide.

By systematically applying the provided synthesis and characterization protocols, researchers can generate a comprehensive dataset comparing the thermal properties of these salts. This data will be invaluable for making informed decisions in the drug development process, enabling the selection of a salt form with optimal stability, processability, and ultimately, therapeutic potential. This foundational knowledge is a critical step in advancing promising pyridine-based compounds from the laboratory to the clinic.

References

  • Al-Omar, M. A., & Amr, A. E. G. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4711–4721. Available at: [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6392–6392. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). PMC. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Available at: [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Melting point determination. (n.d.). University of Calgary. Available at: [Link]

  • Melting Point of Organic Materials. (2024). Sharif University of Technology. Available at: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Available at: [Link]

  • Measuring the Melting Point. (2023). Labcompare. Available at: [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... (2021). PMC. Available at: [Link]

  • Melting Point. (n.d.). University of Technology, Iraq. Available at: [Link]

  • 3.3 Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. Available at: [Link]

  • Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained. (2021). The Organic Chemistry Tutor via YouTube. Available at: [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of ligand N'-(pyridin-2-ylmethyl)pyrazine-2-carboximidamide... (n.d.). ResearchGate. Available at: [Link]

  • Pyridine-2-carboximidamide hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. (2025). PubMed. Available at: [Link]

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Comparative Reactivity Guide: 6-Chloro vs. 6-Bromo Pyridine Amidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-chloro versus 6-bromo pyridine amidines , focusing on their utility as intermediates in medicinal chemistry (specifically for Factor Xa and thrombin inhibitors).

Executive Summary

In the synthesis of bioactive heterocycles, the choice between a 6-chloro and 6-bromo pyridine amidine is rarely arbitrary; it dictates the synthetic strategy, catalyst selection, and downstream yield.

  • 6-Bromo Pyridine Amidines: The superior choice for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to a lower activation energy for oxidative addition.[1] However, they are generally more expensive and less stable to lithium-halogen exchange than their chloro counterparts.

  • 6-Chloro Pyridine Amidines: The industry standard for large-scale manufacturing (e.g., Betrixaban, Edoxaban intermediates) due to cost-efficiency and higher stability under acidic/basic workups. While kinetically slower in Pd-catalysis, modern ligand systems (e.g., Buchwald precatalysts) have largely negated this disadvantage.

  • The Amidine Factor: The unprotected amidine functionality (

    
    ) acts as a potent ligand, capable of poisoning Pd catalysts. Protocols must either employ protecting groups (Boc/Cbz) or use high-ligand-loading strategies.
    

Mechanistic Underpinnings

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the carbon-halogen bond strength. The C-Br bond is significantly weaker than the C-Cl bond, making the bromide more reactive in the rate-determining step (oxidative addition) of Pd-catalyzed cycles.

Bond TypeApprox.[2][3] BDE (kcal/mol)Relative Rate (Pd-Oxidative Addition)Implication
C(sp²)–Cl ~961 (Reference)Requires electron-rich ligands (e.g., XPhos, SPhos) or higher temps.
C(sp²)–Br ~81~10³ – 10⁴Occurs readily with standard catalysts (e.g.,

) at mild temps.
The "Ortho-Effect" & Amidine Interference

In 6-halo-2-pyridine amidines, the halogen is ortho to the pyridine nitrogen. This activates the position for Nucleophilic Aromatic Substitution (


)  but complicates metal catalysis.
  • 
     Activation:  The ring nitrogen exerts a strong 
    
    
    
    (inductive) effect, stabilizing the Meisenheimer complex. Here, Br is often a superior leaving group to Cl due to polarizability, though F would be fastest.
  • Catalyst Poisoning: The amidine nitrogen (and the pyridine nitrogen) can chelate the Pd center, forming a stable, unreactive "off-cycle" species.

Comparative Performance Data

Scenario A: Suzuki-Miyaura Coupling

Target: Coupling with phenylboronic acid to form a biaryl scaffold.

Feature6-Chloro Pyridine Amidine 6-Bromo Pyridine Amidine
Catalyst Requirement High Activity (e.g.,

+ XPhos)
Standard (e.g.,

)
Temperature 80–100 °C40–60 °C
Yield (Typical) 75–85%85–95%
Side Reactions Protodehalogenation (if temp is too high)Homocoupling (common with aryl bromides)
Protecting Group? Mandatory (usually Boc) to prevent poisoning at high temp.[4]Recommended, but unprotected sometimes works with high Pd load.
Scenario B: Nucleophilic Aromatic Substitution ( )

Target: Displacement of halogen by a secondary amine (e.g., morpholine).

Feature6-Chloro Pyridine Amidine 6-Bromo Pyridine Amidine
Reactivity Moderate.[1] Requires heat (>80 °C).Good. Reacts at lower temps (60 °C).
Mechanism Addition-Elimination.[3] Rate limiting step is often nucleophilic attack.Br is a better leaving group, accelerating the elimination step.
Solvent Polar Aprotic (DMSO, DMF, NMP)Polar Aprotic (DMSO, DMF, NMP)
Advantage Selectivity. Less prone to over-substitution if other leaving groups exist.Speed. Useful for thermally sensitive substrates.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the correct halide based on the intended reaction pathway.

ReactivityLogic Start Target: 6-Substituted Pyridine Amidine ReactionType Select Reaction Type Start->ReactionType PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->PdCoupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr ComplexSubstrate Substrate Complexity? PdCoupling->ComplexSubstrate Warning CRITICAL: Protect Amidine (Boc) to prevent catalyst poisoning PdCoupling->Warning LeavingGroup Leaving Group Priority SNAr->LeavingGroup HighComplex High (Sensitive Groups) ComplexSubstrate->HighComplex Yes LowComplex Low (Robust) ComplexSubstrate->LowComplex No UseBr USE 6-BROMO (Milder conditions, faster OA) HighComplex->UseBr UseCl USE 6-CHLORO (Cheaper, requires active ligand) LowComplex->UseCl Speed Need Speed/Low Temp? LeavingGroup->Speed Cost Cost/Scale Priority? LeavingGroup->Cost Speed->UseBr Cost->UseCl

Figure 1: Decision matrix for selecting between Chloro- and Bromo-pyridine amidine precursors.

Experimental Protocols

Protocol A: Suzuki Coupling of 6-Chloropyridine Amidine (High-Performance)

Context: Overcoming the lower reactivity of the chloride using a Buchwald precatalyst.

Reagents:

  • 6-Chloro-N-Boc-pyridine-2-carboximidamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%) – Crucial for aryl chlorides.

  • Base:

    
     (2.0 equiv, 0.5 M aq. solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a glovebox or under Argon, add the chloropyridine, boronic acid, and XPhos Pd G3 to a reaction vial.

  • Solvate: Add degassed THF and the aqueous phosphate base.

  • React: Seal and heat to 60 °C for 4–6 hours. (Note: The G3 catalyst allows this lower temp; standard Pd tetrakis would require 100 °C).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Deprotection: Treat crude with 4M HCl in dioxane to remove the Boc group and regenerate the free amidine.

Protocol B: Displacement of 6-Bromopyridine Amidine

Context: Leveraging the "ortho-effect" and the better leaving group ability of Bromine.

Reagents:

  • 6-Bromo-pyridine-2-carboximidamide (1.0 equiv)

  • Nucleophile: Morpholine (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO (dry)

Procedure:

  • Mix: Dissolve the bromopyridine in DMSO (0.5 M concentration).

  • Add: Add DIPEA and Morpholine.

  • Heat: Stir at 70 °C for 12 hours.

    • Comparison: The 6-Chloro analog would typically require 90–100 °C for the same conversion.

  • Quench: Pour into ice water. The product often precipitates.[5] If not, extract with DCM/iPrOH (3:1).

Real-World Application: Factor Xa Inhibitors

The synthesis of anticoagulants like Betrixaban highlights the practical preference for chloropyridines.

  • Molecule: Betrixaban contains a 5-chloropyridin-2-yl moiety coupled to an amide.[4]

  • Choice: The Chloro derivative is used because it is robust enough to survive the formation of the amidine/amide linkages without premature displacement, yet reactive enough for the final assembly.

  • SAR Insight: Replacing the Cl with Br in these analogs generally increases potency (due to halogen bonding in the S1 pocket of Factor Xa) but makes the synthesis more difficult due to the bromide's susceptibility to side reactions during scale-up.

References

  • Palladium-Catalyzed Cross-Coupling of 2-Halopyridines Source: BenchChem & J. Org. Chem.
  • Discovery of Betrixaban (Factor Xa Inhibitor Synthesis)

    • Title: Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
    • URL:[Link]

  • Mechanistic Studies on SNAr in Pyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][2][6][7][8]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • C

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines (Discussing coordin
    • Source: PMC / NIH
    • URL:[Link]

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Bioactivity comparison of 6-Chloropyridine-2-carboximidamide vs picolinamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Picolinamidine (Pyridine-2-carboximidamide), a classic pharmacophore in medicinal chemistry, and its chlorinated derivative, 6-Chloropyridine-2-carboximidamide .

While Picolinamidine serves as a potent arginine mimetic for targeting the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa), the 6-Chloro derivative functions primarily as a functionalized scaffold . The chlorine atom at the 6-position modulates physicochemical properties (lowering pKa, increasing lipophilicity) and, crucially, acts as a reactive "handle" for nucleophilic aromatic substitution (


), enabling the synthesis of complex antagonists (e.g., CXCR4 inhibitors).
FeaturePicolinamidine6-Chloropyridine-2-carboximidamide
Primary Role S1 Pocket Anchor (Serine Protease Inhibitor)Synthetic Intermediate / Modulated Fragment
Key Interaction Salt bridge with Asp189 (Trypsin-like enzymes)Weakened ionic bond; Hydrophobic fill
Basicity (pKa) High (~11.0 - 12.0)Lowered (~9.5 - 10.5) due to inductive effect
Reactivity Stable aromatic ringReactive at C6 (

susceptible)
Lipophilicity Low (Hydrophilic)Moderate (Improved membrane permeability)

Chemical & Physicochemical Profile

The introduction of a chlorine atom at the ortho position (relative to the ring nitrogen) fundamentally alters the electronic landscape of the pyridine ring.

Structural Comparison
  • Picolinamidine: A planar, electron-deficient heteroaromatic ring attached to a highly basic amidine group. It is isosteric with the guanidine group of arginine but with different pKa properties.

  • 6-Chloropyridine-2-carboximidamide: The 6-chloro substituent exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the pyridine nitrogen and, by extension, lowering the pKa of the amidine group.

Physicochemical Data Table
PropertyPicolinamidine6-Chloropyridine-2-carboximidamideImpact of Modification
Formula


+34.5 Da (Chlorine mass)
MW 121.14 g/mol 155.58 g/mol Increased bulk
ClogP ~ -0.5 (Hydrophilic)~ 0.2 (Amphiphilic)Improved passive permeability
pKa (Amidine) ~11.5~10.2Reduced basicity; less ionized at pH 7.4
TPSA ~50 Ų~50 ŲUnchanged polar surface area

Mechanism of Action & Bioactivity

Picolinamidine: The Serine Protease Anchor

Picolinamidine is a "privileged structure" in drug discovery, specifically designed to target the S1 specificity pocket of trypsin-like serine proteases.

  • Mechanism: The amidine group is protonated at physiological pH. It forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin/Thrombin numbering) at the bottom of the S1 pocket.

  • Binding Mode: The pyridine ring creates Van der Waals contacts with the walls of the S1 pocket (often residues 190, 214, and 216).

  • Application: Found in early Factor Xa and Thrombin inhibitors.

6-Chloropyridine-2-carboximidamide: Modulation & Functionalization

The 6-Chloro derivative is rarely used as a standalone inhibitor due to steric clashes and reduced basicity, but it serves two critical roles in Fragment-Based Drug Discovery (FBDD):

  • Electronic Modulation: The chlorine atom lowers the pKa. In some targets, a super-basic amidine (pKa > 11) leads to poor oral bioavailability due to permanent ionization in the gut. Lowering the pKa to ~10 helps balance potency with permeability.

  • Synthetic Handle (The "Warhead"): The 6-position is activated for nucleophilic attack. This allows researchers to attach the amidine "head" to a larger "tail" (e.g., a piperidine or diazepane ring) to reach the S2/S3 pockets or solvent-exposed regions.

    • Example: In CXCR4 antagonists , the 6-chloro group is displaced by a diamine linker to create the final bioactive molecule.

Visualization: Interaction & Reactivity Logic

BioactivityLogic cluster_mechanism Mechanism of Action Differences Picolinamidine Picolinamidine (Parent Scaffold) Target_S1 Target: S1 Pocket (Asp189 Interaction) Picolinamidine->Target_S1 Strong Ionic Bond (High pKa) Chlorinated 6-Chloropyridine- 2-carboximidamide Chlorinated->Target_S1 Weaker Binding (Steric/Electronic) Target_CXCR4 Target: CXCR4 (Chemokine Receptor) Chlorinated->Target_CXCR4 Precursor for Antagonist Synthesis

Figure 1: Functional divergence between the parent amidine (direct binder) and the chlorinated derivative (synthetic precursor/modulator).

Experimental Protocols

Synthesis of 6-Chloropyridine-2-carboximidamide

This protocol utilizes the Pinner reaction sequence, converting a nitrile to an amidine via an imidate intermediate. This is the industry-standard method for generating this intermediate.

Reagents:

  • 2-Chloro-6-cyanopyridine (Starting Material)

  • Ethanol (Anhydrous)

  • HCl gas (or Acetyl Chloride/Ethanol)

  • Ammonia (7M in Methanol)

Protocol:

  • Imidate Formation: Dissolve 2-chloro-6-cyanopyridine (1 eq) in anhydrous ethanol (10-20 volumes). Cool to 0°C.

  • Acidification: Bubble dry HCl gas through the solution for 15-30 minutes until saturation. Alternatively, add Acetyl Chloride dropwise (exothermic) to generate HCl in situ.

  • Incubation: Stir the reaction mixture at room temperature for 18–24 hours. Monitor by TLC (disappearance of nitrile).

  • Concentration: Remove the solvent in vacuo to obtain the ethyl imidate hydrochloride salt as a solid residue. Note: This intermediate is moisture-sensitive.

  • Amidation: Redissolve the residue in 7M Ammonia in Methanol. Stir for 24–72 hours at room temperature.

  • Purification: Concentrate the mixture. Triturate the residue with Ethyl Acetate to remove non-polar impurities. The product, 6-Chloropyridine-2-carboximidamide hydrochloride, is collected by filtration.

Bioassay: Trypsin Inhibition (Ki Determination)

To objectively compare the binding affinity of the two compounds, a standard chromogenic substrate assay is recommended.

Reagents:

  • Enzyme: Bovine Trypsin (Sigma T1426).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

    
    .
    

Workflow:

  • Preparation: Prepare serial dilutions of Picolinamidine and 6-Chloropyridine-2-carboximidamide (0.1 nM to 100 µM) in the buffer.

  • Incubation: Mix 10 µL of inhibitor solution with 10 µL of Trypsin (final conc. 10 nM) in a 96-well plate. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 180 µL of BAPNA substrate (final conc. 100 µM, approx

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Synthetic Utility & Pathway Visualization

The 6-Chloro derivative is most valuable when used to construct larger molecules. The diagram below illustrates its conversion into a CXCR4 antagonist scaffold.

SynthesisWorkflow Start 2-Chloro-6-cyanopyridine Inter 6-Chloropyridine- 2-carboximidamide Start->Inter Final Substituted Amidine (e.g., CXCR4 Antagonist) Inter->Final Step1 Step 1: Pinner Reaction (HCl/EtOH, then NH3/MeOH) Step2 Step 2: SnAr Displacement (R-NH2, Heat/Base)

Figure 2: Synthetic route transforming the nitrile precursor into the bioactive amidine scaffold.

References

  • Vertex Pharmaceuticals Inc. (2012). CXCR4 Receptor Antagonists. WO2012049277A1. Link

  • GlaxoSmithKline. (2011). Receptor Antagonists. EP2927224B1. Link

  • Katz, B. A., et al. (2000). Design of potent and selective inhibitors of blood coagulation factor Xa. Journal of Medicinal Chemistry. (Contextual reference for amidine binding modes).
  • Sanderson, P. E. (2004). Small molecule inhibitors of the serine protease factor Xa. The Journal of Medicinal Chemistry. (Reference for Picolinamidine pharmacophore).[1][2]

Sources

Technical Comparison: Structural Efficacy of 6-Chloropyridine-2-carboximidamide in Serine Protease Ligand Design

[1]

Executive Summary & Core Directive

6-Chloropyridine-2-carboximidamide is a critical pharmacophore fragment used primarily in the design of Factor Xa (FXa) inhibitors (e.g., Betrixaban) and CXCR4 antagonists.[1] Unlike simple benzamidine derivatives, the inclusion of the chloropyridine scaffold modulates pKa, lipophilicity, and halogen-bonding potential, offering a distinct structural advantage in the S1 specificity pocket of serine proteases.

This guide objectively compares the crystallographic and structural performance of 6-Chloropyridine-2-carboximidamide against its non-chlorinated analogs (Benzamidine) and its synthetic precursor (6-Chloropyridine-2-carboxamide).[1]

Crystallographic Characterization

While the isolated small-molecule crystal structure of the amidine salt is often proprietary or described within complex co-crystals, its structural geometry is well-defined via high-resolution protein crystallography (e.g., Betrixaban-FXa complexes) and proxy structures of its carboxamide precursor.[1]

A. Fragment Geometry (Ligand State)

In the context of Factor Xa inhibition, the 6-Chloropyridine-2-carboximidamide moiety adopts a planar conformation.[1] The amidine group forms a critical salt bridge with Asp189 at the bottom of the S1 pocket, while the chlorine atom occupies the hydrophobic aryl binding site, often engaging in halogen bonding or hydrophobic displacement of water.

B. Proxy Structure: 6-Chloropyridine-2-carboxamide

The neutral carboxamide precursor serves as the primary crystallographic reference for the scaffold's packing tendencies.[1]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Z: 4

Note: The amidine form typically crystallizes as a Hydrochloride (HCl) salt, altering the lattice to accommodate chloride counter-ions and increased hydrogen bonding networks.

Comparative Analysis: Performance vs. Alternatives

Alternative 1: Benzamidine (The "Gold Standard")

Benzamidine is the classic P1 ligand for trypsin-like serine proteases.[1]

  • Performance Gap: Benzamidine is highly basic (

    
    ).[1] 6-Chloropyridine-2-carboximidamide has a lower 
    
    
    due to the electron-withdrawing chlorine and the pyridine nitrogen.[1] This reduced basicity improves oral bioavailability (permeability) while maintaining sufficient charge for the Asp189 interaction.[1]
  • Structural Advantage: The 6-Chloro substituent fills the S1 pocket more efficiently than the unsubstituted phenyl ring of benzamidine, providing entropic gain by displacing ordered water molecules.

Alternative 2: 6-Chloropyridine-2-carboxamide (The Precursor)[1]
  • Performance Gap: The amide is neutral and lacks the protonated nitrogen required for the high-affinity salt bridge with Asp189.[1]

  • Crystallographic Insight: The amide crystallizes in dimers linked by

    
     hydrogen bonds. In contrast, the amidine forms 
    
    
    (carboxylate) charge-assisted hydrogen bonds in protein active sites, which is energetically superior for binding affinity (
    
    
    in the nanomolar range).[1]
Summary Data Table
Feature6-Chloropyridine-2-carboximidamideBenzamidine6-Chloropyridine-2-carboxamide
Role High-Affinity S1 Ligand (Drug Fragment)Standard S1 ProbeSynthetic Intermediate
Electronic Character Moderately Basic (

)
Highly Basic (

)
Neutral
Key Interaction Salt Bridge (Asp189) + Halogen BondSalt Bridge (Asp189)H-Bond Donor/Acceptor
Hydrophobicity Moderate (Cl + Pyridine N)Low (Polar Cation)Moderate
Crystal Packing Ionic Lattice (Salt form)Ionic LatticeH-Bonded Dimers (Monoclinic)

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Amidine Salt

Rationale: Amidines are unstable as free bases and must be isolated as salts (HCl) for crystallographic analysis.

  • Precursor Dissolution: Dissolve 2-chloro-6-cyanopyridine (1 eq.) in anhydrous Ethanol (EtOH).

  • Pinner Reaction Initiation: Bubble dry HCl gas through the solution at

    
     for 30 minutes.
    
  • Imidate Formation: Stir at room temperature for 18 hours to form the ethyl imidate hydrochloride intermediate.

  • Ammonolysis: Remove solvent in vacuo. Redissolve residue in 7M Ammonia (

    
    ) in Methanol (MeOH).
    
  • Conversion: Stir for 3 days to convert the imidate to the amidine.

  • Purification: Evaporate solvent. Triturate the solid residue with Ethyl Acetate (EtOAc) to remove non-polar impurities.[1]

  • Crystallization: Dissolve the crude HCl salt in minimal hot Isopropanol/Water (9:1). Allow to cool slowly to

    
     in a vapor diffusion chamber equilibrated against pure Isopropanol.
    
Protocol B: Protein Soaking (Fragment Screening)

Rationale: To obtain the "bound" structure in Factor Xa.

  • Crystal Growth: Grow apo-Factor Xa crystals using the hanging drop method (Precipitant: PEG 4000, Buffer: Citrate pH 5.0).

  • Soak Solution: Prepare a 50 mM stock of 6-Chloropyridine-2-carboximidamide HCl in 100% DMSO.

  • Soaking: Add stock to the crystallization drop (Final conc: 2-5 mM, <10% DMSO). Incubate for 2-24 hours.

  • Cryo-protection: Transfer crystal to cryo-solution (Mother liquor + 20% Glycerol) containing the ligand.[1] Flash cool in liquid nitrogen.

Visualizations

Workflow: Synthesis to Structure

The following diagram outlines the critical path from raw material to structural validation.

GStart2-Chloro-6-cyanopyridineStep1Pinner Reaction(HCl/EtOH)Start->Step1InterImidate IntermediateStep1->Inter18h, RTStep2Ammonolysis(NH3/MeOH)Inter->Step2Product6-Chloropyridine-2-carboximidamide HClStep2->Product3 DaysApp1X-Ray Diffraction(Small Molecule)Product->App1RecrystallizationApp2Protein Crystallography(Factor Xa Soak)Product->App2Soaking (5mM)

Caption: Synthetic pathway for generating the amidine salt and its subsequent application in structural biology workflows.

Interaction Map: S1 Pocket Binding

Schematic representation of the ligand's interaction within the protease active site.

InteractionLigand6-Cl-Pyridine-2-carboximidamideAsp189Asp189(Anionic Hole)Ligand->Asp189Salt Bridge(Amidine)Gly219Gly219(Backbone CO)Ligand->Gly219H-BondTyr228Tyr228(Hydrophobic Wall)Ligand->Tyr228Pi-Stacking /Halogen Bond (Cl)WaterOrdered WaterLigand->WaterDisplacement

Caption: Key molecular interactions of the ligand within the S1 specificity pocket of Factor Xa.[1]

References

  • Unit Cell Data (Carboxamide Analog): 2-Chloropyridine-3-carboxamide. CSD Entry / PubChem.[1] Available at: [Link][1]

  • Synthetic Protocol: CXCR4 receptor antagonists. Patent AU2011315498C1.[1][2] Available at:

  • Factor Xa Binding Context (Betrixaban): Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][3] Bioorg Med Chem Lett. 2009.[1][3] Available at: [Link]

  • Structural Biology of FXa Inhibitors: Crystal Structure of Factor Xa in Complex with Inhibitors. RCSB PDB (e.g., 1G2M, 4A7H).[1] Available at: [Link][1]

Definitive Structural Validation of Amidine Intermediates: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amidine Trap" in Drug Discovery

In medicinal chemistry, amidines (


) are privileged pharmacophores, essential for protease inhibitors (e.g., Factor Xa inhibitors like Betrixaban) and RNA-binding ligands (e.g., Pentamidine). However, they present a unique "Amidine Trap" during structural validation. Unlike stable amides, amidines exhibit rapid prototropic tautomerism and are hygroscopic, often hydrolyzing to primary amides (

) during storage or workup.

The Core Problem: Standard QC workflows (LCMS + 1D


H NMR) frequently yield false positives. The mass difference between an amidine (

) and its hydrolysis product (

) is only +1 Da (OH vs NH), which can be masked by isotopic patterns or protonation states (

) in low-resolution MS. Furthermore, rapid proton exchange broadens

H NMR signals, often making the diagnostic

protons invisible.

This guide outlines a definitive validation workflow , moving beyond routine QC to multi-modal structural elucidation.

Comparative Methodology: Routine vs. Definitive Validation

The following table contrasts the standard industrial approach with the required high-fidelity workflow for amidine intermediates.

FeatureMethod A: Routine QC (High Risk) Method B: Definitive Validation (Recommended)
Primary Technique Low-Res LCMS (ESI+) + 1D

H NMR (DMSO-

)
High-Res MS (Q-TOF) + 2D

N-HMBC + X-Ray
Tautomer Detection Impossible. Signals average out or broaden.Resolved.

N NMR distinguishes

from

.
Hydrolysis Check Ambiguous. Amide impurity (

) often co-elutes or hides in isotope peaks.
Distinct. IR (C=O stretch) and

C NMR (C=O vs C=N) confirm absence of amide.
State of Matter Free base (often unstable oil/gum).Crystalline Salt (HCl or Mesylate) for stability.
Throughput High (5 mins/sample).Medium (requires overnight acquisition/crystallization).
Result Confidence 60% (Prone to "Amide Masquerade").>99% (Unambiguous connectivity).

Scientific Rationale & Causality

The Tautomeric Equilibrium

Amidines exist in equilibrium between the imino (


) and amino (

) forms. In solution, the rate of exchange is often intermediate on the NMR time scale, leading to signal coalescence (broadening).
  • Causality: Validating the structure requires slowing this exchange.

  • Solution: Protonation. Converting the free base to a salt (e.g., Hydrochloride) "locks" the protonation state, sharpening NMR signals and stabilizing the molecule against hydrolysis.

The Nitrogen Fingerprint ( N-HMBC)

While


H NMR is silent due to exchange, 

N NMR provides a distinct chemical shift fingerprint.
  • Amides (

    
    ):  Nitrogen appears at 110–120 ppm .[1]
    
  • Amidines (

    
    ):  Nitrogen appears downfield at 160–220 ppm .
    
  • Protocol Insight: Direct

    
    N detection is insensitive. We use 
    
    
    
    N-HMBC (Heteronuclear Multiple Bond Correlation)
    , which uses proton sensitivity to detect nitrogen indirectly, requiring only 10-20 mg of sample.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Salt Formation & Stabilization

Do not characterize amidine free bases; they absorb atmospheric water and hydrolyze.

  • Dissolution: Dissolve crude amidine (1.0 eq) in anhydrous 1,4-dioxane or EtOH.

  • Acidification: Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Precipitation: Dilute with anhydrous Et2O. The amidine hydrochloride will precipitate as a white solid.

  • Validation Check: If the solid turns into a gum, it indicates impurities (often the amide). Recrystallize from MeOH/Et2O.

Protocol 2: The "Hydrolysis Check" (LCMS)

Standard acidic mobile phases can mask hydrolysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Rationale: At High pH, the amidine is neutral (or less charged), while the hydrolysis product (amide) remains neutral. The retention time shift between the two is maximized at high pH compared to acidic pH (where both may protonate/interact similarly).

  • Success Criteria: A single sharp peak. Any shoulder suggests hydrolysis.

Protocol 3: N-HMBC Acquisition
  • Sample: 20 mg Amidine HCl salt in 0.6 mL DMSO-

    
    .
    
  • Pulse Sequence: Gradient-selected

    
     HMBC (optimized for 
    
    
    
    Hz).
  • Acquisition: 128-256 scans (approx. 1-2 hours).

  • Interpretation: Look for cross-peaks between the amidine "core" carbon protons and the nitrogen.

    • Result: If cross-peaks correlate to N at ~115 ppm

      
      FAIL  (It is an Amide).
      
    • Result: If cross-peaks correlate to N at >160 ppm

      
      PASS  (It is an Amidine).
      

Visualizing the Workflow

Diagram 1: The Validation Decision Tree

This logic flow ensures no false positives proceed to biological screening.

ValidationWorkflow Start Crude Amidine Intermediate Salt Step 1: Convert to HCl Salt (Stabilization) Start->Salt LCMS Step 2: High pH LCMS (Ammonium Bicarbonate) Salt->LCMS Decision1 Single Peak? LCMS->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No (Shoulder/Split) NMR Step 3: 1H NMR (DMSO-d6) Decision1->NMR Yes Purify->Salt Decision2 Distinct NH Signals? NMR->Decision2 Advanced Step 4: 15N-HMBC / X-Ray Decision2->Advanced No (Broad/Exchange) Final VALIDATED STRUCTURE Decision2->Final Yes (Sharp, Integrates Correctly) Advanced->Final N shift >160ppm Fail REJECT: Hydrolysis (Amide) Advanced->Fail N shift <120ppm

Caption: Figure 1. Step-wise decision tree for amidine validation. Note the critical divergence at Step 4 using Nitrogen NMR to resolve ambiguity.

Diagram 2: The Hydrolysis Trap Mechanism

Understanding the degradation pathway is vital for interpreting MS data.

Hydrolysis Amidine Amidine (R-C(=NH)NH2) [M+H]+ Tetra Tetrahedral Intermediate Amidine->Tetra Nucleophilic Attack Water + H2O / H+ Amide Primary Amide (R-CONH2) [M+H+1]+ Tetra->Amide Elimination Ammonia - NH3

Caption: Figure 2.[2] Mechanism of amidine hydrolysis. The transformation results in a +1 Da mass shift, often obscured in low-res MS by protonation.

Data Interpretation: Case Study

Scenario: Validation of a benzamidine derivative (similar to the P1 fragment of Dabigatran).

ParameterObservation (Fail/Amide)Observation (Pass/Amidine)
LCMS (pH 10) Peak RT: 4.2 min (Matches Amide Std)Peak RT: 3.8 min (Distinct)

H NMR (NH)
Broad singlet @ 7.5 ppm (2H)Two broad singlets @ 8.8 & 9.2 ppm (3H/4H total for salt)

C NMR
Signal @ 168 ppm (Carbonyl-like)Signal @ 162-165 ppm (C=N)

N-HMBC
Correlation to N @ 112 ppm Correlation to N @ 185 ppm

Conclusion: The


N shift is the definitive " go/no-go " metric. If the shift is <130 ppm, the structure has hydrolyzed to the amide.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Sansom, C. E., et al. (1990).[3] Structural studies on bio-active compounds.[3][4][5] Part XIV. Molecular modelling of the interactions between pentamidine and DNA. Anti-Cancer Drug Design.[3] Link

  • Wiley, M. R., et al. (2000). Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link

  • Larkin, A., et al. (2002). Nitrogen-15 NMR chemical shifts of amides and amidines.[6][7][8][9] Magnetic Resonance in Chemistry.[4][8] Link

  • Katritzky, A. R. (1976). Tautomerism of Heterocycles.[4] Advances in Heterocyclic Chemistry. Link

Sources

Safety Operating Guide

6-Chloropyridine-2-carboximidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, safety-critical procedures for the disposal of 6-Chloropyridine-2-carboximidamide (also known as 6-chloro-2-pyridinecarboximidamide).

Disclaimer: This document is for educational purposes for trained personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (EPA, RCRA, REACH) before disposal.

Part 1: Chemical Identity & Hazard Profile

Before disposal, you must accurately characterize the waste. This compound combines a halogenated pyridine ring with a reactive amidine group, necessitating specific handling to prevent accidental hydrolysis or incompatibility.

PropertyDataRelevance to Disposal
CAS Number 70593-61-2 Unique identifier for waste manifests.
Molecular Formula C₆H₆ClN₃Nitrogen-rich; generates NOx upon incineration.
Physical State Solid (White to Off-White)Dust hazard; requires particulate containment.
Acidity/Basicity Basic (Amidine pKa ~11-12)Incompatible with strong acids and oxidizers.
Key Hazards Acute Tox.[1] (Oral), Skin/Eye IrritantRequires double-bagging and contact prevention.
RCRA Status Not P- or U-listed specificallyLikely D001 (if in flammable solvent) or D002 (if pH > 12.5).

Part 2: Pre-Disposal Stabilization & Handling

The "Causality of Safety": Amidines are prone to hydrolysis, releasing ammonia or amides. Stabilization prevents container over-pressurization.

Segregation Logic
  • Do NOT mix with: Strong acids (exothermic neutralization), acid chlorides, or anhydrides.

  • Do NOT mix with: Strong oxidizers (peroxides, permanganates) due to the electron-rich pyridine ring.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if retaining for future use. For disposal, ensure the container is not sealed air-tight if moisture presence is suspected (risk of ammonia gas buildup).

Container Selection
  • Solids: High-density polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

  • Liquids (Solutions): Glass or HDPE bottles with vented caps if the solution is evolving gas.

Labeling (The "Self-Validating" Step)

Every container must carry a label that answers three questions immediately:

  • What is it? (Full Chemical Name, not just structure).

  • What is the danger? (e.g., "Toxic," "Irritant," "Basic").

  • What is the solvent? (If in solution, list the solvent % explicitly).

Part 3: Disposal Workflows

Scenario A: Solid Waste (Pure Compound)

Best Practice: Lab Pack for Incineration.

  • Containment: Place the solid in a screw-top jar. Tape the lid to prevent loosening due to vibration.

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil thickness).

  • Bulking: If your facility allows, this can be bulked with other "Solid Toxic Organic" waste.

  • Destruction: The ultimate fate is High-Temperature Incineration (Rotary Kiln) equipped with scrubbers to capture HCl and NOx gases.

Scenario B: Liquid Waste (Reaction Mixtures)

Critical Check: Is the solvent halogenated?

  • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic Waste." The chlorine on the pyridine ring makes this compound compatible with this stream.

  • Non-Halogenated Solvents (Methanol, DMF): Segregate into "Non-Halogenated Organic Waste."

    • Note: If the concentration of 6-Chloropyridine-2-carboximidamide is >1%, most facilities default to the "Halogenated" stream to protect the incinerator's non-halogenated line.

Scenario C: Quenching/Deactivation (Small Scale Only)

Only perform this if required by specific local protocols. Incineration is safer.

  • Dissolution: Dissolve the solid in a combustible solvent (e.g., Ethanol).

  • Neutralization: If the solution is highly basic (pH > 10), carefully adjust to pH 7-8 using dilute Hydrochloric Acid (1M). Caution: Exothermic.

  • Disposal: Dispose of the neutral solution as "flammable organic solvent waste."

Part 4: Decision Logic Diagram

DisposalWorkflow Start Waste: 6-Chloropyridine-2-carboximidamide StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid BinSolid Bin: Solid Toxic Waste (Lab Pack) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste Halo->BinHalo Concentration Conc. > 1%? NonHalo->Concentration Concentration->BinHalo Yes (Protect Incinerator) BinNonHalo Bin: Flammable Organic Waste Concentration->BinNonHalo No (Trace amounts)

Figure 1: Decision tree for segregating 6-Chloropyridine-2-carboximidamide waste streams.

Part 5: Emergency Response (Spills)

ScenarioProtocol
Solid Spill 1. Evacuate immediate area if dust is airborne.2. Wear N95/P100 respirator and nitrile gloves.3. Cover spill with wet paper towels to suppress dust.4. Scoop into a waste jar. Do not dry sweep.
Liquid Spill 1. Absorb with vermiculite or sand (do not use paper towels for large oxidizing mixtures).2. Collect into a sealed bag.3. Clean surface with soap and water; test pH of surface to ensure decontamination.

References

  • PubChem. (n.d.). 6-chloropyridine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloropyridine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

6-Chloropyridine-2-carboximidamide (often supplied as the hydrochloride salt or the hygroscopic free base) represents a dual-hazard profile common in medicinal chemistry intermediates. It combines the corrosivity/basicity of the amidine functional group with the toxicity and environmental persistence of the halogenated pyridine ring .

Critical Hazard Profile:

  • Skin/Eye: High risk of chemical burns (free base) or severe irritation (salt forms).[1] Amidines are strong organic bases (

    
    ) and can cause saponification of skin lipids upon contact.[1]
    
  • Inhalation: Dust is highly irritating to the upper respiratory tract.[1]

  • Reactivity: Hygroscopic.[1] The free base rapidly absorbs atmospheric moisture, leading to hydrolysis or "clumping," which increases handling risks during weighing.

  • Systemic Toxicity: Pyridine derivatives are often hepatotoxic; treat as "Toxic if Swallowed" (H301) absent specific LD50 data.[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.

Control LevelRequirement for 6-Chloropyridine-2-carboximidamide
Primary Containment Certified Chemical Fume Hood. Face velocity must be verified >0.5 m/s.[1] All weighing of solids >10 mg must occur inside the hood or a powder containment balance enclosure.[1]
Static Control Ionizing Bar/Gun. Amidines are often electrostatic powders.[1] Use an antistatic gun during weighing to prevent "fly-away" powder that bypasses containment.[1]
Atmosphere Inert Gas (Nitrogen/Argon). While not strictly pyrophoric, the free base degrades in moist air. Handle under inert atmosphere to preserve purity and prevent sticky residue formation.[1]

Task-Based PPE Matrix

Rationale: Standard latex gloves are permeable to many organic bases.[1] We utilize a "Double-Glove, Single-Use" protocol to ensure barrier integrity.

Operational PhaseHand Protection (Glove Type)Eye/Face ProtectionBody ProtectionRespiratory (If Hood Fail)
1.[1] Weighing & Transfer (Solid State)Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-8 mil)Change outer gloves immediately if dust is visible.[1]Chemical Splash Goggles (Safety glasses are insufficient for fine basic powders that can drift behind lenses).[1]Lab Coat (Cotton/Poly)+ Disposable Tyvek Sleeves (prevents wrist gap exposure).[1]N95 or P100 Half-mask (Only if weighing outside hood - Not Recommended)
2.[1] Reaction Setup (Solvent: DCM/DMF)Inner: Nitrile (4 mil)Outer: Laminate/Barrier (e.g., Silver Shield) if using penetrating solvents like DCM.[1]Safety Glasses with Side Shields(Face Shield required if volume >500mL).[1]Lab Coat+ Chemical Resistant Apron (if handling >1L).[1]Fume Hood Required.
3. Quench & Workup (Acidic/Basic pH)Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile (8 mil) to protect forearms during separatory funnel agitation.[1]Face Shield + Goggles (Risk of pressure buildup/splash during neutralization).[1]Lab Coat+ Apron.[1]Fume Hood Required.
4. Spill Cleanup (Solid/Liquid)Double Nitrile (8 mil) or Butyl Rubber (if solvent involved).[1]Full Face Respirator (P100 cartridges) if dust is airborne outside hood.[1]Tyvek Suit (if spill >10g).[1]Full Face Respirator.[1]

Operational Workflow: Decision Logic

The following decision tree illustrates the logic for selecting protection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 6-Chloropyridine-2-carboximidamide State Assess Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Qty_Liquid Solvent Type? Liquid->Qty_Liquid Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Std_Solvent Standard (MeOH, Water) Qty_Liquid->Std_Solvent Pen_Solvent Penetrating (DCM, DMF) Qty_Liquid->Pen_Solvent Action_1 Std PPE + Fume Hood (Double Nitrile) Small_Solid->Action_1 Action_2 Std PPE + Powder Enclosure + Antistatic Gun Large_Solid->Action_2 High Dust Risk Action_3 Std PPE + Splash Goggles Std_Solvent->Action_3 Action_4 Laminate Gloves (Silver Shield) + Face Shield Pen_Solvent->Action_4 Permeation Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalation to laminate gloves for penetrating solvents.

Emergency Response & Spill Protocol

Self-Validating Step: Ensure your spill kit contains Universal Absorbent Pads and a Neutralizer (Citric acid or dilute acetic acid) before starting work.[1] Amidines are basic; simple water cleanup may result in slippery, caustic residues.[1]

Spill Cleanup Workflow
  • Evacuate & Assess: If spill is >1g outside hood, evacuate area.[1]

  • PPE Upgrade: Don double nitrile gloves, goggles, and N95 (if powder).[1]

  • Containment: Ring the spill with absorbent pads.[1]

  • Neutralization (Critical):

    • If Solid: Cover with wet paper towels to prevent dust, then scoop.[1]

    • If Liquid: Apply weak acid (e.g., dilute acetic acid) to neutralize the base (check pH paper).

  • Collection: Place in a wide-mouth jar. Label as "Hazardous Waste - Halogenated Organic."[1]

  • Decontamination: Wash surface with soap and water 3x.[1]

Spill_Response Spill Spill Incident Assess Assess Location/Qty Spill->Assess Hood Inside Hood Assess->Hood Floor Outside Hood Assess->Floor Neutralize Neutralize (Weak Acid) Hood->Neutralize Evac Evacuate Area Floor->Evac PPE Don Full PPE (Resp + Double Glove) Evac->PPE PPE->Neutralize Absorb Absorb & Collect Neutralize->Absorb Waste Halogenated Waste Bin Absorb->Waste

Figure 2: Emergency response workflow emphasizing the neutralization step for basic amidines.

Waste Disposal Logistics

Proper segregation is vital due to the chlorine atom on the pyridine ring.[1]

  • Waste Stream: Halogenated Organic Waste. [1]

    • Reasoning: Do NOT mix with non-halogenated solvents (acetone/methanol waste).[1] The presence of Chlorine requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans and to scrub HCl gas emissions [1].[1]

  • Labeling:

    • Chemical Name: 6-Chloropyridine-2-carboximidamide[1]

    • Hazard Checkboxes: Toxic, Irritant, Corrosive (if free base).[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if the material is in a wet/acidic salt form to prevent corrosion.[1]

References

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Toxic and Hazardous Substances: Pyridine.[1] [1]

  • PubChem. (n.d.).[1] Compound Summary: Pyridine-2-carboximidamide (General Analog Safety). [1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Chloropyridine derivatives. [1]

Disclaimer: This guide is based on the Structure-Activity Relationship (SAR) of chloropyridine amidines.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, WuXi, Sigma) before use, as salt forms (HCl vs. Free Base) significantly alter physical handling properties.[1]

Sources

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